Product packaging for Sulfo-Cy3.5 maleimide(Cat. No.:)

Sulfo-Cy3.5 maleimide

Cat. No.: B15135386
M. Wt: 1113.4 g/mol
InChI Key: LFJMNQRTYIOGBZ-UHFFFAOYSA-K
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Description

Sulfo-Cy3.5 maleimide is a useful research compound. Its molecular formula is C44H43K3N4O15S4 and its molecular weight is 1113.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H43K3N4O15S4 B15135386 Sulfo-Cy3.5 maleimide

Properties

Molecular Formula

C44H43K3N4O15S4

Molecular Weight

1113.4 g/mol

IUPAC Name

tripotassium;(2E)-3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C44H46N4O15S4.3K/c1-43(2)36(46(5)32-15-13-28-30(41(32)43)22-26(64(52,53)54)24-34(28)66(58,59)60)10-9-11-37-44(3,4)42-31-23-27(65(55,56)57)25-35(67(61,62)63)29(31)14-16-33(42)47(37)20-8-6-7-12-38(49)45-19-21-48-39(50)17-18-40(48)51;;;/h9-11,13-18,22-25H,6-8,12,19-21H2,1-5H3,(H4-,45,49,52,53,54,55,56,57,58,59,60,61,62,63);;;/q;3*+1/p-3

InChI Key

LFJMNQRTYIOGBZ-UHFFFAOYSA-K

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+]

Origin of Product

United States

Foundational & Exploratory

Sulfo-Cy3.5 Maleimide: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy3.5 maleimide is a water-soluble fluorescent dye engineered for the precise labeling of biomolecules. Its enhanced hydrophilicity, due to the presence of sulfonate groups, makes it an ideal candidate for conjugating to proteins, peptides, and other thiol-containing molecules in aqueous environments without the need for organic co-solvents.[1][2] This guide provides an in-depth overview of its properties, reaction mechanisms, and detailed protocols for its application in research and drug development.

Core Properties and Characteristics

Sulfo-Cy3.5 is a member of the cyanine dye family, known for their high molar extinction coefficients and good fluorescence quantum yields.[3] The "3.5" designation places its spectral properties between the more common Cy3 and Cy5 dyes.[4] The maleimide functional group provides high reactivity and specificity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its close analog, Sulfo-Cy3 maleimide, for comparison.

PropertyThis compoundSulfo-Cy3 MaleimideData Source(s)
Excitation Maximum (λex) ~581 nm - 591 nm548 nm[5][7][8][9]
Emission Maximum (λem) ~596 nm - 604 nm563 nm[5][7][8][9]
Molar Extinction Coefficient (ε) ~139,000 cm⁻¹M⁻¹162,000 cm⁻¹M⁻¹[4][9]
Fluorescence Quantum Yield (Φ) ~0.110.1[4][9]
Molecular Formula C44H43K3N4O15S4C36H41KN4O9S2MedChemExpress, BroadPharm
Molecular Weight ~1113.38 g/mol ~777 g/mol MedChemExpress, BroadPharm
Solubility Good in water, DMF, DMSOSoluble in water, DMF, DMSO[1][2][10]

Reaction Mechanism: Thiol-Maleimide Conjugation

The conjugation of this compound to a biomolecule is achieved through a Michael addition reaction between the maleimide group and a thiol group.[11][12] This reaction is highly efficient and specific for thiols within a pH range of 6.5 to 7.5.[6]

Signaling Pathway Diagram

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Sulfo_Cy3_5 Sulfo-Cy3.5 Maleimide Conjugate Sulfo-Cy3.5-S-Biomolecule (Stable Thioether Bond) Sulfo_Cy3_5->Conjugate Michael Addition (pH 6.5 - 7.5) Biomolecule Biomolecule-SH (e.g., Protein with Cysteine) Biomolecule->Conjugate

Caption: Thiol-Maleimide Conjugation Reaction.

Experimental Protocols

The following are detailed methodologies for the labeling of proteins with this compound.

Materials and Reagents
  • This compound

  • Protein or other thiol-containing biomolecule

  • Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.[3]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching Reagent: 2-Mercaptoethanol or L-cysteine.

  • Purification System: Gel filtration column (e.g., Sephadex G-25), dialysis, or HPLC.[13]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for preparing the dye stock solution.[3]

Experimental Workflow Diagram

Experimental_Workflow A 1. Prepare Biomolecule Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) B 2. (Optional) Reduce Disulfide Bonds (Add 10-100x molar excess of TCEP, incubate 20-30 min) A->B D 4. Conjugation Reaction (Add 10-20x molar excess of dye to biomolecule) B->D C 3. Prepare Dye Stock Solution (10 mM in anhydrous DMSO or DMF) C->D E 5. Incubate (2 hours at room temperature or overnight at 4°C, protected from light) D->E F 6. (Optional) Quench Reaction (Add excess free thiol) E->F G 7. Purify Conjugate (Gel filtration, dialysis, or HPLC) F->G H 8. Characterize Conjugate (Spectrophotometry to determine degree of labeling) G->H

Caption: Protein Labeling Workflow with this compound.

Detailed Protocol for Protein Labeling
  • Preparation of Protein Solution : Dissolve the protein to be labeled in a degassed conjugation buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[3] It is crucial that the buffer is free of any thiol-containing compounds. Degassing the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon is recommended to prevent oxidation of free thiols.[3]

  • Reduction of Disulfide Bonds (Optional) : If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed by dialysis or a desalting column prior to the addition of the maleimide dye, as it will compete for the dye.

  • Preparation of Dye Stock Solution : Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh.

  • Conjugation Reaction : While gently stirring or vortexing, add a 10- to 20-fold molar excess of the dye stock solution to the protein solution.[4] The optimal molar ratio may need to be determined empirically for each specific protein.

  • Incubation : Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[4]

  • Quenching the Reaction (Optional) : The reaction can be stopped by adding a small molecule thiol such as 2-mercaptoethanol or L-cysteine to consume any unreacted maleimide.

  • Purification of the Conjugate : Remove the unreacted dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25), dialysis, or HPLC.[13] The choice of purification method will depend on the properties of the biomolecule.

  • Characterization of the Conjugate : The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~581 nm for Sulfo-Cy3.5).

Applications in Research and Drug Development

The high fluorescence intensity and water solubility of this compound make it a versatile tool for a variety of applications, including:

  • Fluorescence Microscopy : For the visualization of labeled proteins and their localization within cells and tissues.[7]

  • Flow Cytometry : For the detection and quantification of cell surface or intracellular proteins.[7]

  • Molecular Probes : In the development of fluorescent probes to study biomolecular interactions.[7][8]

  • Antibody-Drug Conjugates (ADCs) : While not a direct therapeutic agent, the principles of maleimide conjugation are central to the construction of ADCs, where cytotoxic drugs are linked to antibodies for targeted cancer therapy.[12]

Conclusion

This compound is a robust and reliable fluorescent probe for the site-specific labeling of biomolecules. Its favorable spectral properties, high water solubility, and specific reactivity with thiols provide researchers and drug development professionals with a powerful tool for a wide range of bioanalytical and imaging applications. Adherence to optimized protocols is key to achieving successful and reproducible bioconjugation.

References

Sulfo-Cy3.5 Maleimide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Sulfo-Cy3.5 maleimide, a fluorescent dye crucial for the precise labeling of biomolecules. This document outlines detailed experimental protocols for its application in bioconjugation and discusses its utility in various research and drug development contexts.

Core Chemical and Physical Properties

This compound is a water-soluble, thiol-reactive fluorescent dye belonging to the cyanine family. The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling proteins and other biomolecules in aqueous environments without the need for organic co-solvents. This property is advantageous for maintaining the native conformation and function of sensitive biological macromolecules.

The maleimide functional group provides high selectivity for sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and can be introduced into other molecules. This specificity allows for targeted labeling and the creation of stable thioether bonds.

Quantitative Data Summary
PropertyValueNotes
Molecular Weight 1113.38 g/mol [1][2]
Excitation Maximum (λex) ~581 nm or ~591 nm[1][3]Varies by supplier and experimental conditions.
Emission Maximum (λem) ~596 nm or ~604 nm[1][3]Varies by supplier and experimental conditions.
Extinction Coefficient (ε) ~150,000 - 162,000 cm⁻¹M⁻¹[4][5][6]Data for Sulfo-Cy3 maleimide, provided as a reference.
Quantum Yield (Φ) ~0.1[5][6]Data for Sulfo-Cy3 maleimide, provided as a reference.
Solubility Water, DMSO, DMF[5][6]The sulfonated nature of the dye ensures good water solubility.[7]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in protein labeling experiments.

Preparation of Reagents
  • Protein Solution:

    • Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL.

    • Recommended buffers include phosphate-buffered saline (PBS), Tris, or HEPES at a pH of 7.0-7.5. Avoid buffers containing thiols (e.g., DTT).

    • For optimal results, the buffer should be degassed by vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) to prevent oxidation of thiol groups.

  • This compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of 1-10 mg/mL.

    • Vortex the solution until the dye is fully dissolved. This stock solution should be prepared fresh for each experiment.

  • (Optional) Reducing Agent for Disulfide Bonds:

    • If the protein's cysteine residues are involved in disulfide bonds, a reduction step is necessary.

    • Prepare a fresh solution of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). TCEP is often preferred as it does not need to be removed before the labeling reaction.

Protein Labeling Procedure
  • (Optional) Reduction of Disulfide Bonds:

    • If required, add a 10- to 100-fold molar excess of TCEP to the protein solution.

    • Incubate at room temperature for 20-30 minutes.

    • If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide dye.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is recommended as a starting point.

    • The reaction mixture should be incubated at room temperature for 2 hours or overnight at 4°C, protected from light. Gentle mixing during the incubation can improve labeling efficiency.

Purification of the Labeled Conjugate

It is critical to remove the unreacted dye from the protein-dye conjugate. Several methods can be employed:

  • Gel Filtration Chromatography (Desalting Column): This is a common and effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.

  • Dialysis: The reaction mixture can be dialyzed against a suitable buffer to remove the free dye. This method is particularly suitable for water-soluble dyes like Sulfo-Cy3.5.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for high-resolution purification of the conjugate.

  • Electrophoresis: In some cases, electrophoresis can be used to separate the labeled protein from the free dye.

Characterization and Storage
  • Degree of Labeling (DOL): The efficiency of the labeling reaction can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy3.5 (e.g., ~581 nm or ~591 nm). The DOL, or the average number of dye molecules per protein, can then be calculated.

  • Storage: The purified Sulfo-Cy3.5-labeled protein should be stored at 4°C for short-term use (up to one week) or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol and a stabilizer such as bovine serum albumin (BSA) can improve stability. All solutions should be protected from light.

Visualizations

Bioconjugation Reaction

G Protein Protein with Sulfhydryl Group (-SH) Conjugate Fluorescently Labeled Protein (Stable Thioether Bond) Protein->Conjugate pH 7.0-7.5 Dye This compound Dye->Conjugate

Caption: Reaction of this compound with a protein's thiol group.

Experimental Workflow for Protein Labeling

G cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage A Prepare Protein Solution (1-10 mg/mL in Thiol-Free Buffer) C (Optional) Reduce Disulfide Bonds (e.g., with TCEP) A->C B Prepare this compound Stock Solution (1-10 mg/mL in DMSO) D Mix Protein and Dye (10-20x Molar Excess of Dye) B->D C->D E Incubate (2h at RT or O/N at 4°C) Protect from Light D->E F Remove Unreacted Dye E->F G Methods: - Gel Filtration - Dialysis - HPLC F->G H Characterize Conjugate (e.g., Degree of Labeling) G->H I Store Conjugate (4°C short-term, -20/-80°C long-term) H->I

Caption: Workflow for labeling proteins with this compound.

Applications in Research and Drug Development

This compound-labeled biomolecules are widely used in various applications, including:

  • Fluorescence Microscopy: For the visualization and tracking of labeled proteins within cells and tissues.[3]

  • Flow Cytometry: For the detection and quantification of cell surface or intracellular proteins.[3]

  • Immunoassays: As detection reagents in assays such as ELISA and Western blotting.

  • Drug Delivery Studies: To track the biodistribution and cellular uptake of therapeutic proteins or other drug delivery vehicles.[8]

The high water solubility and specific reactivity of this compound make it a valuable tool for researchers and professionals in the life sciences and drug development, enabling the precise and sensitive detection of biomolecules in a wide range of experimental systems.

References

Sulfo-Cy3.5 Maleimide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Sulfo-Cy3.5 maleimide, a fluorescent dye increasingly utilized in biological and drug development research. Tailored for researchers, scientists, and professionals in drug development, this document details the spectral properties, experimental protocols, and a representative experimental workflow for the application of this compound in protein labeling and analysis.

Core Spectral and Physicochemical Properties

This compound is a water-soluble cyanine dye engineered for the specific labeling of molecules containing free sulfhydryl groups, such as cysteine residues in proteins. Its sulfonate groups enhance its hydrophilicity, making it particularly suitable for labeling sensitive proteins in aqueous environments without the need for organic co-solvents.

The spectral characteristics of this compound make it a versatile tool in fluorescence-based applications. Below is a summary of its key quantitative properties.

PropertyValueReference
Excitation Maximum (λex) ~581 - 591 nm[1][2]
Emission Maximum (λem) ~596 - 604 nm[1][2]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹ (estimated)¹
Fluorescence Quantum Yield (Φ) ~0.1 (estimated)¹
Recommended Excitation Laser 561 nm or ~580-590 nm
Recommended Emission Filter Long-pass >600 nm or band-pass 600-650 nm

Experimental Protocol: Labeling of Proteins with this compound

This protocol outlines a general procedure for the covalent labeling of proteins with this compound. The protocol is based on established methods for maleimide-based conjugation to cysteine residues.[5][6]

Materials:

  • Protein of interest with at least one accessible cysteine residue

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 6.5-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Reagent: 2-Mercaptoethanol or L-cysteine

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or tangential flow filtration

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein's cysteine residues are oxidized (forming disulfide bonds), reduction is necessary. Add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide dye, typically by a desalting column. TCEP does not need to be removed.

  • Dye Preparation:

    • Prepare a stock solution of this compound at 1-10 mg/mL in anhydrous DMF or DMSO. This should be done immediately before use.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or L-cysteine to a final concentration of 10-100 mM. This will react with any excess maleimide. Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and quenching reagent using size-exclusion chromatography, dialysis, or another suitable purification method.

    • Monitor the purification process by measuring the absorbance at 280 nm (for protein) and ~581 nm (for Sulfo-Cy3.5). The first colored fraction to elute from a size-exclusion column will be the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules per protein, can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye] Where:

      • A_max is the absorbance of the dye at its maximum absorbance wavelength.

      • A_280 is the absorbance of the protein at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280_dye / A_max_dye).

Experimental Workflow: Single-Molecule FRET Analysis of Protein Conformation

The following diagram illustrates a typical experimental workflow for studying protein conformational changes using single-molecule Förster Resonance Energy Transfer (smFRET) with this compound as the acceptor fluorophore. This workflow is based on a study characterizing the Cy3.5-Cy5.5 dye pair for FRET studies of nucleosomes, where a protein component (histone H2A) was labeled with Cy3.5 maleimide.

experimental_workflow cluster_protein_prep Protein Preparation cluster_labeling Fluorescent Labeling cluster_analysis smFRET Analysis protein_expression Protein Expression & Purification cys_mutagenesis Site-directed Cysteine Mutagenesis protein_expression->cys_mutagenesis reduction Reduction of Disulfide Bonds (TCEP) cys_mutagenesis->reduction labeling Labeling with This compound reduction->labeling purification Purification of Labeled Protein (SEC) labeling->purification immobilization Surface Immobilization of Labeled Protein purification->immobilization tirf_microscopy Total Internal Reflection Fluorescence (TIRF) Microscopy immobilization->tirf_microscopy data_analysis Data Acquisition & FRET Efficiency Calculation tirf_microscopy->data_analysis

Experimental workflow for smFRET analysis.

This workflow begins with the preparation of the target protein, which may involve site-directed mutagenesis to introduce cysteine residues at specific locations for labeling. The protein is then subjected to a reduction and labeling procedure with this compound. Following purification, the labeled protein is immobilized on a surface for analysis by TIRF microscopy, a common technique in single-molecule studies. Finally, the fluorescence data is acquired and analyzed to determine FRET efficiencies, providing insights into protein conformational dynamics.

References

An In-Depth Technical Guide to Sulfo-Cy3.5 Maleimide: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-Cy3.5 maleimide, a fluorescent dye increasingly utilized in biological and pharmaceutical research. The document details its water solubility, provides experimental protocols for its use, and illustrates its application in a typical experimental workflow.

Core Properties of this compound

This compound is a sulfonated cyanine dye featuring a maleimide reactive group. The addition of sulfonate groups significantly enhances its water solubility, a critical advantage for bioconjugation reactions in aqueous environments. This property allows for the labeling of sensitive biomolecules, such as proteins and peptides, without the need for organic co-solvents that can cause denaturation.[1][2]

While a specific water solubility value for this compound is not consistently published across manufacturers, its characterization as having "good water solubility" is a common feature.[1] For a closely related compound, Sulfo-Cy3 maleimide, a water solubility of 30 g/L (0.39 M) has been reported, providing a strong indicator of the high aqueous solubility of the Sulfo-Cy dye family.[3][4]

For comparative purposes, the properties of this compound and the related Sulfo-Cy3 maleimide are summarized in the table below.

PropertyThis compoundSulfo-Cy3 Maleimide
Excitation Maximum (λex) ~591 nm[1]~548 nm[3]
Emission Maximum (λem) ~604 nm[1]~563 nm[3]
Water Solubility Good[1]30 g/L (0.39 M)[3][4]
Reactive Group MaleimideMaleimide
Primary Target Thiol groups (e.g., on cysteine residues)Thiol groups (e.g., on cysteine residues)
Common Solvents Water, DMF, DMSO[3][5][6]Water, DMF, DMSO[3][5][6]

Experimental Protocols

The following sections provide detailed methodologies for the dissolution of this compound and its conjugation to proteins.

Dissolution of this compound

Due to its hydrophilic nature, this compound can be directly dissolved in aqueous buffers.[7] However, for the preparation of concentrated stock solutions, the use of an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is common practice.

Protocol for Preparing a Stock Solution:

  • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).[8]

  • Vortex the solution until the dye is completely dissolved.

  • Store the stock solution at -20°C, protected from light. For optimal stability, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protein Labeling with this compound

The maleimide group of Sulfo-Cy3.5 reacts specifically with free thiol (sulfhydryl) groups, most commonly found on cysteine residues of proteins, to form a stable thioether bond.[9] The following is a general protocol for labeling proteins with this compound.

Materials:

  • Protein to be labeled (containing free cysteine residues)

  • This compound stock solution

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 6.5-7.5.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce disulfide bonds.

  • Purification column (e.g., gel filtration or dialysis cassette) to remove excess dye.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature.

    • If DTT is used as the reducing agent, it must be removed before adding the maleimide dye, as it contains a free thiol. This can be achieved by buffer exchange using a desalting column. TCEP does not need to be removed.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal dye-to-protein ratio should be determined empirically for each specific protein and application.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted this compound from the labeled protein conjugate using a gel filtration column, dialysis, or spin filtration. The choice of purification method will depend on the properties of the protein.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This is typically done by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~591 nm for Sulfo-Cy3.5).

Experimental Workflow: Antibody Labeling for Cellular Imaging

The following diagram illustrates a typical workflow for labeling a primary antibody with this compound and its subsequent use in indirect immunofluorescence imaging of a target protein in cultured cells.

Antibody_Labeling_and_Imaging_Workflow cluster_prep Antibody Preparation & Labeling cluster_cell Cellular Imaging start Start: Primary Antibody Solution reduce Reduce Disulfide Bonds (e.g., with TCEP) start->reduce 1. Expose Thiols labeling Incubate with This compound reduce->labeling 2. Add Dye purify_ab Purify Labeled Antibody (e.g., Gel Filtration) labeling->purify_ab 3. Remove Excess Dye labeled_ab Sulfo-Cy3.5 Labeled Primary Antibody purify_ab->labeled_ab cell_prep Prepare Cultured Cells (Fix & Permeabilize) primary_inc Incubate with Labeled Primary Antibody cell_prep->primary_inc 4. Primary Staining wash1 Wash to Remove Unbound Antibody primary_inc->wash1 5. Washing mount Mount on Microscope Slide wash1->mount 6. Sample Mounting image Fluorescence Microscopy (Ex: ~591 nm, Em: ~604 nm) mount->image 7. Imaging analysis Image Analysis image->analysis Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product sulfo_cy35 This compound plus + biomolecule Biomolecule with Free Thiol (-SH) (e.g., Cysteine on a Protein) conjugate Stable Thioether Bond (Sulfo-Cy3.5 Labeled Biomolecule) biomolecule->conjugate Covalent Bond Formation (pH 6.5-7.5)

References

Sulfo-Cy3.5 Maleimide: A Technical Guide to Thiol-Reactive Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy3.5 maleimide, a thiol-reactive fluorescent dye, and its application in the precise labeling of biomolecules. This document outlines the dye's core properties, detailed experimental protocols for conjugation, and methods for determining the degree of labeling, empowering researchers to effectively utilize this tool in their scientific endeavors.

Introduction to this compound

This compound is a water-soluble fluorescent dye belonging to the cyanine family.[1][2] Its key features include a maleimide group, which exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.[3][4] The presence of sulfonate groups enhances its water solubility, making it particularly suitable for labeling sensitive proteins and other biomolecules in aqueous environments without the need for organic co-solvents.[1][5] The fluorescence of Sulfo-Cy3.5 lies in the orange-red region of the visible spectrum, positioned between that of Cy3 and Cy5.[2]

Core Properties and Quantitative Data

The spectral and physical properties of this compound make it a versatile tool for a range of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and bioconjugation.[1] A summary of its key quantitative data, along with that of the related Sulfo-Cy3 dye for comparison, is presented below.

PropertySulfo-Cy3.5Sulfo-Cy3
Excitation Maximum (λex) ~581 nm[1], 591 nm[6]548 nm[5], ~554 nm[7]
Emission Maximum (λem) ~596 nm[1], 604 nm[6]563 nm[5], ~568 nm[7]
Extinction Coefficient (ε) Not explicitly found for this compound162,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ) High[1]0.1[5]
Solubility Good water solubility[1][5][6]Soluble in water, DMF, DMSO[5][8]
Reactive Group MaleimideMaleimide
Target Functionality Thiol (Sulfhydryl) groupsThiol (Sulfhydryl) groups

Thiol-Reactive Labeling Chemistry

The fundamental principle behind the use of this compound in bioconjugation is the specific and efficient reaction between the maleimide moiety and a thiol group. This reaction, a Michael addition, forms a stable covalent thioether bond.

G cluster_reactants Reactants cluster_product Product SulfoCy35 Sulfo-Cy3.5-Maleimide Conjugate Sulfo-Cy3.5-S-Biomolecule (Stable Thioether Bond) SulfoCy35->Conjugate pH 6.5-7.5 Biomolecule Biomolecule-SH (e.g., Protein with Cysteine) Biomolecule->Conjugate

Caption: Thiol-reactive labeling with this compound.

This reaction is highly selective for thiols over other functional groups, such as amines, at a neutral pH range of 6.5-7.5.[9][10] It is important to note that disulfide bonds within proteins do not react with maleimides and may require reduction to free thiols prior to labeling.[11]

Experimental Protocols

The following sections provide detailed methodologies for the successful labeling of biomolecules with this compound.

Required Reagents and Buffers
  • This compound: Stored at -20°C in the dark, desiccated.[5]

  • Biomolecule: Protein or other thiol-containing molecule of interest.

  • Reaction Buffer: pH 7.0-7.5 buffer such as PBS (Phosphate-Buffered Saline), Tris, or HEPES. The buffer should be free of any thiol-containing compounds.[4][11] It is recommended to degas the buffer to minimize oxidation of thiols.[11]

  • Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to reduce disulfide bonds. TCEP is often preferred as it does not need to be removed before the labeling reaction.[9][11]

  • Quenching Reagent (Optional): A low molecular weight thiol such as L-cysteine or β-mercaptoethanol to stop the reaction.[9]

  • Purification System: Size exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC for removal of unreacted dye.[4][9]

  • Anhydrous DMSO or DMF: To prepare a stock solution of the dye.[11]

Experimental Workflow

A typical workflow for labeling a protein with this compound is illustrated below.

G A 1. Prepare Biomolecule Solution (1-10 mg/mL in reaction buffer) B 2. Optional: Reduce Disulfide Bonds (Add TCEP, incubate 30 min) A->B If needed D 4. Conjugation Reaction (Add 10-20x molar excess of dye, incubate 2h at RT or overnight at 4°C) A->D B->D C 3. Prepare Dye Stock Solution (10 mM in anhydrous DMSO/DMF) C->D E 5. Optional: Quench Reaction (Add excess low molecular weight thiol) D->E If needed F 6. Purify Conjugate (Size exclusion chromatography or dialysis) D->F E->F G 7. Characterize Conjugate (Determine Degree of Labeling) F->G

Caption: General workflow for protein labeling with this compound.

Detailed Labeling Protocol
  • Prepare the Biomolecule: Dissolve the protein or other thiol-containing molecule in the degassed reaction buffer at a concentration of 1-10 mg/mL.[4][11]

  • Reduction of Disulfides (Optional): If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[9][11] If using DTT, the excess DTT must be removed by dialysis or desalting column before adding the maleimide dye.[11]

  • Prepare the Dye Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[10][11] This stock solution can be stored at -20°C for up to a month.[11]

  • Perform the Conjugation Reaction: While gently stirring or vortexing the biomolecule solution, add the dye stock solution to achieve a 10-20 fold molar excess of dye to protein.[11] The optimal ratio may need to be determined empirically.[11] Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4-8°C.[9][11]

  • Quench the Reaction (Optional): To stop the labeling reaction, an excess of a low molecular weight thiol can be added to consume any unreacted maleimide.[9]

  • Purify the Conjugate: Separate the labeled biomolecule from the unreacted dye and any quenching reagents. This is commonly achieved using size exclusion chromatography (e.g., a desalting column) or dialysis.[9][12]

Determination of the Degree of Labeling (DOL)

The degree of labeling, which is the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorption maximum of Sulfo-Cy3.5 (~581 nm or 591 nm) (A_max).[11]

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Concentration of Dye (M) = A_max / (ε_dye * path length)

  • Calculate the corrected absorbance of the protein at 280 nm, accounting for the absorbance of the dye at this wavelength:

    • A₂₈₀_corrected = A₂₈₀ - (A_max * CF₂₈₀)

    • Where CF₂₈₀ is the correction factor (A₂₈₀ / A_max) for the free dye.

  • Calculate the concentration of the protein:

    • Concentration of Protein (M) = A₂₈₀_corrected / (ε_protein * path length)

  • Calculate the Degree of Labeling (DOL):

    • DOL = Concentration of Dye / Concentration of Protein

Applications in Research and Drug Development

The ability to specifically label biomolecules with this compound has broad applications:

  • Fluorescence Microscopy: Visualize the localization and trafficking of proteins within cells.[1]

  • Flow Cytometry: Identify and sort cells based on the presence of labeled surface proteins.[1]

  • Immunoassays: Prepare fluorescently labeled antibodies for use in techniques like ELISA and Western blotting.

  • Drug Development: Track the distribution and cellular uptake of therapeutic proteins or antibody-drug conjugates (ADCs).

  • Biophysical Studies: Use techniques like Förster Resonance Energy Transfer (FRET) to study molecular interactions.

Storage and Stability

This compound powder should be stored at -20°C in the dark and protected from moisture.[5] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for at least one month.[10][11] Labeled protein conjugates should be stored under conditions appropriate for the specific protein, typically at 4°C or -20°C, and protected from light.

Conclusion

This compound is a robust and versatile tool for the fluorescent labeling of thiol-containing biomolecules. Its excellent water solubility, high specificity, and bright fluorescence make it an ideal choice for a wide array of applications in biological research and drug development. By following the detailed protocols outlined in this guide, researchers can achieve efficient and specific labeling to advance their scientific investigations.

References

An In-depth Technical Guide to Sulfo-Cy3.5 Maleimide Fluorescent Dye

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features of Sulfo-Cy3.5 maleimide, a fluorescent dye engineered for the precise labeling of biomolecules. It is intended to serve as a technical resource for researchers and professionals in the fields of life sciences and drug development, offering detailed information on its properties, applications, and relevant experimental protocols.

Core Features and Physicochemical Properties

This compound is a water-soluble fluorescent dye belonging to the cyanine family. The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents.[1][2][3] The maleimide functional group provides high reactivity and specificity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its close analog, Sulfo-Cy3 maleimide. It is important to note that the exact spectral properties can vary slightly between different suppliers.

PropertyValueReference(s)
Excitation Maximum (λex) ~581 - 591 nm[5][6]
Emission Maximum (λem) ~596 - 604 nm[5][6]
Molecular Weight ~1113.38 g/mol
Solubility Water, DMF, DMSO[1][7][8]
Appearance Red powder[1][7]
Storage Conditions -20°C, protected from light, desiccated[7][8]

Table 1: Physicochemical Properties of this compound.

PropertyValueReference(s)
Excitation Maximum (λex) ~548 nm[1][7][9][10]
Emission Maximum (λem) ~563 nm[1][7][9][10]
Molar Extinction Coefficient (ε) ~162,000 cm⁻¹M⁻¹[1][7][10]
Fluorescence Quantum Yield (Φ) ~0.1[1][7][9][10]
Molecular Weight ~776.96 - 777 g/mol [1][9][10]
Molecular Formula C₃₆H₄₁KN₄O₉S₂[1][9][10]

Table 2: Physicochemical Properties of the related Sulfo-Cy3 Maleimide.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein via its cysteine residues.

Materials:

  • Protein of interest (containing free sulfhydryl groups)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, Tris) at pH 7.0-7.5, degassed.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching Reagent (optional): L-cysteine or β-mercaptoethanol.

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or spin filtration column.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for preparing the dye stock solution.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed before adding the dye, for example, by dialysis or a desalting column.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMF or DMSO. For example, dissolve 1 mg of the dye in approximately 89 µL of solvent.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the dye dropwise while gently stirring.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional):

    • To stop the reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to react with any excess maleimide.

  • Purification:

    • Separate the labeled protein from the unreacted dye and any quenching reagents using size-exclusion chromatography, dialysis, or a spin filtration column with an appropriate molecular weight cutoff. The first colored band to elute from a size-exclusion column is typically the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~581-591 nm).

Visualizations of Experimental Workflows

The following diagrams, created using the DOT language, illustrate common experimental workflows involving this compound.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis p_prep Protein Preparation (Dissolve in Buffer) reduction Reduction of Disulfide Bonds (optional, with TCEP/DTT) p_prep->reduction d_prep Dye Preparation (Dissolve in DMSO/DMF) labeling Conjugation (Incubate 2h RT or O/N 4°C) d_prep->labeling reduction->labeling purify Purification (Size-Exclusion Chromatography) labeling->purify analyze Analysis (Determine Degree of Labeling) purify->analyze

Caption: Workflow for Protein Labeling with this compound.

G cluster_sample Sample Preparation cluster_staining Fluorescent Staining cluster_imaging Imaging & Analysis cell_prep Cell/Tissue Preparation (Fixation & Permeabilization) blocking Blocking (Reduce Non-specific Binding) cell_prep->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Incubation with Sulfo-Cy3.5 Labeled Secondary Antibody primary_ab->secondary_ab wash Washing Steps secondary_ab->wash mounting Mounting on Slide wash->mounting imaging Fluorescence Microscopy (Ex: ~581-591 nm, Em: ~596-604 nm) mounting->imaging analysis Image Analysis imaging->analysis

Caption: Workflow for Immunofluorescence Microscopy using a Sulfo-Cy3.5 Labeled Secondary Antibody.

G cluster_cell_prep Cell Preparation & Staining cluster_acquisition Data Acquisition cluster_analysis Data Analysis cell_suspension Prepare Single-Cell Suspension surface_stain Surface Marker Staining (e.g., with Sulfo-Cy3.5 labeled antibody) cell_suspension->surface_stain viability_stain Viability Staining (Optional) surface_stain->viability_stain flow_cytometer Acquire Data on Flow Cytometer viability_stain->flow_cytometer gating Gating Strategy (e.g., Live single cells) flow_cytometer->gating population_analysis Analyze Target Population Expressing Sulfo-Cy3.5 Signal gating->population_analysis

Caption: General Workflow for Flow Cytometry using this compound Conjugates.

Applications in Research and Drug Development

This compound is a versatile tool with a broad range of applications in biological research and pharmaceutical development.

  • Fluorescence Microscopy: Its bright fluorescence and high photostability make it an excellent choice for high-resolution imaging of cellular structures and processes.[6]

  • Flow Cytometry: The distinct spectral properties of Sulfo-Cy3.5 allow for its inclusion in multicolor flow cytometry panels for precise cell sorting and analysis.[6]

  • Bioconjugation: It is widely used for the efficient labeling of proteins, antibodies, and peptides for use in various assays.[6]

  • Molecular Probes: Sulfo-Cy3.5-labeled biomolecules are effective probes for studying molecular interactions in various bioanalytical assays.[6]

Stability and Storage

Proper handling and storage are crucial for maintaining the performance of this compound.

  • Long-term Storage: The dye should be stored at -20°C in the dark and in a desiccated environment.[7][8] Under these conditions, it is stable for up to 24 months.[7][8]

  • Stock Solutions: Dye stock solutions prepared in anhydrous DMF or DMSO can be stored at -20°C for at least one month, protected from light and moisture.

  • Photostability: As with all cyanine dyes, prolonged exposure to light should be avoided to prevent photobleaching.[7][8] Studies on related cyanine dyes have shown that their photostability can be influenced by the local environment and the presence of antifade reagents.[11][12]

References

An In-Depth Technical Guide to Sulfo-Cy3.5 Maleimide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Concepts: Understanding Sulfo-Cy3.5 Maleimide

This compound is a water-soluble fluorescent dye that is instrumental in the fields of biological research and drug development. Its core utility lies in its ability to covalently label biomolecules, particularly proteins, peptides, and other molecules containing thiol groups. The "Sulfo" prefix indicates the presence of sulfonate groups, which significantly enhance the dye's water solubility, a crucial feature for biological applications. The "Cy3.5" designates it as a cyanine dye with excitation and emission spectra falling between that of Cy3 and Cy5 dyes. The "maleimide" functional group provides the reactivity, specifically targeting and forming a stable thioether bond with sulfhydryl groups found in cysteine residues of proteins.

This technical guide provides a comprehensive overview of this compound, including its molecular characteristics, a detailed experimental protocol for protein labeling, and a summary of its key advantages.

Molecular and Spectral Properties

A clear understanding of the physicochemical and spectral properties of this compound is essential for its effective use in experimental design. The key quantitative data for this fluorophore are summarized in the table below.

PropertyValueReference
Molecular Weight 1113.38 g/mol [1][2][3]
Molecular Formula C44H43K3N4O15S4[2][3]
Excitation Maximum (λex) ~581 - 591 nm[1][4]
Emission Maximum (λem) ~596 - 604 nm[1][4]
Stokes Shift ~15 nm[4]
Solubility Good in water, DMF, and DMSO[5]

Chemical Structure

The chemical structure of this compound consists of a central polymethine chain connecting two indolenine rings, which are modified with sulfonate groups to enhance water solubility. A linker arm terminating in a maleimide group is attached to one of the indolenine rings. It is this maleimide group that selectively reacts with thiol groups.

Experimental Protocol: Protein Labeling with this compound

The following is a detailed protocol for the covalent labeling of proteins with this compound. This protocol is a general guideline and may require optimization based on the specific protein and experimental conditions.[6][7][8][9]

Materials:

  • Protein of interest (containing free thiol groups)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.2-7.5

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Reagent: 2-Mercaptoethanol or L-cysteine

  • Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis cassette

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of a reducing agent like TCEP or DTT. Incubate for 30-60 minutes at room temperature.

    • If DTT was used, it must be removed before adding the dye, as it contains a free thiol. This can be done using a desalting column. TCEP does not need to be removed.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

  • Quenching the Reaction:

    • Add a quenching reagent, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 10-100 mM to react with any excess maleimide. Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and quenching reagent using a desalting column, dialysis, or other size-exclusion chromatography method. The column should be equilibrated with the desired storage buffer.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~581-591 nm).

Visualizing the Workflow and Advantages

To better illustrate the experimental process and the inherent benefits of using a sulfonated cyanine dye, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution 1. Prepare Protein Solution (1-5 mg/mL in Buffer pH 7.2-7.5) Reduction 2. Reduce Disulfides (optional) (Add TCEP or DTT) Protein_Solution->Reduction Labeling 4. Labeling Reaction (Add 10-20x molar excess of dye) Reduction->Labeling Dye_Solution 3. Prepare Dye Stock Solution (10 mM in DMSO/DMF) Dye_Solution->Labeling Incubation Incubate 2h @ RT or O/N @ 4°C (Protect from light) Labeling->Incubation Quenching 5. Quench Reaction (Add 2-Mercaptoethanol) Incubation->Quenching Purification 6. Purify Conjugate (Desalting Column/Dialysis) Quenching->Purification Analysis 7. Determine DOL (Spectrophotometry) Purification->Analysis

Protein labeling workflow with this compound.

logical_relationship Sulfo_Cy3_5 This compound Advantage1 Enhanced Water Solubility Sulfo_Cy3_5->Advantage1 Advantage2 Reduced Aggregation Sulfo_Cy3_5->Advantage2 Benefit1a Ideal for aqueous labeling reactions Advantage1->Benefit1a Benefit1b No need for organic co-solvents Advantage1->Benefit1b Benefit2a Improved stability of conjugates Advantage2->Benefit2a Benefit2b More reliable and reproducible results Advantage2->Benefit2b

References

Applications of Sulfo-Cy3.5 in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3.5 is a water-soluble, bright, and photostable fluorescent dye belonging to the cyanine family.[1] Its enhanced water solubility, due to the presence of sulfonate groups, makes it an ideal candidate for bioconjugation in aqueous environments, minimizing the need for organic co-solvents that can be detrimental to the structure and function of biomolecules.[2] This technical guide provides a comprehensive overview of the applications of Sulfo-Cy3.5 in bioconjugation, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in their experimental design and execution.

Core Properties of Sulfo-Cy3.5

Sulfo-Cy3.5 exhibits spectral properties intermediate between Sulfo-Cy3 and Sulfo-Cy5, making it a versatile fluorophore for various fluorescence-based applications.[3][4] Its key characteristics are summarized in the table below.

PropertyValueReference(s)
Maximum Excitation (λmax) ~581 nm[1]
Maximum Emission (λem) ~596 nm[1]
Molar Extinction Coefficient (ε) ~139,000 cm-1M-1[3]
Stokes Shift ~15 nm[1]
Solubility High in aqueous solutions[1][2]
Reactive Forms Available NHS ester, Maleimide, Azide, Carboxylic Acid[1][4]

Bioconjugation Chemistries

Sulfo-Cy3.5 can be conjugated to various biomolecules, including proteins, antibodies, and nucleic acids, through a variety of reactive chemistries. The choice of reactive group depends on the available functional groups on the target biomolecule.

Amine-Reactive Labeling with Sulfo-Cy3.5 NHS Ester

N-hydroxysuccinimidyl (NHS) esters of Sulfo-Cy3.5 are widely used to label primary and secondary amines, such as those found on the N-terminus of proteins and the side chain of lysine residues.[5][6] The reaction forms a stable amide bond.

NHS_Ester_Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Start: Prepare Biomolecule (e.g., Protein in Amine-Free Buffer, pH 8.3-8.5) dye_prep Prepare Sulfo-Cy3.5 NHS Ester (Dissolve in anhydrous DMSO or DMF) reaction Mix Biomolecule and Dye Solution (Incubate for 1-2 hours at RT or overnight at 4°C) start->reaction dye_prep->reaction Add dropwise purification Purify Conjugate (e.g., Size-Exclusion Chromatography) reaction->purification Stop reaction analysis Characterize Conjugate (Measure Absorbance for DOL calculation) purification->analysis end End: Store Labeled Biomolecule (at 4°C or -20°C) analysis->end

Workflow for amine-reactive labeling using Sulfo-Cy3.5 NHS ester.
  • Antibody Preparation:

    • Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[5] Buffers containing primary amines like Tris are not recommended.[7]

  • Dye Preparation:

    • Allow the vial of Sulfo-Cy3.5 NHS ester to equilibrate to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8]

  • Conjugation Reaction:

    • Add the Sulfo-Cy3.5 NHS ester stock solution to the antibody solution. A molar excess of 8-fold of the dye over the antibody is a good starting point for mono-labeling.[5]

    • Incubate the reaction mixture for at least 4 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.[8][9][10][11]

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~581 nm (for Sulfo-Cy3.5).

    • Calculate the DOL using the following formula:[12] DOL = (A_max * ε_prot) / ((A_280 - (A_max * CF_280)) * ε_dye)

      • Amax = Absorbance at ~581 nm

      • A280 = Absorbance at 280 nm

      • εprot = Molar extinction coefficient of the protein at 280 nm

      • εdye = Molar extinction coefficient of Sulfo-Cy3.5 at ~581 nm (~139,000 M-1cm-1)

      • CF280 = Correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).

Thiol-Reactive Labeling with Sulfo-Cy3.5 Maleimide

Maleimide-activated Sulfo-Cy3.5 reacts specifically with free sulfhydryl (thiol) groups to form a stable thioether bond.[13] This is useful for labeling proteins at cysteine residues. If the protein does not have free thiols, disulfide bonds can be reduced using reagents like TCEP.

Maleimide_Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Start: Prepare Biomolecule (e.g., Protein in Thiol-Free Buffer, pH 7.0-7.5) reduction Optional: Reduce Disulfides (with TCEP) start->reduction If no free thiols dye_prep Prepare this compound (Dissolve in anhydrous DMSO or DMF) reaction Mix Biomolecule and Dye Solution (Incubate for 2 hours at RT or overnight at 4°C) start->reaction reduction->reaction dye_prep->reaction Add dropwise purification Purify Conjugate (e.g., Size-Exclusion Chromatography) reaction->purification Stop reaction analysis Characterize Conjugate (Measure Absorbance for DOL calculation) purification->analysis end End: Store Labeled Biomolecule (at 4°C or -20°C) analysis->end

Workflow for thiol-reactive labeling using this compound.
  • Protein Preparation:

    • Dissolve the protein in a thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris). The protein concentration should ideally be between 1-10 mg/mL.

    • If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes.[13]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification and Characterization:

    • Follow the same procedures for purification and DOL calculation as described for NHS ester labeling.

Bioorthogonal Labeling with Sulfo-Cy3.5 Azide via Click Chemistry

Sulfo-Cy3.5 azide is used for "click chemistry," a highly specific and efficient bioorthogonal reaction. It reacts with alkyne-modified biomolecules in the presence of a copper(I) catalyst to form a stable triazole linkage.[14][15][16][17] This method is particularly useful for labeling nucleic acids and other biomolecules where traditional labeling chemistries might interfere with biological function.

Click_Chemistry_Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Start: Prepare Alkyne-Modified Biomolecule (e.g., Oligonucleotide in water) dye_prep Prepare Sulfo-Cy3.5 Azide (10 mM in DMSO) reaction Combine Reactants (Biomolecule, Dye, Buffer, DMSO, Ascorbic Acid, Catalyst) (Incubate overnight at RT) start->reaction catalyst_prep Prepare Catalyst Solutions (Copper(II)-TBTA and Ascorbic Acid) catalyst_prep->reaction purification Purify Conjugate (e.g., Acetone/Ethanol Precipitation, HPLC) reaction->purification Stop reaction analysis Characterize Conjugate (Spectroscopy) purification->analysis end End: Store Labeled Biomolecule (at -20°C) analysis->end

Workflow for bioorthogonal labeling via click chemistry.
  • Reagent Preparation:

    • Dissolve the alkyne-modified oligonucleotide in water.

    • Prepare a 10 mM stock solution of Sulfo-Cy3.5 azide in DMSO.[14]

    • Prepare a 50 mM stock solution of ascorbic acid in water (prepare fresh).[14]

    • Prepare a click chemistry buffer containing copper(II) sulfate and a ligand like TBTA.[16]

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, click chemistry buffer, Sulfo-Cy3.5 azide stock solution, and freshly prepared ascorbic acid solution.[14]

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[15][16]

    • Initiate the reaction by adding the copper(II)-TBTA solution.

    • Incubate the reaction overnight at room temperature in the dark.[15][16]

  • Purification:

    • Precipitate the labeled oligonucleotide by adding acetone or ethanol.[15][16]

    • Centrifuge to pellet the conjugate, wash the pellet, and air-dry.

    • For higher purity, the conjugate can be further purified by HPLC.[15]

Applications of Sulfo-Cy3.5 Bioconjugates

Sulfo-Cy3.5 labeled biomolecules are utilized in a wide array of applications in life sciences research and drug development.

ApplicationDescriptionReference(s)
Fluorescence Microscopy High-resolution imaging of cellular structures and processes.[1]
Flow Cytometry Cell sorting and analysis based on fluorescence intensity.[1]
Molecular Probes Studying biomolecular interactions in various bioanalytical assays.[1]
FRET (Förster Resonance Energy Transfer) As a donor or acceptor to study molecular proximity and interactions.[]
In Vivo Imaging Due to its favorable spectral properties, it can be used for imaging in small animals.[]
Nucleic Acid Hybridization Labeling oligonucleotides for use as probes in techniques like FISH.[19]

Troubleshooting Common Bioconjugation Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) - Insufficient molar excess of the dye.- Incorrect buffer pH.- Inactive dye (hydrolyzed NHS ester, oxidized maleimide).- Presence of interfering substances (e.g., Tris, sodium azide for some reactions).- Increase the molar ratio of dye to biomolecule.- Ensure the reaction buffer pH is optimal for the chosen chemistry.- Use fresh dye stock solutions.- Purify the biomolecule to remove interfering substances.
Protein Precipitation - High degree of labeling leading to aggregation.- Use of organic co-solvents with sensitive proteins.- Reduce the molar excess of the dye.- Sulfo-Cy3.5's water solubility minimizes the need for organic solvents.
Non-specific Staining in Imaging - Unreacted free dye in the conjugate solution.- Ensure thorough purification of the labeled biomolecule, for example, by using a larger size-exclusion column or dialysis.

Conclusion

Sulfo-Cy3.5 is a highly versatile and robust fluorescent dye for bioconjugation. Its excellent water solubility, bright fluorescence, and photostability make it a valuable tool for a wide range of applications, from cellular imaging to in vivo studies. By understanding the principles of the different conjugation chemistries and following optimized protocols, researchers can successfully label a variety of biomolecules with Sulfo-Cy3.5 to advance their scientific investigations.

References

Methodological & Application

Application Notes and Protocols for Sulfo-Cy3.5 Maleimide Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with Sulfo-Cy3.5 maleimide, a thiol-reactive fluorescent dye. The maleimide group specifically reacts with free sulfhydryl groups (-SH) on cysteine residues to form a stable thioether bond. Sulfo-Cy3.5 is a water-soluble cyanine dye with excitation and emission maxima at approximately 591 nm and 604 nm, respectively, making it a valuable tool for fluorescent labeling of proteins for various downstream applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a successful protein labeling experiment with this compound. These values are recommendations and may require optimization for specific proteins.

ParameterRecommended ValueNotes
Protein Concentration 2-10 mg/mLLabeling efficiency is significantly reduced at concentrations below 2 mg/mL[1]. A concentration of 50-100 µM is also commonly recommended[2].
Reaction Buffer PBS, HEPES, or TrispH 7.0-7.5 is ideal for the thiol-maleimide reaction[2][3][4]. Avoid buffers containing thiols like DTT unless used for disulfide reduction and subsequently removed[3].
Reducing Agent (Optional) TCEP (tris(2-carboxyethyl)phosphine)A 10-100 fold molar excess can be used to reduce disulfide bonds and expose free thiols[3][4]. TCEP does not need to be removed before adding the maleimide dye[2].
Dye Stock Solution 10 mM in anhydrous DMSO or DMFShould be freshly prepared[2][3]. For water-soluble dyes like Sulfo-Cy3.5, water can also be used as a solvent[4].
Dye-to-Protein Molar Ratio 10:1 to 20:1This ratio should be optimized for each specific protein to achieve the desired degree of labeling[2][3].
Reaction Time 2 hours at room temperature or overnight at 4°CThe reaction should be protected from light[2].
Ideal Degree of Labeling (DOL) 2-10 for antibodiesThe optimal DOL depends on the specific protein and application[1][5]. A DOL between 0.5 and 1 is also often considered ideal to avoid functional impairment[6].

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage protein_prep Prepare Protein Solution (2-10 mg/mL in pH 7.0-7.5 buffer) reduction Optional: Reduce Disulfides (TCEP, 30 min) protein_prep->reduction If necessary labeling Incubate Protein + Dye (10-20:1 molar ratio) 2h @ RT or O/N @ 4°C dye_prep Prepare 10 mM This compound Stock Solution (DMSO/DMF) dye_prep->labeling reduction->labeling purify Remove Excess Dye (Gel Filtration, Dialysis, or Spin Column) labeling->purify dol Determine Degree of Labeling (DOL) (Spectrophotometry) purify->dol storage Store Conjugate (4°C short-term, -20°C long-term) dol->storage

Figure 1. Experimental workflow for this compound protein labeling.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for labeling a protein with this compound.

Materials
  • Protein of interest

  • This compound

  • Reaction Buffer (e.g., 1x PBS, pH 7.2-7.4)

  • Anhydrous DMSO or DMF

  • TCEP (optional)

  • Purification column (e.g., Sephadex G-25)[1]

  • Spectrophotometer

Procedure
  • Protein Preparation

    • Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL[1].

    • If the protein is in a buffer containing interfering substances like Tris or glycine, it must be dialyzed against the reaction buffer[1].

    • For proteins with disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP and incubate for 30 minutes at room temperature[4].

  • Dye Preparation

    • Allow the vial of this compound to equilibrate to room temperature.

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF[2][3]. Since Sulfo-Cy3.5 is water-soluble, sterile deionized water can also be used[4].

    • Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh.

  • Labeling Reaction

    • Add the freshly prepared this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1[2][3].

    • Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light[2].

  • Purification of the Conjugate

    • Remove the unreacted dye from the labeled protein using a size-exclusion chromatography method such as a Sephadex G-25 column, dialysis, or a spin column[1][3].

    • If using a spin column, follow the manufacturer's instructions.

    • For gel filtration, apply the reaction mixture to the column and elute with the reaction buffer. Collect the fractions containing the colored, labeled protein, which will elute first.

  • Determination of the Degree of Labeling (DOL) The DOL is the average number of dye molecules conjugated to each protein molecule. It is determined spectrophotometrically[6][7].

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy3.5 (~591 nm, Amax)[6][8]. Dilute the sample if the absorbance is too high (>2.0)[9].

    • Calculate the concentration of the protein. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. The CF for Cy3 dyes is typically around 0.08.

      • Corrected A280 = A280 - (Amax * CF)

      • Protein Concentration (M) = (Corrected A280) / (ε_protein * path length)

        • ε_protein is the molar extinction coefficient of the protein at 280 nm. For IgG, this is ~210,000 M⁻¹cm⁻¹[5].

    • Calculate the concentration of the dye.

      • Dye Concentration (M) = Amax / (ε_dye * path length)

        • ε_dye for Cy3.5 is approximately 150,000 M⁻¹cm⁻¹.

    • Calculate the Degree of Labeling.

      • DOL = Dye Concentration (M) / Protein Concentration (M)

  • Storage of the Labeled Protein

    • For short-term storage (up to one week), keep the conjugate at 2-8°C in the dark[3].

    • For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C[3]. A stabilizing protein such as BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%) can also be added[3].

Signaling Pathway and Applications

Sulfo-Cy3.5 labeled proteins are utilized in a variety of applications where the detection and quantification of a target protein are necessary. The fluorescent signal of the dye allows for the visualization and tracking of the protein in techniques such as:

  • Fluorescence Microscopy: To visualize the localization of the protein within cells or tissues.

  • Flow Cytometry: To identify and quantify cell populations expressing the target protein.

  • Western Blotting: As a secondary detection reagent to visualize the protein of interest.

  • Immunofluorescence Assays (IFAs): To detect the presence of specific antigens.

The underlying principle involves the specific binding of the labeled protein (e.g., an antibody) to its target. The covalent attachment of the Sulfo-Cy3.5 dye does not directly participate in a signaling pathway but provides the means of detection for the biological interactions of the labeled protein.

signaling_pathway cluster_binding Biological Interaction cluster_detection Detection labeled_protein Sulfo-Cy3.5 Labeled Protein target Target Molecule (e.g., Antigen, Receptor) labeled_protein->target Specific Binding emission Fluorescent Emission (~604 nm) target->emission Fluorescence excitation Excitation Light (~591 nm) excitation->target detector Detector (Microscope, Flow Cytometer, etc.) emission->detector

Figure 2. General principle of detection using a Sulfo-Cy3.5 labeled protein.

References

Application Notes and Protocols for Sulfo-Cy3.5 Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3.5 maleimide is a water-soluble, thiol-reactive fluorescent dye commonly used for labeling proteins, peptides, and other biomolecules containing free sulfhydryl groups. The maleimide group specifically reacts with thiols at a pH range of 6.5-7.5 to form a stable thioether bond. This conjugation method is a cornerstone in bioconjugation, enabling the fluorescent labeling of biomolecules for a wide array of applications in research and drug development, including fluorescence microscopy, flow cytometry, and immunoassays. The sulfonated nature of Sulfo-Cy3.5 enhances its water solubility, making it ideal for labeling proteins in aqueous environments without the need for organic co-solvents.[1][2][3]

This document provides a detailed, step-by-step guide for the successful conjugation of this compound to proteins, including protocols for protein preparation, the labeling reaction, and purification of the final conjugate. Additionally, it outlines the methodology for determining the degree of labeling (DOL), a critical parameter for ensuring experimental reproducibility.

Quantitative Data Summary

For successful and reproducible conjugation, understanding the spectral properties of the dye and the stoichiometry of the reaction is crucial. The following table summarizes the key quantitative data for Sulfo-Cy3.5 and the parameters for calculating the degree of labeling.

ParameterValueReference
Excitation Maximum (λex)591 nm[4]
Emission Maximum (λem)604 nm[4]
Molar Extinction Coefficient (ε) of Sulfo-Cy3.5 at λmax~150,000 M⁻¹cm⁻¹Note: This is a typical value for Cy3.5 dyes. The exact value should be obtained from the supplier's certificate of analysis.
Correction Factor (CF280)~0.08Note: This is an estimated value. The exact CF (A₂₈₀ of dye / Aₘₐₓ of dye) should be determined or obtained from the supplier.
Recommended Molar Ratio of Dye:Protein10:1 to 20:1[5][6]
Recommended Degree of Labeling (DOL)2 - 10 for antibodies[7][8]

Experimental Protocols

Materials and Reagents
  • Protein of interest (containing free sulfhydryl groups)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (or other suitable thiol-free buffer like HEPES or Tris)[9]

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide bond reduction[9]

  • Purification resin (e.g., Sephadex G-25) or dialysis cassettes (with appropriate molecular weight cutoff)[8][10][11]

  • Spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution reduction Optional: Reduce Disulfide Bonds prep_protein->reduction If necessary conjugation Conjugation Reaction prep_protein->conjugation prep_dye Prepare Dye Stock Solution prep_dye->conjugation reduction->conjugation purify Purify Conjugate conjugation->purify analyze Calculate Degree of Labeling (DOL) purify->analyze

Caption: Experimental workflow for this compound conjugation.

Step 1: Preparation of Protein Solution
  • Dissolve the protein to be labeled in a degassed conjugation buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[9] Buffers containing thiols (e.g., those with 2-mercaptoethanol or DTT) must be avoided.

  • Optional but Recommended - Reduction of Disulfide Bonds: For proteins with disulfide bonds that are not essential for their activity, reduction is necessary to generate free sulfhydryl groups.

    • Add a 10-100 fold molar excess of TCEP to the protein solution.

    • Incubate for 20-30 minutes at room temperature.

    • If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye, as it will compete for the reaction. TCEP does not need to be removed.[5]

Step 2: Preparation of this compound Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[6] For example, dissolve 1 mg of the dye in the appropriate volume of solvent.

  • Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used immediately. Unused portions can be stored at -20°C for up to one month, protected from light and moisture.[6]

Step 3: Conjugation Reaction
  • Add the calculated volume of the 10 mM this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of dye over protein.[5][6] Add the dye solution dropwise while gently stirring or vortexing the protein solution.

  • Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[5]

  • To quench the reaction, an excess of a low molecular weight thiol such as 2-mercaptoethanol or glutathione can be added.[5]

Chemical Reaction Diagram

G cluster_reactants Reactants cluster_product Product Protein Protein-SH Conjugate Protein-S-Sulfo-Cy3.5 Protein->Conjugate pH 6.5-7.5 Dye Sulfo-Cy3.5-Maleimide Dye->Conjugate

Caption: Thiol-maleimide conjugation reaction.

Step 4: Purification of the Conjugate
  • It is essential to remove the unreacted this compound from the protein-dye conjugate.[8][10] This can be achieved through:

    • Gel Filtration/Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with PBS. The labeled protein will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.[11]

    • Dialysis: Dialyze the reaction mixture against PBS at 4°C with several buffer changes over 24-48 hours. The molecular weight cutoff of the dialysis membrane should be appropriate for retaining the protein while allowing the small dye molecules to diffuse out.

Step 5: Calculation of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule and is a critical parameter for quality control and reproducibility.[7][10][12]

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of Sulfo-Cy3.5 (~591 nm, Aₘₐₓ) using a spectrophotometer.[10][12] If the absorbance is too high, dilute the sample and record the dilution factor.[8][10]

  • Calculate the concentration of the dye: Dye Concentration (M) = Aₘₐₓ / (ε_dye × path length)

    • ε_dye is the molar extinction coefficient of Sulfo-Cy3.5 at its λₘₐₓ.

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / (ε_protein × path length)

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye).[8][13]

    • ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the Degree of Labeling (DOL): DOL = Molar concentration of dye / Molar concentration of protein

An ideal DOL for antibodies is typically between 2 and 10.[7][8] A DOL that is too high can lead to fluorescence quenching and loss of protein activity, while a DOL that is too low may result in a weak signal.[7][12]

Storage of the Conjugate

For optimal results, use the purified conjugate immediately. If storage is necessary, it can be kept at 2-8°C in the dark for up to one week.[6] For long-term storage, add a stabilizing agent like 5-10 mg/mL BSA and a microbial inhibitor such as 0.01-0.03% sodium azide. Alternatively, add 50% glycerol and store at -20°C.[6] Always protect the conjugate from light.

References

Application Notes and Protocols for Labeling Antibodies with Sulfo-Cy3.5 Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent labeling of antibodies is a cornerstone technique in biological research and diagnostics, enabling the visualization and quantification of specific target molecules in a variety of applications, including flow cytometry, immunofluorescence microscopy, and immunoassays.[][2] Sulfo-Cy3.5 maleimide is a water-soluble fluorescent dye that covalently attaches to sulfhydryl (thiol) groups on proteins, making it an excellent choice for labeling antibodies.[3] The maleimide group specifically reacts with free thiols, such as those found in the side chains of cysteine residues, to form a stable thioether bond.[4][5][6] This protocol provides a detailed procedure for labeling antibodies with this compound, including antibody preparation, conjugation, and purification of the final conjugate.

The sulfonated nature of Sulfo-Cy3.5 enhances its water solubility, allowing the labeling reaction to be performed in aqueous buffers without the need for organic co-solvents, which can be beneficial for sensitive proteins like antibodies.[5][7] The resulting Sulfo-Cy3.5 labeled antibody will have an excitation maximum of approximately 591 nm and an emission maximum of around 604 nm.[3]

Key Experimental Considerations

Several factors can influence the efficiency and outcome of the antibody labeling reaction. It is crucial to optimize these parameters to achieve the desired degree of labeling (DOL), which represents the average number of dye molecules conjugated to each antibody molecule. An optimal DOL is critical, as under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potential loss of antibody function.[8][9]

Data Presentation

The following tables summarize the key quantitative parameters for the successful labeling of antibodies with this compound.

Table 1: Recommended Reagent Concentrations and Ratios

ParameterRecommended RangeNotes
Antibody Concentration2 - 10 mg/mL[8][10]Higher concentrations generally lead to better labeling efficiency.
This compound Stock Solution10 mM in DMSO or DMF[4][5]Prepare fresh before use. Protect from light.
Molar Ratio of Dye to Antibody10:1 to 20:1[4]This should be optimized for each specific antibody.
TCEP (Reducing Agent) Molar Excess10-fold molar excess over antibody[4][10]Used to reduce disulfide bonds to generate free thiols.

Table 2: Reaction Conditions

ParameterRecommended ConditionNotes
Reaction BufferPBS, HEPES, or Tris bufferMust be free of thiols.
Reaction pH6.5 - 7.5[4][6]The maleimide-thiol reaction is most efficient and specific at this pH range.
Reaction TemperatureRoom temperature or 4°C[4][10]
Reaction Time2 hours at room temperature or overnight at 4°C[4][10]Longer incubation times may be required at lower temperatures.

Table 3: Purification and Storage

ParameterMethodNotes
PurificationSize-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns[4][8][10]To remove unconjugated dye.
Storage BufferPBS, pH 7.2 - 7.4May contain a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 0.02% sodium azide).[10]
Storage Temperature4°C for short-term, -20°C or -80°C for long-term[10][11]Protect from light.

Experimental Protocols

This section provides a detailed step-by-step protocol for labeling an antibody with this compound.

Materials
  • Antibody to be labeled (in a thiol-free buffer)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent (optional): L-cysteine or β-mercaptoethanol

  • Purification System: Size-exclusion chromatography column (e.g., Sephadex G-25), spin column, or dialysis cassette

Antibody Preparation (with Optional Reduction)
  • Prepare the Antibody Solution :

    • Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[8][10]

    • If the antibody is in a buffer containing Tris or glycine, it should be dialyzed against PBS.[8] Ensure the antibody solution is free of any stabilizing proteins like BSA.[8]

  • Reduction of Disulfide Bonds (Optional) :

    • This step is necessary if the antibody does not have accessible free sulfhydryl groups. The reduction of interchain disulfide bonds in the hinge region of the antibody can provide sites for labeling.

    • Add a 10-fold molar excess of TCEP to the antibody solution.[4][10]

    • Incubate for 30 minutes at room temperature.

    • Remove the excess TCEP using a desalting column or by dialysis against the reaction buffer. It is crucial to remove the reducing agent as it will compete with the antibody for the maleimide dye.

Preparation of this compound Stock Solution
  • Allow the vial of this compound to warm to room temperature before opening.

  • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[4][5] For example, to prepare 100 µL of a 10 mM solution, dissolve the appropriate amount of dye in 100 µL of DMSO.

  • Vortex briefly to ensure the dye is fully dissolved.

  • This stock solution should be prepared fresh and protected from light.

Conjugation Reaction
  • Slowly add the desired volume of the 10 mM this compound stock solution to the antibody solution while gently stirring. A 10-20 fold molar excess of the dye is recommended as a starting point.[4]

  • Protect the reaction mixture from light by wrapping the vial in aluminum foil.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.[4][10]

Quenching the Reaction (Optional)

To stop the labeling reaction and consume any unreacted maleimide dye, a quenching reagent can be added. Add a final concentration of 1-10 mM of L-cysteine or β-mercaptoethanol and incubate for 15-30 minutes at room temperature.

Purification of the Labeled Antibody
  • Separate the labeled antibody from the unreacted dye and any reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25), a spin desalting column, or dialysis.[4][8][10]

  • Equilibrate the column or dialysis cassette with PBS, pH 7.2-7.4.

  • Apply the reaction mixture to the column and collect the fractions containing the labeled antibody. The labeled antibody will typically be the first colored fraction to elute.

  • For dialysis, perform against a large volume of PBS, with several buffer changes, until no free dye is observed in the dialysis buffer.

Characterization of the Labeled Antibody
  • Determine the Degree of Labeling (DOL) :

    • The DOL is the average number of dye molecules per antibody molecule. It can be calculated using the following formula: DOL = (A_max × M_protein) / ((A_280 - (A_max × CF)) × ε_dye) Where:

      • A_max is the absorbance of the conjugate at the maximum absorption wavelength of Sulfo-Cy3.5 (~591 nm).

      • A_280 is the absorbance of the conjugate at 280 nm.

      • M_protein is the molecular weight of the antibody (e.g., ~150,000 g/mol for IgG).

      • ε_dye is the molar extinction coefficient of Sulfo-Cy3.5 at its A_max.

      • CF is the correction factor (A_280 of the dye / A_max of the dye).

  • Assess Antibody Functionality :

    • It is important to verify that the labeling process has not compromised the antigen-binding affinity of the antibody. This can be assessed using techniques such as ELISA or flow cytometry.[12]

Storage of the Labeled Antibody

Store the purified, labeled antibody at 4°C for short-term use (up to a few weeks) or at -20°C or -80°C for long-term storage.[10][11] The addition of a carrier protein like BSA (0.1%) and a preservative such as sodium azide (0.02-0.05%) can help stabilize the conjugate.[10] It is crucial to protect the labeled antibody from light.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical reaction.

G cluster_prep Preparation cluster_react Conjugation cluster_purify Purification & Characterization A Antibody Solution (2-10 mg/mL in PBS) B Optional: Reduce with TCEP (30 min, RT) A->B C Remove Excess TCEP (Desalting Column) B->C E Combine Antibody and Dye (10-20x molar excess of dye) C->E D Prepare this compound (10 mM in DMSO) D->E F Incubate (2h at RT or overnight at 4°C) E->F G Purify Conjugate (Size-Exclusion Chromatography) F->G H Characterize (Determine DOL) G->H I Store Labeled Antibody (4°C or -20°C, protect from light) H->I

Caption: Experimental workflow for labeling antibodies with this compound.

G cluster_reactants Reactants cluster_product Product Antibody Antibody-SH (Free Sulfhydryl Group) Plus + Dye This compound Conjugate Labeled Antibody (Stable Thioether Bond) Dye->Conjugate pH 6.5-7.5

Caption: Chemical reaction between a thiol group on an antibody and this compound.

References

Application Note: Quantification of Cell Surface Thiols Using Sulfo-Cy3.5 Maleimide in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The study of cell surface proteins is critical for understanding cellular signaling, adhesion, and drug interactions. The redox state of cysteine residues (thiols) on the cell surface is a key indicator of protein conformation and function. Sulfo-Cy3.5 maleimide is a bright, water-soluble, and thiol-reactive fluorescent dye, making it an ideal probe for labeling and quantifying free thiols on the surface of live cells using flow cytometry.[1] This application note provides a detailed protocol for using this compound in flow cytometry experiments and discusses its applications in research and drug development.

Principle of the Method

The maleimide group of Sulfo-Cy3.5 reacts specifically with the sulfhydryl group (-SH) of cysteine residues on cell surface proteins to form a stable thioether bond.[2][3][4] This covalent labeling allows for the fluorescent quantification of available thiols. The sulfonate group of Sulfo-Cy3.5 ensures its water solubility and that it remains cell-impermeable, restricting the labeling to extracellular thiols on intact, viable cells. The fluorescence intensity of the labeled cells, measured by flow cytometry, is directly proportional to the number of accessible free thiols on the cell surface.

Applications in Research and Drug Development

  • Monitoring Protein Conformation Changes: Alterations in protein conformation due to ligand binding, receptor activation, or drug interaction can expose or conceal cysteine residues. This change in accessible thiols can be quantified using this compound.

  • Studying Redox Regulation of Cell Surface Proteins: The cell surface redox environment plays a crucial role in regulating the function of receptors and enzymes. This method allows for the investigation of how different stimuli or drug candidates modulate the redox state of surface proteins.

  • High-Throughput Screening: The protocol is adaptable for high-throughput screening (HTS) formats to identify drugs that induce conformational changes in target cell surface proteins.[5]

  • Characterizing Cell Populations: Different cell types or activation states can exhibit distinct patterns of cell surface thiol expression, providing a novel method for cell characterization and sorting.

  • Evaluating Drug Efficacy and Mechanism of Action: This technique can be employed to assess whether a drug candidate that targets a cell surface protein induces the expected conformational changes, providing insights into its mechanism of action.[6][7]

Experimental Protocols

1. Preparation of this compound Stock Solution

A 10 mM stock solution of this compound is prepared in anhydrous dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C, protected from light and moisture. For immediate use, a fresh working solution should be prepared by diluting the stock solution in a suitable buffer.

ParameterValue
ReagentThis compound
SolventAnhydrous DMSO
Stock Concentration10 mM
Storage-20°C, protected from light

2. Protocol for Labeling Cell Surface Thiols for Flow Cytometry

This protocol is optimized for labeling approximately 1 x 10^6 cells.

Materials:

  • Cells in single-cell suspension

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Bovine serum albumin (BSA)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension. Wash the cells twice with ice-cold, degassed PBS by centrifugation at 300-400 x g for 5 minutes at 4°C.

  • Cell Counting and Resuspension: Count the cells and resuspend the cell pellet in ice-cold, degassed PBS containing 0.5% BSA to a concentration of 1 x 10^6 cells/mL.

  • Labeling Reaction: Add the this compound working solution to the cell suspension to achieve the desired final concentration (optimization is recommended, see table below). A starting concentration of 10 µM can be used.

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark. Gentle mixing during incubation is recommended.

  • Washing: After incubation, wash the cells three times with 2 mL of ice-cold PBS containing 0.5% BSA to remove unbound dye. Centrifuge at 300-400 x g for 5 minutes at 4°C between each wash.

  • Resuspension for Analysis: Resuspend the final cell pellet in 500 µL of ice-cold PBS for immediate analysis by flow cytometry.

Optimization of Labeling Conditions:

ParameterRange for OptimizationRecommended Starting Condition
Cell Number0.5 - 2 x 10^6 cells/mL1 x 10^6 cells/mL
This compound Concentration1 - 50 µM10 µM
Incubation Time15 - 60 minutes30 minutes
Incubation Temperature4°C to Room Temperature4°C

3. Flow Cytometry Analysis

  • Excitation: Use a laser line close to the excitation maximum of Sulfo-Cy3.5 (591 nm), such as a 561 nm or 594 nm laser.

  • Emission: Detect the emission using a bandpass filter appropriate for the emission maximum of Sulfo-Cy3.5 (604 nm), for example, a 610/20 nm filter.

  • Controls:

    • Unstained Cells: To set the baseline fluorescence.

    • Cells treated with a thiol-blocking agent (e.g., N-ethylmaleimide) prior to labeling: To confirm the specificity of the this compound staining.

Visualization of Workflow and Principle

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis cell_harvest Harvest & Wash Cells cell_resuspend Resuspend in PBS + BSA cell_harvest->cell_resuspend add_dye Add this compound cell_resuspend->add_dye incubate Incubate (4°C, 30 min) add_dye->incubate wash_cells Wash to Remove Unbound Dye incubate->wash_cells resuspend_analysis Resuspend for Flow Cytometry wash_cells->resuspend_analysis flow_cytometry Analyze on Flow Cytometer resuspend_analysis->flow_cytometry

Caption: Experimental workflow for labeling cell surface thiols.

thiol_labeling_principle cluster_cell Cell Surface cluster_dye Fluorescent Probe cluster_reaction Labeling Reaction protein Protein thiol -SH labeled_protein Labeled Protein thiol->labeled_protein Covalent Bond Formation dye Sulfo-Cy3.5 Maleimide dye->labeled_protein

Caption: Principle of thiol-reactive labeling with Sulfo-Cy3.5.

Application Example: Studying Integrin Activation

Integrin activation is a critical process in cell adhesion, migration, and signaling. This activation involves a conformational change from a bent, low-affinity state to an extended, high-affinity state. This conformational change can be regulated by protein disulfide isomerase (PDI) on the cell surface, which catalyzes the rearrangement of disulfide bonds. This rearrangement can alter the number of free thiols available for labeling.

By using this compound, researchers can monitor integrin activation by quantifying the change in cell surface thiol expression upon stimulation with an integrin ligand or activating antibody. An increase in fluorescence intensity would indicate the exposure of previously inaccessible cysteine residues, providing a quantitative measure of the conformational change associated with integrin activation.

integrin_activation_pathway cluster_inactive Inactive State cluster_active Active State integrin_inactive Integrin (Bent) thiols_hidden Thiols Inaccessible integrin_inactive->thiols_hidden integrin_active Integrin (Extended) integrin_inactive->integrin_active Conformational Change pdi_inactive PDI pdi_inactive->integrin_active Disulfide Rearrangement thiols_exposed Thiols Exposed integrin_active->thiols_exposed pdi_active PDI labeling This compound Labeling thiols_exposed->labeling ligand Ligand Binding ligand->integrin_inactive Activation Signal flow_signal Increased Fluorescence Signal labeling->flow_signal

Caption: Integrin activation leads to thiol exposure and increased signal.

This compound is a powerful tool for the quantitative analysis of cell surface thiols by flow cytometry. The provided protocols offer a robust starting point for researchers to investigate the dynamics of cell surface proteins in a variety of biological contexts, from fundamental research to drug discovery. The ability to monitor conformational changes of proteins like integrins opens up new avenues for understanding cellular processes and for the development of novel therapeutics.

References

Application Notes: Covalent Labeling of Cysteine Residues with Sulfo-Cy3.5 Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of cysteine residues in proteins and other thiol-containing biomolecules using Sulfo-Cy3.5 maleimide. The maleimide group exhibits high reactivity and selectivity towards the sulfhydryl group of cysteine residues at a neutral pH range of 6.5-7.5.[1] This specific interaction results in the formation of a stable thioether bond, enabling the sensitive and specific fluorescent labeling of target molecules. Sulfo-Cy3.5 is a water-soluble cyanine dye, which simplifies the labeling procedure by eliminating the need for organic co-solvents in many cases.[2] This fluorophore emits in the orange-red region of the spectrum, with an excitation maximum at approximately 591 nm and an emission maximum at around 604 nm.[3] These spectral properties make it a valuable tool for various applications, including fluorescence microscopy, flow cytometry, and in-gel protein analysis.[4][5][]

Data Presentation

The efficiency and outcome of the labeling reaction are dependent on several key parameters. The following table summarizes the critical quantitative data for the labeling protocol.

ParameterRecommended Value/RangeNotes
Protein Concentration 1 - 10 mg/mL[2][7][8]Higher concentrations can improve labeling efficiency.
Reaction Buffer pH 7.0 - 7.5[1][2][7][8]The maleimide-thiol reaction is most efficient and specific at this pH range.
Reducing Agent (TCEP) 10 - 100-fold molar excess over protein[1][2][8]Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it does not need to be removed prior to labeling.[1] If using Dithiothreitol (DTT), it must be removed before adding the maleimide dye.[8]
This compound Stock Solution 10 mM in DMSO or DMF[1][8]Prepare fresh. This compound has good water solubility and can sometimes be dissolved directly in the reaction buffer.[2][7]
Dye:Protein Molar Ratio 10:1 to 20:1[1][7][8]This ratio should be optimized for each specific protein to achieve the desired degree of labeling.
Reaction Temperature Room temperature or 4°C[1][7]
Reaction Time 2 hours to overnight[1][7]Longer incubation times may be necessary for less reactive cysteines.
Quenching Agent (Optional) Excess glutathione or mercaptoethanol[1]Can be added to consume unreacted maleimide before purification.

Experimental Protocol

This protocol outlines the step-by-step methodology for labeling cysteine residues with this compound.

Materials and Reagents
  • Protein or other thiol-containing molecule of interest

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed[1][2][7][8]

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Solution (optional): Glutathione or β-mercaptoethanol

  • Solvent for Dye: Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[1][8]

  • Purification System: Gel filtration column (e.g., Sephadex G-25), dialysis, or HPLC[1][2][7]

Procedure
  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[2][7][8] Buffers containing thiols (like DTT) should not be used in the final labeling reaction mixture.[8]

  • Reduction of Disulfide Bonds (if necessary):

    • If the protein contains disulfide bonds that need to be reduced to expose free cysteine residues, add a 10- to 100-fold molar excess of TCEP to the protein solution.[1][2][8]

    • Incubate for 20-30 minutes at room temperature.[8]

    • If using DTT, it must be removed by dialysis or a desalting column before proceeding to the next step.[8] TCEP does not need to be removed.[1]

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1][8] Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh and protected from light.[1]

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[1][7][8] It is recommended to add the dye dropwise while gently stirring the protein solution.[1]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1][7] The reaction vessel should be protected from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, an excess of a low molecular weight thiol, such as glutathione or β-mercaptoethanol, can be added to react with any unreacted maleimide.[1]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and other small molecules using a gel filtration column (e.g., Sephadex G-25), dialysis, or high-performance liquid chromatography (HPLC).[1][2][7]

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy3.5 (approximately 591 nm).

    • The concentration of the protein and the dye can be determined using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length. A correction factor for the dye's absorbance at 280 nm must be applied to accurately determine the protein concentration.[8]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep 1. Protein Preparation (1-10 mg/mL in pH 7.0-7.5 buffer) reduction 2. Disulfide Reduction (Optional, with TCEP) protein_prep->reduction If needed labeling 4. Labeling Reaction (2h @ RT or O/N @ 4°C) reduction->labeling dye_prep 3. Dye Preparation (10 mM Sulfo-Cy3.5 in DMSO/DMF) dye_prep->labeling Add dye (10-20x molar excess) quenching 5. Quenching (Optional) labeling->quenching purification 6. Purification (Gel Filtration/Dialysis) quenching->purification analysis 7. Analysis (Degree of Labeling) purification->analysis

References

Application Notes and Protocols for Sulfo-Cy3.5 Maleimide Dye-to-Protein Ratio Calculation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3.5 maleimide is a water-soluble, thiol-reactive fluorescent dye commonly utilized for the covalent labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups. The maleimide group specifically reacts with the thiol group of cysteine residues to form a stable thioether bond. This labeling technique is a cornerstone in various biological research and drug development applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Accurate determination of the dye-to-protein ratio, also known as the Degree of Labeling (DOL), is critical for ensuring the quality, consistency, and reliability of labeled conjugates. An optimal DOL is essential for maximizing fluorescence signal while avoiding potential issues such as protein precipitation and fluorescence quenching that can arise from over-labeling. These application notes provide a detailed protocol for labeling proteins with this compound and a precise method for calculating the DOL using UV-Visible spectrophotometry.

Key Properties of this compound

Quantitative data for this compound and a typical protein (Immunoglobulin G, IgG) are summarized below. It is important to note that the molar extinction coefficient and the correction factor for the dye can vary slightly between suppliers, and it is always recommended to consult the technical data sheet for the specific lot of the dye being used.

ParameterThis compoundImmunoglobulin G (IgG)
Reactive Group MaleimideThiol (from Cysteine)
Excitation Maximum (λmax) ~581 nm[1]N/A
Emission Maximum (λem) ~596 nm[1]N/A
Molar Extinction Coefficient (ε) 150,000 M⁻¹cm⁻¹~210,000 M⁻¹cm⁻¹
Correction Factor at 280 nm (CF₂₈₀) 0.178N/A
Molecular Weight ~1198.24 g/mol ~150,000 g/mol
Solubility Good in water and DMSO[2]Buffer dependent

Experimental Protocols

Protein Preparation (with Optional Reduction of Disulfides)

This protocol describes the preparation of a protein for labeling with this compound. For proteins with accessible free thiols, the reduction step may be omitted. However, for proteins like antibodies where cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free sulfhydryl groups for labeling.

Materials:

  • Protein of interest (e.g., IgG)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

  • Desalting column or dialysis equipment

Procedure:

  • Dissolve the protein in PBS at a concentration of 1-10 mg/mL.[3]

  • Optional Disulfide Bond Reduction:

    • Add a 10-fold molar excess of TCEP to the protein solution.

    • Incubate the mixture for 30-60 minutes at room temperature.

    • To prevent the re-formation of disulfide bonds, it is recommended to carry out the reduction and subsequent labeling in an inert gas (N₂ or Ar) environment.[3]

  • Remove the excess TCEP using a desalting column or dialysis against PBS, pH 7.2-7.4.

This compound Stock Solution Preparation

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO. For example, dissolve 1 mg of the dye (MW ~1198.24) in approximately 83.5 µL of DMSO.

  • Vortex the solution until the dye is completely dissolved.

  • Store the stock solution at -20°C, protected from light and moisture.

Protein Labeling with this compound

Materials:

  • Prepared protein solution (from section 3.1)

  • This compound stock solution (from section 3.2)

  • Reaction buffer (PBS, pH 7.2-7.4)

Procedure:

  • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

  • Gently mix the reaction mixture and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • The reaction should be carried out in a vial flushed with an inert gas if disulfide bond re-formation is a concern.[3]

Purification of the Labeled Protein

Materials:

  • Labeled protein solution

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment

  • Collection tubes

Procedure:

  • Equilibrate the desalting column with PBS, pH 7.2-7.4.

  • Apply the reaction mixture to the column.

  • Elute the labeled protein with PBS, collecting the fractions. The labeled protein will typically elute first as a colored band, followed by the smaller, unconjugated dye molecules.

  • Alternatively, dialyze the reaction mixture against PBS to remove the free dye.

Calculation of the Dye-to-Protein Ratio (DOL)

The Degree of Labeling (DOL) is determined by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~581 nm for Sulfo-Cy3.5).

Spectrophotometric Measurement

Materials:

  • Purified Sulfo-Cy3.5-labeled protein

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy3.5, which is approximately 581 nm (A_max).

  • If the absorbance readings are too high (typically > 2.0), dilute the sample with PBS and re-measure. Remember to account for the dilution factor in the calculations.

DOL Calculation Formulas

The following formulas are used to calculate the DOL:

  • Corrected Absorbance at 280 nm (A₂₈₀_corr): This correction is necessary because the dye also absorbs light at 280 nm. A₂₈₀_corr = A₂₈₀ - (A_max * CF₂₈₀) Where:

    • A₂₈₀ is the measured absorbance of the conjugate at 280 nm.

    • A_max is the measured absorbance of the conjugate at the dye's λmax (~581 nm).

    • CF₂₈₀ is the correction factor for the dye at 280 nm (0.178 for this compound).

  • Molar Concentration of the Protein ([Protein]): [Protein] = A₂₈₀_corr / ε_protein Where:

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Molar Concentration of the Dye ([Dye]): [Dye] = A_max / ε_dye Where:

    • ε_dye is the molar extinction coefficient of the dye at its λmax (150,000 M⁻¹cm⁻¹ for this compound).

  • Degree of Labeling (DOL): DOL = [Dye] / [Protein]

Visualized Workflows and Logic

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis Protein_Prep 1. Protein Preparation (Optional Reduction) Labeling 3. Protein Labeling Protein_Prep->Labeling Dye_Prep 2. Dye Stock Solution Preparation Dye_Prep->Labeling Purification 4. Purification of Labeled Protein Labeling->Purification Measurement 5. Spectrophotometric Measurement Purification->Measurement Calculation 6. DOL Calculation Measurement->Calculation

Caption: Experimental workflow for protein labeling and DOL calculation.

DOL_Calculation_Logic cluster_inputs Input Measurements cluster_constants Constants cluster_calculations Calculations A280 Absorbance at 280 nm (A₂₈₀) Corrected_A280 Calculate Corrected A₂₈₀ A280->Corrected_A280 Amax Absorbance at λmax (A_max) Amax->Corrected_A280 Dye_Conc Calculate Dye Concentration Amax->Dye_Conc CF280 Correction Factor (CF₂₈₀) CF280->Corrected_A280 E_prot Protein Molar Extinction Coefficient (ε_protein) Protein_Conc Calculate Protein Concentration E_prot->Protein_Conc E_dye Dye Molar Extinction Coefficient (ε_dye) E_dye->Dye_Conc Corrected_A280->Protein_Conc DOL Calculate DOL Protein_Conc->DOL Dye_Conc->DOL

References

Sulfo-Cy3.5 Maleimide: Application Notes and Protocols for Thiol-Reactive Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Sulfo-Cy3.5 maleimide in labeling proteins, antibodies, and other thiol-containing molecules. The protocols outlined below ensure optimal conjugation efficiency and reproducibility for a variety of research and drug development applications, including fluorescence microscopy, flow cytometry, and live-cell imaging.

Introduction to this compound

Sulfo-Cy3.5 is a bright, water-soluble fluorescent dye characterized by its excellent photostability and high quantum yield.[1] The presence of sulfonate groups enhances its water solubility, making it an ideal candidate for labeling biological molecules in aqueous environments without the need for organic co-solvents.[1][] The maleimide functional group specifically reacts with free sulfhydryl (thiol) groups, typically found on cysteine residues within proteins, to form a stable thioether bond.[3][4][5] This high selectivity allows for precise, site-directed labeling of biomolecules.[6][7]

The thiol-maleimide reaction is most efficient and specific within a pH range of 6.5 to 7.5.[3][5][8] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][8] However, at pH values above 7.5, the reactivity of maleimides with primary amines increases, and hydrolysis of the maleimide group can occur at pH values greater than 8.5, leading to non-reactive maleamic acid.[3][5]

Key Experimental Parameters and Buffer Conditions

Successful labeling with this compound is critically dependent on the optimization of several key parameters. The following tables summarize the recommended conditions for efficient and specific conjugation.

ParameterRecommended ConditionsNotes
pH 6.5 - 7.5[3][5][8]Optimal for thiol-specific reaction. At pH > 7.5, reactivity with amines increases.[3]
Temperature Room Temperature (20-25°C) or 4°C[4][9]Reaction can proceed for 2 hours at room temperature or overnight at 4°C.[4][9]
Molar Ratio (Dye:Protein) 10:1 to 20:1[6][9]This should be optimized for each specific protein and desired degree of labeling.
Protein Concentration 1 - 10 mg/mL[7][8]Higher protein concentrations generally lead to better labeling efficiency.[8]
Buffer ComponentRecommendedNot RecommendedRationale
Buffering Agent Phosphate-Buffered Saline (PBS), Tris, HEPES (10-100 mM)[4][6][10]Buffers containing primary or secondary amines (e.g., glycine).Amine-containing buffers can compete with the protein for reaction with the maleimide.[3]
Additives EDTA (1-5 mM)[11]Thiol-containing compounds (e.g., DTT, β-mercaptoethanol).[5]EDTA chelates divalent metals that can promote disulfide bond formation.[11] Thiol-containing additives will compete with the target molecule for the maleimide dye.[5]
Reducing Agent (if needed) TCEP (tris(2-carboxyethyl)phosphine)[5][6]DTT (unless removed prior to labeling)[5]TCEP does not contain a thiol group and therefore does not need to be removed before adding the maleimide dye.[5] DTT must be completely removed to prevent it from reacting with the dye.[5]
Solvent for Dye Stock Anhydrous DMSO or DMF[6][7][12]Aqueous solutions for long-term storage.This compound is water-soluble for immediate use, but stock solutions are best prepared in an anhydrous organic solvent to prevent hydrolysis.[7] Aqueous solutions of maleimides are prone to hydrolysis.[3]

Experimental Protocols

Protein Preparation and Reduction of Disulfide Bonds (Optional)

For proteins containing disulfide bonds that need to be labeled, a reduction step is necessary to generate free thiol groups.

  • Dissolve the protein in a degassed reaction buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[7][8]

  • If reduction is required, add a 10- to 100-fold molar excess of TCEP to the protein solution.[6][7]

  • Incubate the mixture for 20-30 minutes at room temperature.[8] It is not necessary to remove the TCEP before proceeding with the labeling reaction.[5]

  • If DTT is used as the reducing agent, it must be completely removed by dialysis or a desalting column prior to the addition of the maleimide dye.[5][9]

G Protein Preparation and Optional Reduction Workflow cluster_0 Protein Preparation cluster_1 Disulfide Bond Reduction (Optional) Protein Dissolve Protein in Degassed Buffer (pH 7.0-7.5) Add_TCEP Add TCEP (10-100x molar excess) Protein->Add_TCEP If reduction is needed Ready_for_Labeling Protein Ready for Labeling Protein->Ready_for_Labeling If no reduction is needed Incubate Incubate for 20-30 min at RT Add_TCEP->Incubate Incubate->Ready_for_Labeling Proceed to Labeling

Caption: Workflow for preparing a protein sample for labeling, including an optional disulfide bond reduction step.

Preparation of this compound Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][10] For water-soluble sulfo-cyanine dyes, sterile, deionized water can also be used for immediate application.[7]

  • Vortex briefly to ensure the dye is fully dissolved.

  • Unused stock solution in anhydrous solvent can be stored at -20°C for up to one month, protected from light and moisture.[10] Do not store maleimide dyes in aqueous solutions.[3]

Labeling Reaction
  • Add the prepared this compound stock solution to the protein solution at a 10- to 20-fold molar excess of dye to protein.[6][9]

  • Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C.[4][9] Protect the reaction mixture from light.[4]

  • To quench the reaction, an excess of a low molecular weight thiol such as glutathione or mercaptoethanol can be added to consume any unreacted maleimide dye.[4]

G This compound Labeling Workflow Start Start with Prepared Protein Solution Add_Dye Add this compound Stock Solution (10-20x molar excess) Start->Add_Dye Incubate Incubate: 2 hours at RT or Overnight at 4°C (Protect from light) Add_Dye->Incubate Quench Optional: Quench with excess low MW thiol Incubate->Quench Purify Purify Conjugate (Gel Filtration or Dialysis) Quench->Purify End Store Labeled Conjugate Purify->End

Caption: Step-by-step workflow for the this compound labeling reaction.

Purification of the Labeled Conjugate

It is crucial to remove unreacted dye from the protein-dye conjugate.

  • Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with the desired buffer (e.g., PBS).[4][12]

  • Apply the reaction mixture to the column.

  • The labeled protein will elute first, followed by the smaller, unreacted dye molecules. Collect the fractions containing the fluorescently labeled protein.

  • Alternatively, the conjugate can be purified by extensive dialysis against an appropriate buffer.[9]

Storage of the Labeled Conjugate
  • For short-term storage (up to one week), keep the purified conjugate at 2-8°C in the dark.[6]

  • For long-term storage, add a stabilizer such as 5-10 mg/mL bovine serum albumin (BSA) and a preservative like 0.01-0.03% sodium azide.[6][10]

  • For storage up to a year, add glycerol to a final concentration of 50% and store at -20°C.[6][10]

Determination of Degree of Labeling (DOL)

The degree of labeling, or the molar ratio of dye to protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy3.5 (approximately 581 nm).

The corrected absorbance of the protein at 280 nm (A280c) is calculated as follows:

A280c = A280 - (Amax × CF)

Where Amax is the absorbance at the dye's maximum absorbance wavelength and CF is the correction factor for the dye's absorbance at 280 nm. This correction factor should be provided by the dye manufacturer.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Insufficiently reduced proteinIncrease the concentration of the reducing agent (TCEP) or the incubation time. Ensure the buffer is degassed to prevent re-oxidation of thiols.
Presence of competing thiols in the bufferUse thiol-free buffers. If DTT was used for reduction, ensure its complete removal before adding the maleimide dye.
Hydrolysis of the maleimide dyePrepare the dye stock solution fresh in anhydrous solvent. Avoid storing the dye in aqueous solutions.
Suboptimal pHEnsure the reaction buffer pH is between 6.5 and 7.5.
Non-specific Labeling Reaction pH is too highLower the pH of the reaction buffer to 7.0-7.5 to favor reaction with thiols over amines.
Precipitation of Protein High concentration of organic solvent from dye stockKeep the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture below 10%.[3]

References

Purifying Proteins After Sulfo-Cy3.5 Maleimide Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent labeling of proteins with fluorescent dyes such as Sulfo-Cy3.5 maleimide is a critical technique in biomedical research and drug development. This near-infrared dye allows for sensitive detection and quantification of proteins in various applications, including immunoassays, fluorescence microscopy, and in vivo imaging. The maleimide group reacts specifically with free sulfhydryl groups on cysteine residues, forming a stable thioether bond.

Following the labeling reaction, a crucial step is the removal of unconjugated, free dye, which can otherwise lead to high background signals and inaccurate quantification. This document provides detailed protocols for three common and effective methods for purifying Sulfo-Cy3.5 labeled proteins: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).

Protein Labeling with this compound: An Overview

The experimental workflow for labeling and purifying proteins is a multi-step process that requires careful execution to ensure optimal labeling efficiency and protein recovery.

G cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep Protein Solution (1-10 mg/mL in thiol-free buffer, pH 7.0-7.5) reduce Disulfide Bond Reduction (optional, with TCEP) prep->reduce If necessary reaction Incubation (Room temp, 2h or 4°C, overnight) reduce->reaction dye_prep This compound (dissolved in DMSO or water) dye_prep->reaction sec Size Exclusion Chromatography (SEC) reaction->sec dialysis Dialysis / Ultrafiltration reaction->dialysis tff Tangential Flow Filtration (TFF) reaction->tff dol Degree of Labeling (DOL) Calculation sec->dol dialysis->dol tff->dol storage Storage of Labeled Protein (4°C or -20°C) dol->storage caption Figure 1: Protein Labeling and Purification Workflow

Caption: Figure 1: Protein Labeling and Purification Workflow.

Purification Method Selection and Data Presentation

The choice of purification method depends on factors such as sample volume, protein concentration, and the required final purity. The following table summarizes the performance of common purification methods.

Purification MethodTypical Protein RecoveryUnconjugated Dye RemovalSpeedScalability
Size Exclusion Chromatography (Spin Columns)
Thermo Scientific™ Zeba™ Spin Desalting Columns (7K MWCO)≥95%[1]≥95%[1]Very Fast (<15 min)[2]Low to Medium
Cytiva PD-10 Desalting Columns (Sephadex G-25)70% to >95%[3]>90% (centrifugation)[3]FastMedium
Dialysis / Centrifugal Ultrafiltration
Sartorius Vivaspin® Concentrators>90% (typically)HighSlow (hours to overnight)Low to High
Tangential Flow Filtration (TFF) >95% (typically)[4]High (>99% with diafiltration)[5]Fast to ModerateHigh

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.0-7.5)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO) or water

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)

  • Reaction tubes

  • Shaker/rocker

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a suitable thiol-free buffer (e.g., 1x PBS, pH 7.0-7.5) at a concentration of 1-10 mg/mL.[3]

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[6] Note: If using DTT as a reducing agent, it must be removed by dialysis or a desalting column prior to adding the maleimide dye.[6]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or water.[6] Sulfo-Cy3.5 is water-soluble.

  • Labeling Reaction:

    • Add the dye solution to the protein solution at a 10-20 fold molar excess of dye to protein.[6]

    • Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 2-8°C, protected from light.[7]

  • Purification:

    • Proceed to one of the purification protocols below to remove the unreacted dye.

Purification by Size Exclusion Chromatography (Spin Columns)

SEC is a rapid and efficient method for separating the larger labeled protein from the smaller, unconjugated dye molecules.

G start Labeled Protein Mixture column SEC Spin Column (e.g., Zeba™ or PD-10) start->column Load sample centrifuge Centrifugation column->centrifuge collect Collect Purified Labeled Protein centrifuge->collect Eluted waste Unconjugated Dye (retained in column) centrifuge->waste Retained caption Figure 2: SEC Spin Column Workflow

Caption: Figure 2: SEC Spin Column Workflow.

Protocol using Thermo Scientific™ Zeba™ Spin Desalting Columns (7K MWCO):

Materials:

  • Zeba™ Spin Desalting Column (select appropriate size for sample volume)

  • Collection tubes

  • Centrifuge

Procedure:

  • Column Preparation:

    • Remove the column's bottom closure and loosen the cap.

    • Place the column in a collection tube.

    • Centrifuge at 1,500 x g for 1 minute to remove the storage solution.[8]

  • Equilibration:

    • Place the column in a new collection tube.

    • Add the desired exchange buffer to the top of the resin.

    • Centrifuge at 1,500 x g for 1 minute. Discard the flow-through. Repeat this step three times.

  • Sample Loading and Purification:

    • Place the column in a new, clean collection tube.

    • Apply the labeling reaction sample to the center of the resin bed.

    • Centrifuge at 1,500 x g for 2 minutes to collect the purified, labeled protein.[8]

  • Storage:

    • The purified protein is now in the collection tube. Store at 4°C for short-term or -20°C for long-term storage.

Purification by Dialysis / Centrifugal Ultrafiltration

Dialysis is a classic method for separating molecules based on size through a semi-permeable membrane. Centrifugal ultrafiltration devices offer a faster alternative to traditional dialysis.

G start Labeled Protein Mixture device Centrifugal Ultrafiltration Device (e.g., Vivaspin®) start->device Load sample centrifuge Centrifugation device->centrifuge collect Collect Purified Labeled Protein (in retentate) centrifuge->collect Retained waste Unconjugated Dye (in filtrate) centrifuge->waste Passed through caption Figure 3: Centrifugal Ultrafiltration Workflow

Caption: Figure 3: Centrifugal Ultrafiltration Workflow.

Protocol using Sartorius Vivaspin® Centrifugal Concentrators:

Materials:

  • Vivaspin® centrifugal concentrator (choose a Molecular Weight Cut-Off (MWCO) at least 2-3 times smaller than the molecular weight of the protein)

  • Appropriate centrifuge and rotor

  • Collection tubes

  • Purification buffer

Procedure:

  • Device Preparation:

    • Select a Vivaspin® device with an appropriate MWCO (e.g., 10 kDa MWCO for a 30 kDa protein).

  • Sample Loading:

    • Add the labeling reaction mixture to the sample reservoir of the Vivaspin® device.

  • Concentration/Diafiltration:

    • Place the device into the centrifuge rotor and centrifuge according to the manufacturer's instructions until the desired volume is reached.

    • To perform a buffer exchange (diafiltration), discard the filtrate, and add fresh purification buffer to the sample reservoir.

    • Repeat the centrifugation step. This can be repeated 2-3 times to ensure complete removal of the unconjugated dye.[9]

  • Sample Recovery:

    • After the final spin, recover the concentrated, purified labeled protein from the sample reservoir using a pipette.

  • Storage:

    • Store the purified protein at 4°C or -20°C.

Purification by Tangential Flow Filtration (TFF)

TFF is a rapid and efficient method for concentrating and diafiltering (buffer exchanging) larger sample volumes.

G reservoir Sample Reservoir (Labeled Protein Mixture) pump Peristaltic Pump reservoir->pump tff_cassette TFF Cassette (Membrane with specific MWCO) pump->tff_cassette retentate Retentate (Purified Labeled Protein) tff_cassette->retentate Recirculates to Reservoir permeate Permeate (Unconjugated Dye) tff_cassette->permeate Passes through membrane retentate->reservoir caption Figure 4: Tangential Flow Filtration Workflow

Caption: Figure 4: Tangential Flow Filtration Workflow.

General Protocol for TFF:

Materials:

  • TFF system (pump, reservoir, tubing, pressure gauges)

  • TFF cassette or hollow fiber filter with an appropriate MWCO (3-6 times smaller than the protein's molecular weight)[10]

  • Diafiltration buffer

Procedure:

  • System Setup and Equilibration:

    • Assemble the TFF system according to the manufacturer's instructions.

    • Flush the system with purification-grade water and then equilibrate with the desired diafiltration buffer.

  • Sample Processing:

    • Load the labeling reaction mixture into the sample reservoir.

    • Start the pump to circulate the sample tangentially across the membrane.

    • Collect the permeate (containing the unconjugated dye) in a separate container. The retentate, containing the labeled protein, is recirculated back to the reservoir.

  • Diafiltration (Buffer Exchange):

    • Once the initial volume is reduced, begin adding diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This washes out the remaining free dye.

    • Typically, 5-10 diavolumes are sufficient for >99% removal of small molecules.[5]

  • Concentration and Recovery:

    • After diafiltration, stop adding buffer and continue to concentrate the retentate to the desired final volume.

    • Recover the purified, labeled protein from the reservoir and the system.

  • Storage:

    • Store the purified protein at 4°C or -20°C.

Analysis of Labeled Protein

After purification, it is essential to determine the concentration of the protein and the degree of labeling (DOL).

Procedure for Calculating Degree of Labeling (DOL):

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum for Sulfo-Cy3.5 (approximately 591 nm, Amax).

  • Calculate the protein concentration using the following formula, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

      • Where CF is the correction factor for the dye at 280 nm (A280 of the dye / Amax of the dye), and εprotein is the molar extinction coefficient of the protein.[11]

  • Calculate the Degree of Labeling (moles of dye per mole of protein):

    • DOL = Amax / (εdye × Protein Concentration (M))

      • Where εdye is the molar extinction coefficient of Sulfo-Cy3.5.

Conclusion

The purification of this compound-labeled proteins is a critical step to ensure the quality and reliability of downstream applications. Size exclusion chromatography, dialysis/ultrafiltration, and tangential flow filtration are all effective methods for removing unconjugated dye. The choice of method will depend on the specific requirements of the experiment, including sample volume, desired purity, and available equipment. The protocols provided in this document offer a starting point for optimizing the purification of your fluorescently labeled proteins.

References

Sulfo-Cy3.5 Maleimide: Application Notes and Protocols for Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3.5 maleimide is a water-soluble fluorescent dye that is an invaluable tool for single-molecule imaging studies, particularly in the field of single-molecule Förster Resonance Energy Transfer (smFRET). Its enhanced water solubility, due to the presence of sulfonate groups, makes it ideal for labeling proteins and other biomolecules in aqueous environments without the need for organic co-solvents, which can be detrimental to sensitive biological samples.[1][2] The maleimide functional group allows for specific, covalent attachment to thiol groups, commonly found in cysteine residues of proteins, enabling precise labeling for detailed biophysical studies. This document provides an overview of the properties of this compound, detailed protocols for protein labeling and single-molecule imaging, and an example of its application in studying protein conformational dynamics.

Properties of this compound

Sulfo-Cy3.5 is a bright and photostable dye, although its photophysical properties can be influenced by its local environment.[1][3] Key quantitative data for Sulfo-Cy3.5 and related cyanine dyes are summarized in the tables below for easy comparison.

Table 1: Photophysical Properties of this compound and Related Dyes

PropertyThis compoundSulfo-Cy3 MaleimideCy3 Maleimide
Excitation Maximum (λex) ~591 nm[4][5]548 nm[6][7]555 nm[8]
Emission Maximum (λem) ~604 nm[4][5]563 nm[6][7]570 nm[8]
Molar Extinction Coefficient (ε) Not specified162,000 cm⁻¹M⁻¹[6][7]150,000 cm⁻¹M⁻¹[8]
Fluorescence Quantum Yield (Φ) "High"[1][2]0.1[6][7]0.31[8]
Fluorescence Lifetime (τ) Not specified~2.0 ns (conjugated to ssDNA)[9]Not specified
Molecular Weight ~1113.38 g/mol [5]~777 g/mol [6]~615.2 g/mol [8]

Table 2: General Characteristics

CharacteristicDescription
Solubility High water solubility; also soluble in DMSO and DMF.[1][2]
Reactivity Maleimide group specifically reacts with thiol groups (e.g., from cysteine residues) to form a stable thioether bond.
Advantages for Single-Molecule Imaging - Water Solubility: Ideal for labeling sensitive proteins that may be denatured by organic co-solvents.[1][2] - Photostability: Generally good, allowing for longer observation times before photobleaching.[1][2] - Brightness: High molar extinction coefficient and quantum yield contribute to a bright signal.[1][2]
Considerations - Environmental Sensitivity: The fluorescence properties of cyanine dyes can be influenced by the local environment, which can be both a useful reporter of conformational changes and a potential source of artifacts. - Photobleaching: While relatively photostable, photobleaching is inevitable in single-molecule experiments and should be accounted for in data analysis.[3]

Experimental Protocols

Protein Labeling with this compound

This protocol is designed for the site-specific labeling of a protein with this compound for single-molecule imaging. It is crucial to work in a thiol-free environment to prevent non-specific reactions.

Materials:

  • Protein of interest with a single accessible cysteine residue

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Labeling Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.2 (degassed)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Purification Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the labeling buffer to a final concentration of 10-50 µM.

    • To ensure the cysteine residue is in a reduced state, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. It is not necessary to remove the TCEP before labeling.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO. Vortex to ensure complete dissolution. This stock solution can be stored at -20°C, protected from light and moisture.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time and dye-to-protein ratio may need to be determined empirically for each specific protein.

  • Purification of Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the purification buffer.

    • The first colored fraction to elute will contain the labeled protein.

    • Collect the fractions and confirm the labeling efficiency using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the excitation maximum of the dye (~591 nm).

  • Determination of Degree of Labeling (DOL):

    • The DOL can be calculated using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF_280)) × ε_dye] Where:

      • A_dye is the absorbance of the dye at its maximum absorption wavelength.

      • A_280 is the absorbance of the protein-dye conjugate at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_dye).

Single-Molecule FRET Imaging using TIRF Microscopy

This protocol outlines the general steps for imaging a this compound-labeled protein in a single-molecule FRET experiment using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

  • Labeled protein of interest (donor-labeled with Sulfo-Cy3.5 and acceptor-labeled with a suitable FRET partner, e.g., Sulfo-Cy5)

  • TIRF microscope with appropriate laser lines (e.g., 561 nm for Cy3.5) and emission filters

  • Passivated glass coverslips (e.g., with polyethylene glycol, PEG)

  • Immobilization strategy (e.g., biotin-streptavidin)

  • Imaging Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5, supplemented with an oxygen-scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state quencher (e.g., Trolox) to improve dye photostability.[10]

Procedure:

  • Microscope Setup:

    • Align the TIRF microscope to ensure proper illumination and focus.[11]

    • Set the appropriate laser power and camera acquisition parameters.

  • Sample Immobilization:

    • Immobilize the labeled protein on the passivated surface of the coverslip at a low density (pM range) to ensure that individual molecules are well-separated.[10]

  • Imaging:

    • Acquire movies of the immobilized molecules, simultaneously recording the donor and acceptor fluorescence channels.[12]

    • Continue acquisition until most of the fluorophores have photobleached.

  • Data Analysis:

    • Identify single-molecule spots and extract the fluorescence intensity time traces for both the donor and acceptor channels.[10]

    • Correct for background noise and spectral bleed-through.[10]

    • Calculate the FRET efficiency for each molecule over time using the formula: E_FRET = I_A / (I_D + I_A), where I_A and I_D are the acceptor and donor intensities, respectively.

    • Generate FRET efficiency histograms and analyze the population distributions and dynamic transitions between different FRET states.[10]

Application Example: Studying Myosin V Conformational Dynamics

Background: Myosin V is a molecular motor protein that "walks" along actin filaments to transport cargo within cells. This walking motion involves large conformational changes. Single-molecule FRET is an ideal technique to study these dynamics. While many studies have used the Cy3/Cy5 pair, the principles are directly applicable to the use of Sulfo-Cy3.5 as a donor dye.

Experimental Design:

  • Labeling: A single cysteine residue is introduced into the myosin V motor domain, which is then labeled with this compound (the FRET donor). A second label, a FRET acceptor (e.g., Sulfo-Cy5), is attached to another site on the protein, for example, on the light chain.

  • Assay: The labeled myosin V is immobilized on a glass surface, and its interaction with actin filaments is observed using TIRF microscopy.

  • Observation: Changes in the FRET efficiency report on the conformational changes of the myosin V motor domain as it binds to and detaches from the actin filament during its walking cycle.

Signaling Pathway/Workflow:

MyosinV_Workflow cluster_prep Protein Preparation and Labeling cluster_imaging Single-Molecule TIRF Imaging cluster_analysis Data Analysis Protein_Purification Purify Myosin V (with engineered cysteines) Labeling Label with Sulfo-Cy3.5 and Sulfo-Cy5 Maleimide Protein_Purification->Labeling Purification Purify Labeled Protein (Size-Exclusion Chromatography) Labeling->Purification Immobilization Immobilize on PEG-passivated surface Purification->Immobilization Actin_Interaction Introduce Actin Filaments and ATP Immobilization->Actin_Interaction TIRF_Imaging Acquire Donor and Acceptor Fluorescence Movies Actin_Interaction->TIRF_Imaging Trace_Extraction Extract Intensity Traces TIRF_Imaging->Trace_Extraction FRET_Calculation Calculate FRET Efficiency Trace_Extraction->FRET_Calculation State_Analysis Identify Conformational States (e.g., pre- and post-powerstroke) FRET_Calculation->State_Analysis

Caption: Workflow for studying myosin V dynamics using smFRET.

Logical Relationship of FRET States:

FRET_States High_FRET High FRET (Pre-powerstroke) Low_FRET Low FRET (Post-powerstroke) High_FRET->Low_FRET ATP Hydrolysis & Powerstroke Low_FRET->High_FRET Actin Detachment & Recovery Stroke

Caption: FRET states in the myosin V catalytic cycle.

Conclusion

This compound is a versatile and powerful tool for single-molecule imaging, offering the advantages of high water solubility, specific labeling chemistry, and favorable photophysical properties. By following the detailed protocols provided in this document, researchers can effectively label their proteins of interest and perform high-quality single-molecule FRET experiments to elucidate the complex conformational dynamics of biomolecules. The application to studying molecular motors like myosin V highlights the potential of this approach to provide fundamental insights into biological processes at the molecular level.

References

Troubleshooting & Optimization

Troubleshooting low Sulfo-Cy3.5 maleimide labeling efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low Sulfo-Cy3.5 maleimide labeling efficiency.

Troubleshooting Guide

Low labeling efficiency with this compound can arise from several factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.

Question: My this compound labeling efficiency is lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low labeling efficiency can be attributed to issues with the protein, the labeling buffer, the dye itself, or the reaction conditions. Below is a step-by-step guide to troubleshoot the problem.

Step 1: Verify the Integrity and Preparation of Your Protein

The state of your protein is critical for successful labeling. Ensure the following:

  • Cysteine Availability: this compound reacts with free sulfhydryl groups (-SH) on cysteine residues. Disulfide bonds within the protein must be reduced to make these groups available.[1][2][3][4][5]

    • Action: Pretreat your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). DTT (dithiothreitol) can also be used, but it must be removed before adding the maleimide dye, as it will compete for the dye.[2][5][6]

  • Protein Concentration: The concentration of your protein can influence the reaction kinetics.

    • Action: For optimal results, aim for a protein concentration between 1-10 mg/mL.[1][3][7] Higher concentrations generally lead to better labeling efficiency.[7]

  • Protein Purity: Contaminants in your protein sample can interfere with the labeling reaction.

    • Action: Ensure your protein is highly purified to avoid off-target reactions.

Step 2: Scrutinize Your Buffer Composition

The composition of the reaction buffer is crucial for the stability of the reactants and the efficiency of the conjugation.

  • pH: The reaction between a maleimide and a thiol is most efficient at a pH of 6.5-7.5.[8][9] At pH values above 7.5, the maleimide group can hydrolyze, rendering it unreactive, and it may also react with primary amines.[8][9]

    • Action: Use a buffer such as PBS, HEPES, or Tris within the optimal pH range.[1][10] Ensure the final pH of the reaction mixture is within this range.

  • Interfering Substances: Certain buffer components can compete with the desired reaction.

    • Action: Avoid buffers containing thiols (e.g., DTT) or primary amines (e.g., Tris, glycine) in the final reaction mixture, as these will react with the maleimide dye.[8][11] If your protein is in a buffer with interfering substances, perform a buffer exchange before labeling.

Step 3: Check the Quality and Handling of the this compound Dye

The dye itself can be a source of problems if not handled and stored correctly.

  • Dye Stability: Maleimide dyes are susceptible to hydrolysis, especially in aqueous solutions.[8]

    • Action: Prepare the dye stock solution immediately before use in an anhydrous solvent like DMSO or DMF.[4][5][12] Unused stock solutions can be stored at -20°C for up to a month, protected from light and moisture.[4][12]

  • Storage: Improper storage can lead to degradation of the dye.

    • Action: Store the solid this compound desiccated at -20°C in the dark.[13][14][15] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[8][11]

Step 4: Optimize Reaction Conditions

Fine-tuning the reaction parameters can significantly improve labeling efficiency.

  • Dye-to-Protein Molar Ratio: An insufficient amount of dye will result in incomplete labeling. Conversely, an excessive amount can lead to protein precipitation or fluorescence quenching.[16][17][18]

    • Action: Start with a 10-20 fold molar excess of dye to protein.[5][6][10] This ratio may need to be optimized for your specific protein.[5]

  • Reaction Time and Temperature: The reaction is typically carried out for a specific duration and at a controlled temperature.

    • Action: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[6][10][19] Protect the reaction from light.[6]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_protein Protein Issues cluster_buffer Buffer Issues cluster_dye Dye Issues cluster_conditions Reaction Condition Issues start Low Labeling Efficiency protein_check Step 1: Check Protein start->protein_check buffer_check Step 2: Check Buffer protein_check->buffer_check disulfide Incomplete Disulfide Reduction? protein_check->disulfide Action: Add TCEP concentration Suboptimal Concentration? protein_check->concentration Action: Adjust to 1-10 mg/mL purity Purity Issues? protein_check->purity Action: Purify Protein dye_check Step 3: Check Dye buffer_check->dye_check ph Incorrect pH? buffer_check->ph Action: Adjust pH to 6.5-7.5 interfering Interfering Substances? buffer_check->interfering Action: Buffer Exchange condition_check Step 4: Optimize Conditions dye_check->condition_check hydrolysis Dye Hydrolyzed? dye_check->hydrolysis Action: Use Fresh Dye Solution storage Improper Storage? dye_check->storage Action: Store at -20°C Desiccated ratio Suboptimal Molar Ratio? condition_check->ratio Action: Optimize Molar Ratio (10-20x) time_temp Incorrect Time/Temp? condition_check->time_temp Action: Incubate 2h RT or O/N 4°C success Labeling Efficiency Improved ratio->success time_temp->success

Caption: Troubleshooting workflow for low this compound labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling?

A1: The optimal pH for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[8][9] Within this range, the reaction with sulfhydryl groups is highly specific. Above pH 7.5, the maleimide group is more prone to hydrolysis and can exhibit reactivity towards primary amines.[8][9]

Q2: Can I use DTT to reduce disulfide bonds before labeling?

A2: Yes, DTT can be used to reduce disulfide bonds. However, since DTT contains thiol groups, it will react with the maleimide dye. Therefore, it is crucial to remove any excess DTT from the protein solution before adding the this compound.[2] This can be achieved through methods like dialysis or gel filtration. TCEP is often recommended as an alternative because it does not contain thiols and does not need to be removed before labeling.[2][6]

Q3: How should I prepare and store my this compound stock solution?

A3: It is recommended to prepare the dye stock solution immediately before use.[12][19] Dissolve the dye in an anhydrous solvent such as DMSO or DMF to a concentration of around 10 mM.[4][5] If you need to store the stock solution, it can be kept at -20°C for up to one month, protected from light and moisture.[4][12] Avoid repeated freeze-thaw cycles.

Q4: What is the recommended molar ratio of dye to protein?

A4: A good starting point is a 10 to 20-fold molar excess of this compound to your protein.[5][6][10] However, the optimal ratio can vary depending on the protein and the number of available cysteine residues. It is advisable to perform a titration experiment to determine the optimal molar ratio for your specific application.[5]

Q5: My protein precipitates after adding the dye. What can I do?

A5: Protein precipitation upon dye conjugation can occur, especially with hydrophobic dyes or at high labeling stoichiometries.[17] Here are a few things to try:

  • Reduce the dye-to-protein molar ratio: Over-labeling can lead to aggregation.[16]

  • Use a water-soluble dye: Sulfo-Cy3.5 is a sulfonated, water-soluble dye, which should help mitigate this issue compared to non-sulfonated versions.[13][14][15][20]

  • Optimize buffer conditions: The presence of detergents or adjusting the salt concentration might help maintain protein solubility.

  • Consider the labeling site: If possible, labeling a more solvent-exposed and less structurally critical cysteine might reduce the impact on protein folding and stability.

Q6: How do I determine the degree of labeling (DOL)?

A6: The degree of labeling (DOL), or the average number of dye molecules per protein molecule, can be determined using spectrophotometry.[16] You will need to measure the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy3.5 (approximately 591 nm).[20] The following formula can be used to calculate the DOL:

DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)

Where:

  • A_max is the absorbance of the labeled protein at the dye's maximum absorbance wavelength.

  • A_280 is the absorbance of the labeled protein at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at its A_max.

  • CF is the correction factor (A_280 of the free dye / A_max of the free dye).

Before measuring, it is essential to remove all non-conjugated dye.[16][21]

Experimental Protocols

Protocol 1: Standard this compound Labeling of a Protein

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest (1-10 mg/mL in a suitable buffer)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Reducing Agent (optional): TCEP solution

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • (Optional) Reduction of Disulfide Bonds: If your protein contains disulfide bonds, they must be reduced. Add a 50-100 fold molar excess of TCEP to your protein solution.[3] Incubate for 20-30 minutes at room temperature.[5]

  • Prepare Dye Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[4][5]

  • Labeling Reaction: a. Add a 10-20 fold molar excess of the this compound stock solution to your protein solution.[5][6][10] b. Mix thoroughly and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[6][10]

  • Purification: Remove the unreacted dye from the labeled protein using gel filtration, dialysis, or another suitable chromatographic method.[5][10]

  • Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and the A_max of the dye to calculate the DOL as described in the FAQ section.[16]

  • Storage: Store the labeled protein at 4°C for short-term use or at -20°C (with 50% glycerol) or -80°C for long-term storage, protected from light.[4][12]

Protocol 2: Determination of Degree of Labeling (DOL)

Procedure:

  • Purify the Conjugate: Ensure all free dye has been removed from the labeled protein.

  • Measure Absorbance: a. Dilute the purified conjugate in a suitable buffer (e.g., PBS). b. Measure the absorbance at 280 nm (A_280) and at the absorbance maximum of Sulfo-Cy3.5 (~591 nm, A_max).[20] The absorbance values should ideally be less than 2.0.[16][21]

  • Calculate Protein Concentration: a. Correct the A_280 reading for the contribution of the dye: Corrected A_280 = A_280 - (A_max × CF) (The Correction Factor (CF) for the dye should be provided by the manufacturer). b. Calculate the molar concentration of the protein: Protein Concentration (M) = Corrected A_280 / ε_protein

  • Calculate Dye Concentration: Dye Concentration (M) = A_max / ε_dye

  • Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Key Experimental Parameters Summary
ParameterRecommended Range/ValueNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve efficiency.[1][3][7]
Reaction pH 6.5 - 7.5Critical for maleimide stability and specificity.[8][9]
Dye:Protein Molar Ratio 10:1 to 20:1Starting point for optimization.[5][6][10]
Reducing Agent (if needed) 50-100x molar excess TCEPTCEP does not need to be removed prior to labeling.[3]
Reaction Temperature Room Temperature or 4°C
Reaction Time 2 hours to OvernightProtect from light.[6][10]
Dye Stock Solvent Anhydrous DMSO or DMFPrepare fresh.[4][5]

Signaling Pathway and Experimental Workflow Diagrams

MaleimideLabelingWorkflow start Start: Unlabeled Protein reduction 1. Reduce Disulfide Bonds (with TCEP) start->reduction buffer_exchange 2. Buffer Exchange (if necessary) reduction->buffer_exchange add_dye 3. Add this compound buffer_exchange->add_dye reaction 4. Incubate (2h RT or O/N 4°C, in dark) add_dye->reaction purification 5. Purify Conjugate (Gel Filtration/Dialysis) reaction->purification analysis 6. Characterize (Determine DOL) purification->analysis end End: Labeled Protein analysis->end

Caption: General experimental workflow for this compound labeling of proteins.

References

Preventing non-specific binding of Sulfo-Cy3.5 maleimide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Sulfo-Cy3.5 maleimide, with a focus on preventing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a water-soluble fluorescent dye that belongs to the cyanine dye family.[1] Its maleimide functional group allows for covalent conjugation to sulfhydryl (thiol) groups, which are primarily found on cysteine residues of proteins and peptides. This makes it a valuable tool for fluorescently labeling biomolecules in various applications, including fluorescence microscopy, flow cytometry, and other bio-imaging techniques.

Q2: What are the main causes of non-specific binding of this compound?

Non-specific binding of this compound can arise from several factors:

  • Electrostatic Interactions: Charged molecules can non-specifically interact with oppositely charged surfaces or biomolecules.

  • Hydrophobic Interactions: The aromatic rings in the cyanine dye structure can lead to non-specific binding to hydrophobic regions of proteins or cell membranes.

  • Reaction with Non-Target Groups: At a pH above 7.5, the maleimide group can lose its specificity for thiols and begin to react with primary amines, such as those on lysine residues.

  • Aggregation: The dye molecules may form aggregates that can become entrapped within cellular structures, leading to background fluorescence.

  • Inadequate Blocking: Failure to block non-specific binding sites on cells, tissues, or other surfaces before incubation with the dye can result in high background.

  • Insufficient Washing: Incomplete removal of unbound dye after the labeling reaction is a common cause of high background.

Q3: How does pH affect the specific and non-specific binding of this compound?

The pH of the reaction buffer is critical for successful and specific labeling. The optimal pH range for the reaction between a maleimide and a thiol group is 6.5-7.5. Within this range, the thiol group is sufficiently deprotonated to be reactive, while the primary amines are generally protonated and less reactive, ensuring specific conjugation to cysteine residues. At a pH above 7.5, the reactivity of primary amines increases, which can lead to non-specific labeling of lysine residues and other amine-containing molecules.

Q4: Can this compound bind non-covalently to proteins?

Yes, non-covalent binding can occur through electrostatic and hydrophobic interactions between the dye and the protein. This is a form of non-specific binding that can contribute to background signal. Proper blocking and stringent washing steps are essential to minimize this type of interaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: High Background Fluorescence Across the Entire Sample

Possible Cause Recommended Solution
Concentration of this compound is too high. Perform a titration experiment to determine the optimal dye concentration that provides a good signal-to-noise ratio.[2]
Inadequate blocking of non-specific binding sites. Implement a blocking step before dye incubation. Use a suitable blocking agent such as Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, or a commercial blocking buffer.[3][4][5]
Insufficient washing after dye incubation. Increase the number and/or duration of washing steps after incubation with the dye to ensure complete removal of unbound molecules.[6] Consider adding a non-ionic detergent like Tween-20 to the wash buffer.[6]
Dye aggregation. Prepare fresh dye solutions and consider brief sonication to break up aggregates before use.
Autofluorescence of the sample. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different fluorophore with excitation and emission wavelengths that do not overlap with the autofluorescence spectrum.[2]

Problem 2: Non-Specific Staining of Cellular Compartments (e.g., nucleus, cytoplasm)

Possible Cause Recommended Solution
Reaction with non-target functional groups. Ensure the pH of the labeling buffer is maintained between 6.5 and 7.5 to favor the reaction with thiols over amines.
Hydrophobic interactions with cellular structures. Include a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-20) in the blocking and washing buffers to reduce hydrophobic interactions.[7]
Ineffective blocking of intracellular sites. For intracellular targets, ensure the blocking buffer contains a permeabilizing agent (e.g., Triton X-100 or saponin) to allow the blocking agents to access intracellular components.

Problem 3: Weak or No Fluorescent Signal

Possible Cause Recommended Solution
Absence or low abundance of free thiol groups on the target molecule. If labeling a protein, ensure that disulfide bonds are reduced to free thiols using a reducing agent like TCEP or DTT prior to labeling. Note that DTT must be removed before adding the maleimide dye.
Hydrolysis of the maleimide group. Prepare fresh solutions of this compound immediately before use. Avoid storing the dye in aqueous solutions for extended periods.
Suboptimal pH of the reaction buffer. Verify that the pH of the labeling buffer is within the optimal range of 6.5-7.5.
Insufficient dye concentration. While high concentrations can cause background, a concentration that is too low will result in a weak signal. Optimize the dye concentration through titration.
Photobleaching. Minimize the exposure of the sample to excitation light during imaging. Use an anti-fade mounting medium.

Experimental Protocols

Protocol 1: General Blocking Procedure to Reduce Non-Specific Binding

This protocol describes a general method for blocking non-specific binding sites on fixed cells prior to incubation with this compound.

  • Sample Preparation: Prepare cells or tissue sections according to your standard protocol for fixation and permeabilization (if required for intracellular targets).

  • Washing: Wash the samples three times for 5 minutes each with Phosphate Buffered Saline (PBS).

  • Blocking:

    • Prepare a blocking buffer. Common blocking buffers include:

      • 1-5% Bovine Serum Albumin (BSA) in PBS.[8]

      • 5-10% normal serum from the species of the secondary antibody (if applicable) in PBS.[7]

      • Commercially available blocking buffers.

    • For intracellular targets, include 0.1-0.3% Triton X-100 in the blocking buffer for permeabilization.[7]

    • Incubate the samples in the blocking buffer for at least 1 hour at room temperature or overnight at 4°C.[3]

  • Proceed with Labeling: After the blocking step, you can proceed with the incubation of your target protein with this compound according to your specific labeling protocol. It is recommended to dilute the dye in the blocking buffer.

Protocol 2: Enhanced Washing Procedure to Minimize Background

This protocol outlines a stringent washing procedure to be performed after incubation with this compound.

  • Initial Washes: Following the labeling reaction, wash the samples three times for 5 minutes each with PBS.

  • Detergent Wash: Prepare a wash buffer containing a non-ionic detergent (e.g., PBS with 0.05% Tween-20).[6]

  • Stringent Washing: Wash the samples three times for 10 minutes each with the detergent-containing wash buffer with gentle agitation.

  • Final Washes: Wash the samples two more times for 5 minutes each with PBS to remove any residual detergent.

  • Mounting: Proceed with mounting the samples for imaging.

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in PBS/TBSInexpensive, readily available.[4]Can contain impurities that may cross-react with some antibodies. Not ideal for detecting phosphoproteins.[9]
Normal Serum 5-10% in PBS/TBSHighly effective at blocking non-specific antibody binding.[7]More expensive than BSA. Must be from the same species as the secondary antibody to avoid cross-reactivity.
Non-fat Dry Milk 1-5% in PBS/TBSInexpensive and effective for many applications.Contains phosphoproteins (casein) and biotin, which can interfere with certain assays.[4] Not recommended for fluorescent applications due to potential for high background.
Fish Gelatin 0.1-1% in PBS/TBSLess likely to cross-react with mammalian antibodies compared to BSA or milk.May not be as effective as other blocking agents for all applications.
Commercial Blocking Buffers Varies by manufacturerOptimized formulations, often protein-free options available. High consistency and long shelf-life.[10]More expensive than homemade buffers.

Visualizations

cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding Target Protein Target Protein Cysteine (Thiol) Cysteine (Thiol) Thioether Bond Thioether Bond Cysteine (Thiol)->Thioether Bond This compound This compound This compound->Thioether Bond Reacts with Thiol to form Unwanted Adsorption Unwanted Adsorption This compound->Unwanted Adsorption Hydrophobic/Electrostatic Interaction Non-Specifically Labeled Protein Non-Specifically Labeled Protein This compound->Non-Specifically Labeled Protein Reacts with Amine (pH > 7.5) Labeled Protein Labeled Protein Thioether Bond->Labeled Protein Results in Non-Target Protein Non-Target Protein Lysine (Amine) Lysine (Amine) Non-Target Protein->Lysine (Amine) Hydrophobic Pocket Hydrophobic Pocket Hydrophobic Pocket->Unwanted Adsorption Lysine (Amine)->Non-Specifically Labeled Protein Unwanted Adsorption->Non-Specifically Labeled Protein

Figure 1: Specific vs. Non-Specific Binding of this compound.

G start Start prep Sample Preparation (Fixation/Permeabilization) start->prep wash1 Wash (3x PBS) prep->wash1 block Blocking Step (e.g., 1-5% BSA in PBS) 1 hour at RT wash1->block label Incubate with This compound (in blocking buffer) block->label wash2 Wash (3x PBS) label->wash2 wash3 Stringent Wash (3x PBS + 0.05% Tween-20) wash2->wash3 wash4 Final Wash (2x PBS) wash3->wash4 mount Mount for Imaging wash4->mount end End mount->end

Figure 2: Experimental Workflow for Labeling with this compound.

G start High Background Observed check_unstained Image unstained control. Is autofluorescence high? start->check_unstained autofluorescence High Autofluorescence check_unstained->autofluorescence Yes no_autofluorescence Low Autofluorescence check_unstained->no_autofluorescence No autofluorescence_solution Solution: - Use a different fluorophore - Use spectral unmixing - Use autofluorescence quenching reagents autofluorescence->autofluorescence_solution check_no_primary Stain with secondary antibody only (if applicable). Is there background? no_autofluorescence->check_no_primary end Problem Resolved autofluorescence_solution->end secondary_issue Secondary Ab non-specific check_no_primary->secondary_issue Yes no_secondary_issue Secondary Ab is specific check_no_primary->no_secondary_issue No secondary_solution Solution: - Use a different secondary Ab - Use pre-adsorbed secondary Ab - Increase blocking secondary_issue->secondary_solution check_concentration Review Sulfo-Cy3.5 concentration. Is it high? no_secondary_issue->check_concentration secondary_solution->end high_conc Concentration too high check_concentration->high_conc Yes check_blocking Review blocking protocol. Is it adequate? check_concentration->check_blocking No optimize_conc Solution: - Perform dye concentration titration high_conc->optimize_conc optimize_conc->end inadequate_blocking Inadequate Blocking check_blocking->inadequate_blocking No check_washing Review washing protocol. Is it stringent enough? check_blocking->check_washing Yes improve_blocking Solution: - Increase blocking time - Change blocking agent - Add detergent to blocker inadequate_blocking->improve_blocking improve_blocking->end inadequate_washing Inadequate Washing check_washing->inadequate_washing No check_washing->end Yes improve_washing Solution: - Increase number/duration of washes - Add detergent to wash buffer inadequate_washing->improve_washing improve_washing->end

Figure 3: Troubleshooting Decision Tree for High Background.

References

Sulfo-Cy3.5 maleimide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Sulfo-Cy3.5 maleimide.

Frequently Asked Questions (FAQs)

1. How should I store this compound powder?

For long-term stability, the lyophilized powder should be stored at -20°C in the dark and desiccated.[1][2][3] Under these conditions, the product is stable for up to 24 months.[1][2][3] It can be shipped at room temperature for up to three weeks without affecting its quality.[1][2][3]

2. What is the recommended way to prepare and store this compound stock solutions?

This compound is soluble in water, as well as organic solvents like DMF and DMSO.[2][4] For stock solutions, it is recommended to dissolve the maleimide in anhydrous DMSO or DMF.[5][6] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored protected from light.[2] For short-term storage, aliquots can be kept at -20°C for up to one month.[2] For longer-term storage, it is recommended to store them at -80°C, where they are stable for up to six months.[2] Do not store maleimide-containing products in aqueous solutions for long periods due to the risk of hydrolysis.[7]

3. At what pH is the this compound conjugation reaction most efficient and specific?

The reaction of the maleimide group with a thiol (sulfhydryl) group is most efficient and highly selective within a pH range of 6.5 to 7.5.[7][8][9] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[7]

4. What happens if the pH of the reaction is too high?

Above pH 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues, leading to a loss of specificity.[7][9] Furthermore, at alkaline pH (above 8.5), the rate of hydrolysis of the maleimide ring increases significantly, rendering it inactive and unable to react with thiols.[9]

5. Can I use buffers containing thiols, like DTT or B-mercaptoethanol, in my conjugation reaction?

No, buffers containing thiols must be avoided as they will compete with the target molecule for reaction with the maleimide group.[9] If a reducing agent is needed to reduce disulfide bonds in a protein, it must be removed before adding the this compound. A notable exception is TCEP (tris(2-carboxyethyl)phosphine), which does not contain a thiol group and therefore does not need to be removed prior to the maleimide conjugation step.[5][9]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Labeling Inactive Maleimide: The maleimide group may have hydrolyzed due to improper storage or handling (e.g., prolonged exposure to moisture or non-optimal pH).Prepare a fresh stock solution of this compound. Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[7][8][9]
Oxidized Thiols: The thiol groups on the target molecule may have oxidized to form disulfide bonds, which are unreactive with maleimides.[5][6]Reduce the disulfide bonds in your protein or peptide using a reducing agent like TCEP.[5][9] Ensure your buffers are degassed to minimize oxidation.[6]
Presence of Competing Thiols: The reaction buffer may contain thiol-containing compounds (e.g., DTT, B-mercaptoethanol).[9]Use a thiol-free buffer for the conjugation reaction. If a reducing agent was used, ensure it has been removed completely before adding the maleimide dye.
Non-specific Labeling High pH: The reaction pH is above 7.5, leading to the reaction of the maleimide with amine groups.[7][9]Adjust the pH of your reaction buffer to be within the 6.5-7.5 range to ensure specificity for thiol groups.
Precipitation During Labeling Low Solubility: While Sulfo-Cy3.5 is water-soluble, the protein or biomolecule being labeled might precipitate with the addition of the dye stock solution.If using a DMSO or DMF stock of the dye, add it dropwise to the protein solution while gently stirring to avoid localized high concentrations of the organic solvent.[5][6]
Unexpected Conjugate Mass or Instability Thiazine Rearrangement: If labeling an N-terminal cysteine, a side reaction can occur where the succinimidyl thioether rearranges to a more stable six-membered thiazine ring, leading to a mass change.[10][11] This is more prevalent at neutral to basic pH.If possible, avoid labeling at an N-terminal cysteine. If it is the only option, consider performing the conjugation at a slightly more acidic pH (around 6.5) to minimize this side reaction.
Retro-Michael Reaction: The thiosuccinimide linkage can undergo a retro-Michael reaction, leading to deconjugation.[8]The stability of the linkage is generally good, but this can be a concern in certain in-vivo applications. Hydrolysis of the thiosuccinimide ring after conjugation can create a more stable product.

Data Summary Table

ParameterRecommended Condition/ValueNotes
Storage of Solid Form -20°C, desiccated, in the darkStable for up to 24 months.[1][2][3]
Shipping of Solid Form Room temperatureStable for up to 3 weeks.[1][2][3]
Storage of Stock Solutions -20°C for up to 1 month; -80°C for up to 6 months. Aliquot to avoid freeze-thaw cycles.Store in anhydrous DMSO or DMF.[2]
Optimal Reaction pH 6.5 - 7.5Maximizes thiol specificity and reaction rate.[7][8][9]
Solubility Water, DMF, DMSOThe sulfo group enhances water solubility.[2][4]

Experimental Protocols

Protocol for Labeling a Protein with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein containing free thiol groups.

Materials:

  • This compound

  • Protein to be labeled in a thiol-free buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5

  • TCEP (tris(2-carboxyethyl)phosphine), if disulfide reduction is needed

  • Anhydrous DMSO or DMF

  • Degassed reaction buffer (pH 7.0-7.5)

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[5][6]

  • (Optional) Reduce Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before the addition of the maleimide.[9]

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[5][6]

  • Perform the Conjugation: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[5] Add the dye solution dropwise while gently vortexing.

  • Incubate: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.

  • Purify the Conjugate: Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired buffer (e.g., PBS). The labeled protein will elute first.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification protein_prep Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) disulfide_reduction Optional: Reduce Disulfides (Add TCEP, incubate 30-60 min) protein_prep->disulfide_reduction conjugation Add Maleimide to Protein (10-20x molar excess) protein_prep->conjugation disulfide_reduction->conjugation dye_prep Prepare this compound (1-10 mg/mL in DMSO/DMF) dye_prep->conjugation incubation Incubate (2h at RT or overnight at 4°C, protected from light) conjugation->incubation purify Purify Conjugate (e.g., Gel Filtration) incubation->purify final_product Labeled Protein purify->final_product

Caption: Experimental workflow for protein labeling with this compound.

signaling_pathway cluster_thiol_reaction Optimal Reaction (pH 6.5-7.5) cluster_hydrolysis Side Reaction: Hydrolysis (pH > 8.5) maleimide Sulfo-Cy3.5 Maleimide conjugate Stable Thioether Conjugate maleimide->conjugate Michael Addition thiol Protein-SH thiol->conjugate maleimide_h Sulfo-Cy3.5 Maleimide inactive Inactive Maleamic Acid maleimide_h->inactive Ring Opening water H₂O water->inactive

Caption: Reaction pathways of this compound.

logical_relationship start Low/No Labeling Observed check_ph Is reaction pH between 6.5 and 7.5? start->check_ph check_thiols Were competing thiols (DTT, BME) absent? check_ph->check_thiols Yes solution_ph Adjust buffer pH to 6.5-7.5 check_ph->solution_ph No check_reduction Were disulfide bonds reduced (if present)? check_thiols->check_reduction Yes solution_thiols Use a thiol-free buffer; remove any reducing agents check_thiols->solution_thiols No check_dye Is the dye stock solution fresh? check_reduction->check_dye Yes solution_reduction Add a reducing agent like TCEP check_reduction->solution_reduction No solution_dye Prepare a fresh stock of this compound check_dye->solution_dye No

References

Impact of reducing agents on Sulfo-Cy3.5 maleimide labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-Cy3.5 maleimide and other thiol-reactive dyes. Here, you will find information on the impact of reducing agents on labeling efficiency, detailed experimental protocols, and guidance on overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the role of reducing agents in this compound labeling?

A1: In protein chemistry, cysteine residues can form disulfide bonds (-S-S-), which are unreactive with maleimides. Reducing agents are used to cleave these disulfide bonds, exposing the free sulfhydryl or thiol groups (-SH) necessary for covalent bond formation with the maleimide moiety of Sulfo-Cy3.5.[1] This reduction step is crucial for achieving efficient and specific labeling of your target protein at cysteine sites.

Q2: Which reducing agent is recommended for use with this compound?

A2: Tris(2-carboxyethyl)phosphine (TCEP) is generally the recommended reducing agent for maleimide labeling reactions.[2] Unlike thiol-containing reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol (BME), TCEP does not have a free thiol group and therefore does not directly compete with the protein's thiols for reaction with the maleimide dye.[3] While it is often stated that TCEP does not need to be removed before labeling, some studies have shown that high concentrations of TCEP can still interfere with the labeling reaction.[1][3]

Q3: Can I use DTT or β-mercaptoethanol (BME) with this compound?

A3: DTT and BME can be used to reduce disulfide bonds, but they must be completely removed from the protein sample before adding the this compound.[1][3][4] This is because the thiol groups present in DTT and BME will react with the maleimide, consuming the dye and significantly reducing the labeling efficiency of your target protein.[1][3] Removal of excess DTT or BME can be achieved through methods like dialysis or size-exclusion chromatography (desalting columns).[1]

Q4: What are the optimal reaction conditions for this compound labeling?

A4: The maleimide group specifically reacts with sulfhydryl groups at a pH between 6.5 and 7.5.[3] Within this range, the reaction with thiols is approximately 1,000 times faster than with amines.[5] At pH values above 8.5, the reactivity towards primary amines increases, and the maleimide group is more susceptible to hydrolysis into a non-reactive maleamic acid, both of which will reduce labeling specificity and efficiency.[3]

Q5: How does the presence of TCEP affect the labeling efficiency?

A5: While TCEP is more compatible with maleimide chemistry than DTT, its presence can still reduce labeling efficiency, especially at higher concentrations.[3][6] It has been shown that TCEP can react with maleimides to form non-productive adducts.[7] Therefore, using the lowest effective concentration of TCEP for reduction and, if possible, removing it before labeling is recommended for achieving the highest degree of labeling.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Labeling Inefficient reduction of disulfide bonds. Increase the concentration of the reducing agent (a 10-fold molar excess of TCEP is a good starting point) or the incubation time (typically 30 minutes at room temperature).[5] Ensure your reducing agent solution is fresh.
Presence of thiol-containing reducing agents (DTT, BME) during labeling. Completely remove DTT or BME after the reduction step using dialysis or a desalting column before adding the maleimide dye.[1][3]
Hydrolysis of this compound. Prepare the dye solution immediately before use. Avoid pH values above 7.5 during the labeling reaction.[3]
Oxidation of free thiols back to disulfide bonds. Perform the reduction and labeling steps in a degassed buffer and under an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure.[5] Include a chelating agent like EDTA (5-10 mM) in your buffers to prevent metal-catalyzed oxidation.[8]
Insufficient dye concentration. Use a 10-20 fold molar excess of the maleimide dye to the protein.
Non-specific Labeling Reaction with primary amines. Maintain the reaction pH between 6.5 and 7.5. At higher pH, the maleimide group can react with amines.[3]
Presence of carrier proteins in the antibody solution. If labeling an antibody, remove carrier proteins like BSA before conjugation as they will compete for labeling.[5]
Low Degree of Labeling (DOL) Suboptimal reducing agent concentration. Titrate the concentration of TCEP to find the optimal balance between disulfide reduction and minimal interference with the labeling reaction. A concentration of 2 mM TCEP has been found to be optimal in some systems.[9]
Low protein concentration. For optimal labeling efficiency, use a protein concentration of 1-10 mg/mL.[10]
Precipitation of the Labeled Protein Hydrophobicity of the dye. Sulfo-Cy3.5 is a sulfonated dye with good water solubility. However, if precipitation occurs with other maleimide dyes, consider using an organic co-solvent like DMSO or DMF.[10]

Quantitative Data

The following table summarizes the impact of TCEP and DTT on the labeling efficiency of a protein with a tetramethylrhodamine maleimide (TMRM) dye. While not specific to Sulfo-Cy3.5, this data illustrates the general trend of higher labeling efficiency in the presence of TCEP compared to DTT.

Reducing Agent (0.1 mM)Labeling Efficiency (%)
None95
TCEP35
DTT9
Data adapted from a study on labeling heavy meromyosin (HMM) with tetramethylrhodamine maleimide (TMRM) at a 2:1 dye-to-cysteine ratio.[3]

This study also found that across a range of concentrations (0.1–5.0 mM), labeling in the presence of TCEP was approximately 3.6 times greater than with an equal concentration of DTT.[3]

Experimental Protocols

Protocol 1: Protein Reduction and Labeling with this compound (with TCEP)
  • Protein Preparation: Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris buffer) to a final concentration of 1-10 mg/mL.[10]

  • Reduction of Disulfide Bonds: Add a 10-fold molar excess of TCEP to the protein solution.[5]

  • Incubation: Incubate the mixture for 30 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Dye Preparation: Immediately before use, dissolve the this compound in DMSO or water to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the reduced protein solution.[11]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Purification: Remove the unreacted dye by size-exclusion chromatography (desalting column) or dialysis.

Protocol 2: Removal of Thiol-Containing Reducing Agents (DTT/BME) Prior to Labeling
  • Reduction: Perform the reduction of the protein with DTT or BME as required.

  • Removal of Reducing Agent: Immediately after the reduction incubation, pass the protein solution through a desalting column (e.g., Sephadex G-25) equilibrated with a degassed labeling buffer (pH 7.0-7.5).

  • Labeling: Proceed immediately with the addition of the this compound to the purified, reduced protein as described in Protocol 1, steps 4-7.

Visualizations

Maleimide_Labeling_Workflow cluster_reduction Protein Reduction cluster_labeling Maleimide Labeling cluster_purification Purification Protein_with_Disulfide_Bonds Protein with Disulfide Bonds (-S-S-) Add_Reducing_Agent Add Reducing Agent (e.g., TCEP) Protein_with_Disulfide_Bonds->Add_Reducing_Agent Reduced_Protein Reduced Protein with Free Thiols (-SH) Add_Reducing_Agent->Reduced_Protein Add_Sulfo_Cy35_Maleimide Add Sulfo-Cy3.5 Maleimide Reduced_Protein->Add_Sulfo_Cy35_Maleimide Labeled_Protein Labeled Protein Add_Sulfo_Cy35_Maleimide->Labeled_Protein Purify Purification (e.g., Desalting Column) Labeled_Protein->Purify Purified_Labeled_Protein Purified Labeled Protein Purify->Purified_Labeled_Protein

Caption: Workflow for protein labeling with this compound.

Thiol_Maleimide_Reaction Protein_SH Protein-SH (Free Thiol) Thioether_Bond Stable Thioether Bond (Labeled Protein) Protein_SH->Thioether_Bond pH 6.5-7.5 Sulfo_Cy35_Maleimide This compound Sulfo_Cy35_Maleimide->Thioether_Bond

Caption: Thiol-maleimide reaction forming a stable thioether bond.

Troubleshooting_Tree Start Low Labeling Efficiency? Check_Reduction Was the protein reduced? Start->Check_Reduction Yes No_Reduction Reduce protein with TCEP (10x molar excess, 30 min) Check_Reduction->No_Reduction No Check_Reducing_Agent Which reducing agent was used? Check_Reduction->Check_Reducing_Agent Yes DTT_BME DTT or BME Check_Reducing_Agent->DTT_BME TCEP TCEP Check_Reducing_Agent->TCEP Remove_DTT_BME Remove DTT/BME before labeling (Desalting column) DTT_BME->Remove_DTT_BME Check_pH Is the reaction pH 6.5-7.5? TCEP->Check_pH Incorrect_pH Adjust pH to 6.5-7.5 Check_pH->Incorrect_pH No Check_Dye Is the dye solution fresh? Check_pH->Check_Dye Yes Old_Dye Prepare fresh dye solution Check_Dye->Old_Dye No Success Labeling should be successful Check_Dye->Success Yes

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Technical Support Center: Optimizing Sulfo-Cy3.5 Maleimide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their labeling reactions with Sulfo-Cy3.5 maleimide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a thiol-containing molecule?

The optimal pH for the maleimide-thiol reaction is a compromise between reaction efficiency and the stability of the maleimide group. The recommended pH range is 6.5-7.5.[1][2][3][4]

  • pH 6.5-7.0: At this pH, the reaction is highly specific for thiol groups, and the maleimide is more stable, minimizing hydrolysis. This range is ideal for longer incubation times.

  • pH 7.0-7.5: This range offers a good balance between the rate of reaction with thiols and the stability of the maleimide group, leading to efficient labeling.[1][5][6]

At a pH above 7.5, the reaction with primary amines becomes more competitive, and the rate of maleimide hydrolysis increases, which can reduce labeling efficiency.[3]

Q2: What are suitable buffers for the this compound reaction?

Phosphate-buffered saline (PBS), Tris, and HEPES buffers at a pH of 7.0-7.5 are commonly used for maleimide labeling reactions.[1][5][6][7] It is crucial to use buffers that do not contain thiols, such as dithiothreitol (DTT) or β-mercaptoethanol, as these will compete with the target molecule for reaction with the maleimide dye.[8]

Q3: My protein of interest does not have any free cysteine residues. Can I still label it with this compound?

Yes, it is possible. If your protein has disulfide bonds, you can treat it with a reducing agent to generate free thiol groups. TCEP (tris(2-carboxyethyl)phosphine) is a suitable reducing agent as it does not contain a thiol group and does not need to be removed before adding the maleimide dye.[1][8] Alternatively, you can introduce thiol groups into your protein by reacting primary amines with reagents like Traut's Reagent (2-iminothiolane).[4]

Q4: How can I remove unreacted this compound after the labeling reaction?

Unreacted dye can be removed using size-exclusion chromatography (e.g., a desalting column), dialysis, or ultrafiltration.[1][5][7] The choice of method will depend on the properties of your labeled molecule.

Q5: How do I determine the degree of labeling (DOL)?

The degree of labeling, or the ratio of dye molecules to protein molecules, can be determined spectrophotometrically. You will need to measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy3.5 (approximately 591 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.[9]

Troubleshooting Guides

Issue 1: Low Labeling Efficiency

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incorrect pH of the reaction buffer. Ensure the pH of your reaction buffer is between 6.5 and 7.5.[2][3] Verify the pH of your buffer before starting the reaction.
Presence of competing thiols in the buffer. Avoid using buffers containing DTT or β-mercaptoethanol.[8] If a reducing agent is necessary, use a thiol-free reducing agent like TCEP.[1][8]
Insufficient free thiols on the target molecule. If your protein has disulfide bonds, ensure complete reduction by incubating with an adequate concentration of TCEP (a 10-fold molar excess is often recommended) for at least 30 minutes.[1] Consider introducing thiols if no native free thiols are available.[4]
Oxidation of thiols to disulfides. Work with degassed buffers and in an oxygen-free environment to prevent the re-oxidation of thiols.[1][5][6] Including 5-10 mM EDTA in the buffer can help chelate divalent metals that can catalyze oxidation.[4]
Hydrolysis of the maleimide dye. Prepare the this compound solution immediately before use. Avoid storing the dye in aqueous solutions for extended periods, especially at a pH above 7.5.[3]
Insufficient dye concentration. Use a 10-20 fold molar excess of the maleimide dye relative to the protein.[1] For hydrophobic peptides, a higher excess (up to 100-fold) may be necessary.[10]
Issue 2: Non-Specific Labeling

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Reaction pH is too high. Maintain the reaction pH between 6.5 and 7.5 to ensure the reaction is highly selective for thiols.[2][3] At pH values above 7.5, maleimides can start to react with primary amines, such as the side chain of lysine.[3]
Extended reaction times at elevated temperatures. Optimize the reaction time and temperature. For many proteins, the reaction proceeds to completion within 2 hours at room temperature or overnight at 4°C.[1]

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol is a general guideline and may need to be optimized for your specific protein.

1. Preparation of the Protein a. Dissolve the protein in a degassed reaction buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5. A protein concentration of 1-10 mg/mL is recommended.[5][6] b. If the protein contains disulfide bonds that need to be reduced, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[1]

2. Preparation of the this compound Solution a. Allow the vial of this compound to warm to room temperature before opening. b. Prepare a stock solution of the dye (e.g., 10 mM) in an anhydrous organic solvent like DMSO or DMF, or in water for sulfo-cyanine maleimides.[1][5][6][11]

3. Labeling Reaction a. Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[1] Add the dye solution dropwise while gently stirring. b. Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[1]

4. Purification of the Labeled Protein a. Separate the labeled protein from unreacted dye using a desalting column, dialysis, or ultrafiltration.[1][5][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (pH 7.0-7.5) reduce_disulfides Reduce Disulfides (optional) (with TCEP) prep_protein->reduce_disulfides If necessary mix Mix Protein and Dye (10-20x molar excess of dye) reduce_disulfides->mix prep_dye Prepare Sulfo-Cy3.5 Maleimide Stock prep_dye->mix incubate Incubate (2h at RT or overnight at 4°C) mix->incubate purify Purify Conjugate (e.g., Desalting Column) incubate->purify analyze Analyze Degree of Labeling (Spectrophotometry) purify->analyze

Caption: Experimental workflow for protein labeling with this compound.

ph_optimization cluster_low_ph Low pH (<6.5) cluster_optimal_ph Optimal pH (6.5-7.5) cluster_high_ph High pH (>8.0) low_ph Protonated Thiol (-SH) (Less Reactive) optimal_ph Thiolate Anion (-S⁻) (Reactive) low_ph->optimal_ph Increasing pH low_maleimide_hydrolysis Low Maleimide Hydrolysis (Stable) efficient_labeling Efficient Labeling optimal_ph->efficient_labeling high_ph Thiolate Anion (-S⁻) (Reactive) optimal_ph->high_ph Increasing pH stable_maleimide Stable Maleimide stable_maleimide->efficient_labeling high_maleimide_hydrolysis High Maleimide Hydrolysis (Unstable) side_reactions Side Reactions (e.g., with Amines) high_maleimide_hydrolysis->side_reactions

Caption: Logical relationship of pH optimization for maleimide-thiol reactions.

References

Technical Support Center: Sulfo-Cy3.5 Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the removal of unconjugated Sulfo-Cy3.5 maleimide after bioconjugation reactions.

Troubleshooting Guides

Problem: High background fluorescence in downstream applications.

Possible Cause Recommended Solution
Incomplete removal of unconjugated this compound.Optimize your purification method. Consider increasing the column length or the number of dialysis buffer changes. For spin columns, ensure the correct molecular weight cut-off (MWCO) is used and perform the recommended number of washes.[1]
Non-specific binding of the dye-conjugate.Add a blocking agent, such as Bovine Serum Albumin (BSA), to your buffer during incubation steps in your downstream application. Ensure adequate washing steps are included in your experimental protocol.
Hydrolyzed, unreacted dye remaining in the sample.While most purification methods remove hydrolyzed dye, ensure your purification strategy is effective for small molecules. Size exclusion chromatography is generally efficient.

Problem: Low signal from the conjugated protein.

Possible Cause Recommended Solution
Loss of protein during the purification process.This can occur with all purification methods. To minimize loss, ensure you are following the manufacturer's protocol for your chosen method. For dialysis, ensure the MWCO of the membrane is appropriate for your protein.[2] For spin columns, ensure you do not exceed the recommended centrifugation speeds.
Over-labeling of the protein leading to fluorescence quenching.Determine the degree of labeling (DOL). A high DOL can lead to self-quenching of the fluorophores.[3] Reduce the molar ratio of dye to protein in the conjugation reaction.
Protein denaturation during conjugation or purification.Perform conjugation and purification steps at 4°C if your protein is sensitive to room temperature.[4] Avoid harsh buffer conditions and excessive vortexing.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unconjugated this compound?

The most common and effective methods for removing unconjugated this compound from a protein conjugate solution are based on size differences between the labeled protein and the free dye. These include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size.[6][7] The larger protein-dye conjugate will elute first, while the smaller, unconjugated dye is retained in the porous beads of the chromatography resin and elutes later.[7] This can be performed using gravity-flow columns, spin columns, or automated liquid chromatography systems (FPLC/HPLC).[1]

  • Dialysis: This method involves placing the conjugation reaction mixture in a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[8] The larger conjugate is retained inside the membrane, while the small, unconjugated dye diffuses out into a large volume of buffer.[8][9] This process typically requires several buffer changes to ensure complete removal of the free dye.[2][9]

  • Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid and efficient method for separating and purifying biomolecules.[10][11] The solution is passed tangentially across a membrane, allowing the smaller unconjugated dye to pass through while retaining the larger conjugate.[12] This method is particularly useful for larger sample volumes.[11][13]

Q2: How do I choose the right purification method?

The choice of purification method depends on several factors, including the sample volume, the properties of your protein, and the required purity for your downstream application.

Method Advantages Disadvantages Best For
Size Exclusion Chromatography (Spin Column) Fast, easy to use, good for small sample volumes.[14]Can lead to some sample dilution.Quick cleanup of small-scale reactions (<1 mL).
Size Exclusion Chromatography (Gravity Column) High resolution, scalable.Slower than spin columns, requires more setup.High-purity preparations for various sample volumes.
Dialysis Gentle on proteins, can handle a wide range of sample volumes.[8]Time-consuming (requires multiple buffer changes over hours or overnight).[9]Sensitive proteins and when a high degree of buffer exchange is also required.
Tangential Flow Filtration (TFF) Fast, scalable, can concentrate the sample simultaneously.[11][12]Requires specialized equipment, potential for membrane fouling.Large-scale purifications (>10 mL).[11]

Q3: What is the purpose of "quenching" the conjugation reaction?

Quenching the reaction stops the labeling process by deactivating the unreacted maleimide groups.[4] This is typically done by adding a small molecule containing a free thiol group, such as dithiothreitol (DTT), β-mercaptoethanol (BME), or L-cysteine.[15] The quenching reagent reacts with the excess maleimide dye, preventing it from reacting with other molecules in your sample or during downstream applications.[15] Quenching is an important step before purification to ensure a stable and well-defined conjugate.

Q4: Can I use Tris buffer in my conjugation reaction with this compound?

While the maleimide group primarily reacts with sulfhydryl groups at a pH of 6.5-7.5, reactivity towards primary amines (like the one in Tris buffer) can occur at higher pH values (>7.5).[4][16] To ensure specific labeling of thiol groups, it is recommended to use buffers that do not contain primary amines, such as PBS (phosphate-buffered saline) or HEPES.[1] If your protein is in a Tris-containing buffer, it is advisable to exchange it into a suitable non-amine-containing buffer before starting the conjugation.[5]

Experimental Protocol: Removal of Unconjugated this compound using a Spin Column

This protocol provides a general procedure for purifying a this compound-conjugated protein using a commercially available desalting spin column (e.g., Zeba™ Spin Desalting Columns).

Materials:

  • This compound-conjugated protein solution.

  • Desalting spin column with an appropriate molecular weight cut-off (MWCO) for your protein (e.g., 7K or 40K MWCO).

  • Quenching reagent (e.g., 1 M DTT or L-cysteine).

  • Purification buffer (e.g., PBS, pH 7.4).

  • Microcentrifuge.

  • Collection tubes.

Procedure:

  • Quench the Reaction: Add a final concentration of 10-50 mM of the quenching reagent to your conjugation reaction mixture.[4] Incubate for 15-30 minutes at room temperature.

  • Prepare the Spin Column:

    • Remove the bottom closure of the spin column and loosen the cap.

    • Place the column in a collection tube.

    • Centrifuge the column for the time and speed recommended by the manufacturer to remove the storage buffer.

  • Equilibrate the Column:

    • Place the column in a new collection tube.

    • Add the purification buffer to the top of the resin bed.

    • Centrifuge again according to the manufacturer's instructions. Repeat this step 2-3 times to ensure the column is fully equilibrated with the purification buffer.

  • Load the Sample:

    • Discard the equilibration buffer from the collection tube.

    • Carefully apply your quenched conjugation reaction mixture to the center of the resin bed. Do not disturb the resin.

  • Elute the Conjugate:

    • Place the column in a new, clean collection tube.

    • Centrifuge the column for the time and speed recommended by the manufacturer.

    • The purified protein-dye conjugate will be in the collection tube. The unconjugated dye will be retained in the resin.

  • Determine Purity and Concentration:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of Sulfo-Cy3.5 (around 591 nm).

    • Calculate the protein concentration and the degree of labeling (DOL) using the appropriate formulas, correcting for the dye's absorbance at 280 nm.[1]

Data Presentation

The following table summarizes the general performance of common methods for removing unconjugated dyes. Actual results may vary depending on the specific protein, dye, and experimental conditions.

Purification Method Typical Protein Recovery Purity Processing Time Scalability
Size Exclusion (Spin Column) >85%Good to Excellent< 15 minutesLow
Dialysis >90%Excellent4 hours to overnightHigh
Tangential Flow Filtration >95%Excellent1-3 hoursHigh
HPLC/FPLC VariableExcellent30-60 minutes per runModerate

Mandatory Visualization

experimental_workflow cluster_conjugation Conjugation Reaction cluster_quenching Quenching cluster_purification Purification cluster_analysis Analysis protein Protein with -SH groups reaction Incubation (RT or 4°C) protein->reaction dye Sulfo-Cy3.5 Maleimide dye->reaction quench_reagent Add Quenching Reagent (e.g., DTT) reaction->quench_reagent quenched_mix Quenched Reaction Mixture purification_step Size Exclusion Chromatography (Spin Column) quenched_mix->purification_step purified_conjugate Purified Protein-Dye Conjugate purification_step->purified_conjugate free_dye Unconjugated Dye (Waste) purification_step->free_dye analysis_step Determine Concentration & DOL purified_conjugate->analysis_step

Caption: Workflow for the removal of unconjugated this compound.

References

Technical Support Center: Sulfo-Cy3.5 Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulfo-Cy3.5 maleimide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on photostability issues and conjugation protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a water-soluble fluorescent dye belonging to the cyanine family. The maleimide group allows for covalent attachment to thiol groups (-SH), which are commonly found in cysteine residues of proteins and peptides. Its sulfonate groups enhance its water solubility, making it suitable for labeling biological molecules in aqueous environments.

The spectral properties of Sulfo-Cy3.5 are intermediate between Cy3 and Cy5 dyes. It typically has an excitation maximum around 591 nm and an emission maximum around 604 nm.

Q2: What does "photostability" mean and why is it a concern for Sulfo-Cy3.5?

Photostability refers to a fluorophore's resistance to photochemical destruction, or photobleaching, upon exposure to light. Like many fluorescent dyes, cyanine dyes such as Sulfo-Cy3.5 can be susceptible to photobleaching, which manifests as a gradual fading of the fluorescent signal during an imaging experiment. This can be particularly problematic for applications requiring long or repeated exposures to excitation light, such as time-lapse imaging or single-molecule studies.

Q3: How does the photostability of Sulfo-Cy3.5 compare to other common dyes?

While direct comparisons under identical conditions are limited in published literature, cyanine dyes are generally considered to be less photostable than some other families of dyes, such as the Alexa Fluor series. For instance, Alexa Fluor 568 is often cited as having greater photostability than spectrally similar cyanine dyes.[1][2][3][4] However, modifications to the dye structure and the use of protective agents can significantly enhance the photostability of cyanine dyes.

Quantitative Dye Properties

The following table summarizes key photophysical properties of Sulfo-Cy3.5 and a comparable dye, Alexa Fluor 568. Note that these values are compiled from various sources and may have been determined under different experimental conditions.

PropertySulfo-Cy3.5Alexa Fluor 568
Excitation Max (nm) ~591~575
Emission Max (nm) ~604~600
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~139,000~92,000
Fluorescence Quantum Yield ~0.11Not widely reported

Troubleshooting Guide: Photostability Issues

Problem: My fluorescent signal is fading too quickly.

This is a classic sign of photobleaching. Here are several strategies to mitigate this issue, ranging from simple adjustments to more advanced techniques.

dot

ConjugationTroubleshooting cluster_thiol Thiol Availability cluster_maleimide Maleimide Integrity cluster_reaction Reaction Parameters cluster_purification Post-Reaction Purification start Low/No Fluorescence Signal thiol_check Verify Free Thiols start->thiol_check Is the target molecule ready? maleimide_check Check Maleimide Activity thiol_check->maleimide_check If thiols are present t1 Reduce disulfide bonds with TCEP or DTT t2 Use degassed buffers to prevent re-oxidation t3 Ensure protein is not aggregated reaction_conditions Optimize Reaction Conditions maleimide_check->reaction_conditions If maleimide is active m1 Use fresh, anhydrous DMSO/DMF for stock solution m2 Avoid aqueous storage of maleimide stock m3 Protect from light purification_check Review Purification Step reaction_conditions->purification_check After optimizing reaction r1 Maintain pH between 7.0 and 7.5 r2 Optimize dye-to-protein molar ratio (start with 10-20 fold excess of dye) r3 Ensure adequate reaction time (2 hours at RT or overnight at 4°C) p1 Use size-exclusion chromatography (e.g., Sephadex G-25) p2 Ensure complete removal of unreacted dye

Caption: A troubleshooting guide for low signal in conjugation.

Experimental Protocols

Protocol 1: General Maleimide Labeling of a Protein

This protocol provides a general workflow for conjugating this compound to a protein containing cysteine residues.

dot

MaleimideLabelingWorkflow prep_protein Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) reduce_disulfides Reduce Disulfide Bonds (Add TCEP, incubate 30 min at RT) prep_protein->reduce_disulfides conjugation Conjugation Reaction (Add dye to protein, 2h at RT or overnight at 4°C) reduce_disulfides->conjugation prep_dye Prepare Dye Stock (10 mM in anhydrous DMSO) prep_dye->conjugation purification Purify Conjugate (Size-exclusion chromatography) conjugation->purification characterization Characterize Conjugate (Measure absorbance at 280 nm and ~591 nm) purification->characterization

Caption: Workflow for protein labeling with maleimide dyes.

Detailed Steps:

  • Prepare Protein Solution: Dissolve your protein in a degassed buffer at a pH between 7.0 and 7.5. Suitable buffers include PBS, HEPES, or Tris, provided they do not contain thiols. The protein concentration should typically be between 1-10 mg/mL.

  • Reduce Disulfide Bonds: If your protein contains disulfide bonds, they must be reduced to free thiols. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature. TCEP is often preferred as it does not need to be removed before adding the maleimide dye. If using DTT, it must be removed prior to adding the dye.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of dye to protein. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~591 nm).

Protocol 2: Assessing Photostability

This protocol outlines a method for comparing the photostability of fluorescently labeled samples.

  • Sample Preparation: Prepare your Sulfo-Cy3.5 labeled sample and a control sample (e.g., labeled with Alexa Fluor 568) at the same concentration on a microscope slide. Use an antifade mounting medium if this is part of your standard imaging protocol.

  • Microscope Setup:

    • Use a consistent light source (e.g., laser line) and power setting for all samples.

    • Set the camera exposure time and gain to levels that provide a good initial signal without saturation.

  • Image Acquisition:

    • Locate a field of view for your sample.

    • Acquire a time-lapse series of images with continuous illumination. The time interval and total duration will depend on how quickly the signal fades. A typical starting point could be an image every 5 seconds for 5 minutes.

  • Data Analysis:

    • For each time point, measure the mean fluorescence intensity of a region of interest in your sample.

    • Subtract the background fluorescence from a region without any sample.

    • Normalize the intensity values to the initial intensity (at time = 0).

    • Plot the normalized intensity versus time. The time it takes for the intensity to drop to 50% of its initial value is the photobleaching half-life.

    • Compare the decay curves and half-lives of your different samples to assess their relative photostability.

References

Technical Support Center: Sulfo-Cy3.5 Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering aggregation issues with Sulfo-Cy3.5 maleimide conjugates.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues that may arise during the conjugation of this compound to proteins and other thiol-containing molecules.

Q1: I observe a precipitate in my reaction mixture after adding this compound. What is the cause and how can I resolve it?

A1: Precipitation during the labeling reaction can be due to several factors, including aggregation of the protein itself, aggregation of the dye, or precipitation of the entire conjugate.

  • Protein Aggregation: The addition of an organic solvent (like DMSO or DMF) used to dissolve the maleimide dye can sometimes induce precipitation of the target protein, especially if the protein is sensitive to organic solvents.

  • Dye Aggregation: While Sulfo-Cy3.5 is designed for good water solubility, at very high concentrations, cyanine dyes can exhibit aggregation.

  • Conjugate Aggregation: The covalent attachment of the hydrophobic cyanine dye can expose hydrophobic patches on the protein surface, leading to aggregation of the labeled protein.

Troubleshooting Steps:

  • Optimize Solvent Concentration: Minimize the amount of organic solvent in the final reaction volume. Many proteins can precipitate if the concentration of DMF or DMSO exceeds 10-15%.[1]

  • Pre-reaction Centrifugation: Before adding the dye, centrifuge your protein solution at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any pre-existing aggregates.

  • Optimize Dye-to-Protein Ratio: Using a large molar excess of the dye can increase the likelihood of aggregation. Start with a lower dye-to-protein molar ratio and optimize as needed.

  • Buffer Composition: Ensure your reaction buffer is optimal for your protein's stability. Consider the inclusion of non-thiol-containing stabilizing agents if compatible with your protein.

Q2: My purified Sulfo-Cy3.5 conjugate shows a high molecular weight smear or unexpected peaks during size-exclusion chromatography (SEC). Is this aggregation?

A2: Yes, the presence of high molecular weight species in SEC is a strong indicator of aggregation. This means that multiple protein-dye conjugate molecules are sticking together.

Troubleshooting Steps:

  • SEC Analysis: This is a widely accepted technique to resolve monomers, dimers, and higher-order aggregates.[2]

  • Optimize Labeling Conditions: Revisit your labeling protocol. High dye-to-protein ratios and suboptimal buffer conditions are common causes of aggregation.

  • Purification Method: Ensure your purification method is effective at removing aggregates. Size-exclusion chromatography is generally the preferred method. Affinity purification can also be used to remove unlabeled protein.[3]

  • Storage Conditions: Improper storage can lead to aggregation over time. Store your conjugate at the recommended temperature, consider adding cryoprotectants like glycerol, and avoid repeated freeze-thaw cycles.

Q3: The fluorescence intensity of my labeled protein is lower than expected, or I observe quenching. What could be the cause?

A3: Lower than expected fluorescence or quenching can be due to several factors:

  • Self-Quenching: High labeling ratios can lead to self-quenching, where the proximity of multiple dye molecules on a single protein leads to a decrease in the overall fluorescence quantum yield. It is not recommended to use Cy3 maleimide for labeling proteins at a high molar ratio due to significant self-quenching.[4]

  • Aggregation: Aggregation can also lead to fluorescence quenching.

  • Incorrect pH: The fluorescence of some cyanine dyes can be pH-dependent. Cy3 is generally pH-insensitive between pH 4 and 10.[4]

  • Photobleaching: Exposure to intense light can cause irreversible damage to the fluorophore.

Troubleshooting Steps:

  • Optimize Dye-to-Protein Ratio: Perform a titration experiment to determine the optimal dye-to-protein ratio that provides sufficient labeling without causing significant self-quenching.

  • Check for Aggregation: Use techniques like SEC or dynamic light scattering (DLS) to assess the aggregation state of your conjugate.

  • Protect from Light: Minimize exposure of the dye and the conjugate to light during all steps of the experiment.

Experimental Protocols & Data

General Protocol for this compound Conjugation

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein.

1. Preparation of Protein:

  • Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of thiols. A common choice is phosphate-buffered saline (PBS) at pH 6.5-7.5.[1]
  • If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-100 fold molar excess of a reducing agent like TCEP for 20-30 minutes at room temperature. DTT can also be used, but must be removed before adding the maleimide.
  • Remove the reducing agent using a desalting column.

2. Preparation of Dye Stock Solution:

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

3. Labeling Reaction:

  • Add the this compound stock solution to the protein solution at a desired molar ratio (e.g., 10:1 to 20:1 dye-to-protein).
  • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-12 hours, with gentle mixing and protected from light.[1]

4. Quenching the Reaction (Optional):

  • To stop the reaction, a thiol-containing compound like cysteine or 2-mercaptoethanol can be added to a final concentration of 10-50 mM and incubated for 15 minutes.[1][5]

5. Purification of the Conjugate:

  • Remove unreacted dye and any small molecule byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

Quantitative Data Summary
ParameterRecommended Range/ValueNotes
Reaction pH 6.5 - 7.5The maleimide group is most reactive and specific to thiols in this pH range. At pH > 7.5, reactivity towards primary amines and hydrolysis of the maleimide can occur.[1][6]
Dye:Protein Molar Ratio 5:1 to 20:1This should be optimized for each specific protein and application to avoid over-labeling and self-quenching.
Reaction Temperature 4°C to Room TemperatureLower temperatures may require longer incubation times but can help maintain protein stability.
Reaction Time 1 to 12 hoursDependent on temperature and the reactivity of the specific thiol group.
Solvent Concentration <10-15% (DMSO/DMF)Higher concentrations may cause protein precipitation.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Solution Protein Solution Reduce Disulfides (Optional) Reduce Disulfides (Optional) Protein Solution->Reduce Disulfides (Optional) Labeling Reaction Labeling Reaction Protein Solution->Labeling Reaction If no reduction needed Remove Reducing Agent Remove Reducing Agent Reduce Disulfides (Optional)->Remove Reducing Agent Remove Reducing Agent->Labeling Reaction Dye Stock Solution Dye Stock Solution Dye Stock Solution->Labeling Reaction Quench Reaction (Optional) Quench Reaction (Optional) Labeling Reaction->Quench Reaction (Optional) Purification Purification Labeling Reaction->Purification If no quenching Quench Reaction (Optional)->Purification Characterization Characterization Purification->Characterization

Caption: A flowchart of the key steps in a typical this compound conjugation experiment.

troubleshooting_workflow Troubleshooting Aggregation Issues cluster_solutions Potential Solutions Precipitate Observed? Precipitate Observed? High MW Species in SEC? High MW Species in SEC? Precipitate Observed?->High MW Species in SEC? No Optimize Solvent Conc. Optimize Solvent Conc. Precipitate Observed?->Optimize Solvent Conc. Yes Optimize Dye:Protein Ratio Optimize Dye:Protein Ratio Precipitate Observed?->Optimize Dye:Protein Ratio Yes Low Fluorescence? Low Fluorescence? High MW Species in SEC?->Low Fluorescence? No High MW Species in SEC?->Optimize Dye:Protein Ratio Yes Check Buffer Conditions Check Buffer Conditions High MW Species in SEC?->Check Buffer Conditions Yes Improve Purification Improve Purification High MW Species in SEC?->Improve Purification Yes Low Fluorescence?->Optimize Dye:Protein Ratio Yes (Self-quenching) Low Fluorescence?->Check Buffer Conditions Yes (pH effects) Protect from Light Protect from Light Low Fluorescence?->Protect from Light Yes (Photobleaching)

Caption: A decision tree to guide troubleshooting of common aggregation-related problems.

signaling_pathway Conceptual Diagram of Protein Aggregation cluster_native Native State cluster_labeled Labeling cluster_aggregated Aggregated State Native Protein Native Protein Labeled Monomer Labeled Monomer Native Protein->Labeled Monomer  + Sulfo-Cy3.5  Maleimide Aggregated Conjugate Aggregated Conjugate Labeled Monomer->Aggregated Conjugate  Suboptimal  Conditions

Caption: A simplified diagram illustrating the transition from a native protein to an aggregated conjugate.

References

Improving signal-to-noise with Sulfo-Cy3.5 maleimide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using Sulfo-Cy3.5 maleimide and improve signal-to-noise ratios.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a water-soluble, thiol-reactive fluorescent dye.[1][2][3][4] It is commonly used for labeling proteins, peptides, and other biomolecules that contain free sulfhydryl groups (cysteine residues) for visualization in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[5] The "Sulfo" group enhances its water solubility, making it ideal for labeling sensitive proteins in aqueous conditions without the need for organic co-solvents.[1][3]

Q2: What are the spectral properties of Sulfo-Cy3.5?

Sulfo-Cy3.5 has an excitation maximum of approximately 591 nm and an emission maximum of approximately 604 nm.[2] Its fluorescence spectrum falls between that of Cy3 and Cy5.[6]

Q3: How should I store this compound?

For long-term storage, this compound should be stored at -20°C in the dark and desiccated.[1][3][7] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3][7][8] Avoid repeated freeze-thaw cycles.[9]

Q4: What is the key chemical reaction involved in labeling with this compound?

The maleimide group of Sulfo-Cy3.5 reacts specifically with the sulfhydryl group (-SH) of cysteine residues to form a stable thioether bond.[10][11] This reaction is most efficient at a pH between 6.5 and 7.5.[11]

Troubleshooting Guides

Low or No Fluorescence Signal
Potential Cause Recommended Solution
Inefficient Labeling - Verify Protein Concentration: Ensure the protein concentration is at least 2 mg/mL for efficient labeling.[8][9] - Optimize Dye/Protein Molar Ratio: A 10-20 fold molar excess of the dye to the protein is a good starting point, but this should be optimized for your specific protein.[11] - Check Buffer pH: The labeling reaction is most efficient at pH 7.0-7.5.[10][11] Buffers like PBS, Tris, or HEPES are suitable.[10]
Disulfide Bond Presence Cysteine residues in your protein may be forming disulfide bonds and are not available for labeling.[10] Reduce disulfide bonds with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) prior to labeling.[10][11]
Dye Degradation The maleimide group can hydrolyze over time, especially in aqueous solutions. Prepare fresh dye stock solutions in anhydrous DMSO or DMF. Protect the dye from light.[3]
Instrument Settings Ensure the excitation and emission wavelengths on your instrument are correctly set for Sulfo-Cy3.5 (Ex: ~591 nm, Em: ~604 nm).[2]
High Background or Non-Specific Staining
Potential Cause Recommended Solution
Excess Unconjugated Dye Remove all unconjugated dye after the labeling reaction through dialysis, gel filtration, or spin columns.[10]
Non-specific Binding of Labeled Protein - Blocking: Use appropriate blocking agents (e.g., BSA, normal serum) in your staining protocol to reduce non-specific binding. - Washing: Increase the number and duration of washing steps after incubation with the labeled protein. - Antibody Concentration: Optimize the concentration of your labeled antibody to find the best balance between specific signal and background.
Hydrophobic Interactions Although Sulfo-Cy3.5 is water-soluble, non-specific binding can still occur. Including a small amount of a non-ionic detergent like Tween-20 in your washing buffers can help reduce this.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein.

Materials:

  • Protein to be labeled (in a thiol-free buffer, e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP or DTT)

  • Reaction buffer (e.g., PBS, pH 7.2-7.4)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[8][10]

    • If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce them.[11] If using DTT, it must be removed before adding the maleimide dye.

  • Prepare the Dye Stock Solution:

    • Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[11]

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dissolved this compound to the protein solution.[11]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or through dialysis.[10]

Protocol 2: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or dye-to-protein ratio, can be determined by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of the dye (~591 nm for Sulfo-Cy3.5).

Procedure:

  • Measure the absorbance of the purified labeled protein at 280 nm (A_prot) and 591 nm (A_dye).

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A_prot - (A_dye x Correction Factor)] / ε_prot

      • ε_prot is the molar extinction coefficient of the protein at 280 nm.

      • The Correction Factor (CF) is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength. This value is dye-specific and should be provided by the manufacturer.

  • Calculate the DOL using the following formula:

    • DOL = A_dye / (ε_dye x Protein Concentration)

      • ε_dye is the molar extinction coefficient of Sulfo-Cy3.5 at 591 nm (approximately 150,000 cm⁻¹M⁻¹).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein Solution (2-10 mg/mL) Reduction Disulfide Bond Reduction (TCEP) Protein->Reduction If necessary Incubation Incubation (2h RT or O/N 4°C) Protein->Incubation Reduction->Incubation Dye This compound Stock Solution (DMSO) Dye->Incubation 10-20x molar excess Purify Purification (Gel Filtration) Incubation->Purify Analyze DOL Calculation Purify->Analyze LabeledProtein Labeled Protein Analyze->LabeledProtein

Caption: Experimental workflow for labeling proteins with this compound.

troubleshooting_workflow cluster_no_signal Troubleshooting: No Signal cluster_high_background Troubleshooting: High Background Start Low Signal-to-Noise? NoSignal Check for No Signal vs. High Background Start->NoSignal CheckLabeling Verify Labeling Efficiency (DOL, Protein Conc., pH) NoSignal->CheckLabeling No Signal CheckPurification Remove Unconjugated Dye? NoSignal->CheckPurification High Background CheckDisulfide Reduce Disulfide Bonds? CheckLabeling->CheckDisulfide CheckDye Dye Integrity? (Fresh Stock) CheckDisulfide->CheckDye CheckInstrument Instrument Settings Correct? CheckDye->CheckInstrument OptimizeBlocking Optimize Blocking Step CheckPurification->OptimizeBlocking OptimizeWashing Increase Washing Steps OptimizeBlocking->OptimizeWashing

Caption: Decision tree for troubleshooting low signal-to-noise issues.

References

Validation & Comparative

A Head-to-Head Comparison: Sulfo-Cy3.5 Maleimide vs. Cy3.5 Maleimide for Thiol-Reactive Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of molecular biology and drug development, the precise tracking and quantification of proteins and other biomolecules are paramount. Fluorescent labeling remains a cornerstone technique, and the choice of fluorophore can significantly impact experimental outcomes. This guide provides a detailed comparison of two widely used thiol-reactive dyes: Sulfo-Cy3.5 maleimide and Cy3.5 maleimide. Both dyes are valuable tools for labeling cysteine residues on proteins, peptides, and other sulfhydryl-containing molecules, but their key difference lies in a single chemical modification that dictates their solubility and, consequently, their handling and applications.

The primary distinction between these two fluorescent probes is the presence of sulfonate (-SO3-) groups on the this compound variant. This sulfonation dramatically increases the dye's hydrophilicity, rendering it highly water-soluble. In contrast, the non-sulfonated Cy3.5 maleimide is hydrophobic and requires an organic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), for dissolution before it can be used in aqueous labeling reactions.[1][2] This fundamental difference in solubility is a critical factor for researchers to consider when designing their conjugation experiments.

Performance and Spectral Properties: A Quantitative Overview

While the spectral characteristics of this compound and Cy3.5 maleimide are nearly identical, their solubility and other physical properties differ significantly. The choice between the two often comes down to the specific requirements of the biomolecule being labeled and the experimental setup.

PropertyThis compoundCy3.5 MaleimideKey Considerations
Solubility High water solubility[2][3]Poorly soluble in water; requires organic co-solvents (DMSO, DMF)[4][5]The high water solubility of the "Sulfo" version simplifies labeling protocols for sensitive proteins that may be denatured by organic solvents.
Excitation Max (λex) ~591 nm[2][3]~581-591 nm[4][5][6]Both dyes are well-suited for excitation with common laser lines (e.g., 561 nm or 594 nm).
Emission Max (λem) ~604 nm[2][3]~596-604 nm[4][5][6]The emission in the orange-red region of the spectrum is advantageous for minimizing autofluorescence from biological samples.
Extinction Coefficient (ε) Not consistently reported~110,000 - 150,000 M⁻¹cm⁻¹[4][5]A high extinction coefficient contributes to the brightness of the dye, enabling sensitive detection.
Quantum Yield (Φ) Not consistently reported~0.15 - 0.35[6]A higher quantum yield indicates greater fluorescence efficiency.
Purity Typically >95%Typically >95%High purity is essential for reliable and reproducible labeling.
Storage Typically -20°C, desiccated, and protected from light[3]Typically -20°C, desiccated, and protected from light[6]Proper storage is crucial to prevent degradation of the reactive maleimide group.

The Thiol-Maleimide Conjugation Reaction

The maleimide group present on both Sulfo-Cy3.5 and Cy3.5 dyes facilitates their covalent attachment to biomolecules. This occurs through a specific reaction with free sulfhydryl (thiol) groups, which are found on cysteine residues within proteins and peptides. The reaction, which forms a stable thioether bond, is most efficient at a pH range of 6.5-7.5.

cluster_reactants Reactants cluster_product Product Protein_SH Protein with Sulfhydryl Group (R-SH) Conjugate Fluorescently Labeled Protein (Stable Thioether Bond) Protein_SH->Conjugate pH 6.5-7.5 Dye_Maleimide Cy3.5 Maleimide Dye_Maleimide->Conjugate

Figure 1. Thiol-Maleimide Conjugation Reaction.

Experimental Protocol: A Step-by-Step Guide to Protein Labeling

The following is a general protocol for labeling a protein with a maleimide-functionalized dye. Key differences in the procedure for Sulfo-Cy3.5 and Cy3.5 are highlighted.

Materials:

  • Protein to be labeled (containing free cysteine residues)

  • This compound or Cy3.5 maleimide

  • Anhydrous DMSO or DMF (for Cy3.5 maleimide)

  • Reaction Buffer: pH 7.0-7.5 (e.g., PBS, HEPES, or Tris buffer). Ensure the buffer is degassed and free of thiol-containing reagents.

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using other reducing agents like DTT, they must be removed prior to adding the maleimide dye.

  • Dye Preparation:

    • For this compound: This dye is water-soluble and can be dissolved directly in the reaction buffer or deionized water to prepare a stock solution (e.g., 10 mM).

    • For Cy3.5 maleimide: Allow the vial of dye to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution. A 10-20 fold molar excess of the dye to the protein is a common starting point, but the optimal ratio should be determined empirically.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation can improve labeling efficiency.

  • Purification:

    • Remove unreacted dye from the labeled protein using size-exclusion chromatography, dialysis, or another suitable purification method.[7] For dialysis, it is recommended to use the sulfonated dye to ensure efficient removal of the unreacted dye.

  • Determination of Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~591 nm for Sulfo-Cy3.5 or ~581-591 nm for Cy3.5).

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution (pH 7.0-7.5 Buffer) B Optional: Reduce Disulfide Bonds (with TCEP) A->B D Mix Protein and Dye Solutions (10-20x molar excess of dye) B->D C Prepare Dye Stock Solution (Aqueous for Sulfo-Cy3.5, DMSO/DMF for Cy3.5) C->D E Incubate (2 hrs at RT or overnight at 4°C) Protect from light D->E F Purify Labeled Protein (e.g., Size-Exclusion Chromatography) E->F G Calculate Degree of Labeling (DOL) F->G

Figure 2. Experimental Workflow for Protein Labeling.

Choosing the Right Dye for Your Application

The decision to use this compound or Cy3.5 maleimide hinges on the specific needs of the experiment.

Choose this compound when:

  • Working with sensitive proteins or antibodies that could be denatured by organic solvents.

  • A simplified, purely aqueous labeling protocol is desired.

  • Purification will be performed by dialysis against an aqueous buffer.

Choose Cy3.5 maleimide when:

  • The protein of interest is stable in the presence of small amounts of DMSO or DMF.

  • Cost is a primary concern, as non-sulfonated dyes can sometimes be more economical.

  • Labeling is being performed on small molecules in organic solvents.

References

A Head-to-Head Comparison: Sulfo-Cy3.5 Maleimide vs. Alexa Fluor 594 Maleimide for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the life sciences, the selection of the appropriate fluorescent dye is critical for the success of experiments ranging from immunofluorescence to flow cytometry. Among the vast array of available fluorophores, Sulfo-Cy3.5 maleimide and Alexa Fluor 594 maleimide are two popular choices in the red-orange spectral range. This guide provides an objective comparison of their performance characteristics, supported by key photophysical data and a detailed experimental protocol for antibody labeling.

Key Performance Metrics: A Quantitative Overview

The decision to use one fluorophore over another often comes down to specific quantitative parameters that dictate its performance in a given application. The brightness of a dye is a function of its extinction coefficient and quantum yield, while its spectral characteristics determine the appropriate instrument settings.

PropertySulfo-Cy3.5Alexa Fluor 594
Excitation Maximum (nm) ~581 - 591[1][2]590[3][4]
Emission Maximum (nm) ~596 - 604[1][2]617[3][4]
Extinction Coefficient (cm⁻¹M⁻¹) 139,000[5]73,000 - 96,000[3][4][6][7]
Quantum Yield 0.11[5]0.66[3][8][9]
Water Solubility High (sulfonated)[1][2][5]High (sulfonated)[4][7][10]
pH Sensitivity Low[11][12]Insensitive (pH 4-10)[3][4][7][10][13]
Photostability Good[2]Very Good to Excellent[3][13][14][15]

Brightness and Photostability

Alexa Fluor 594 is well-regarded for its exceptional brightness and photostability, making it a gold standard in many fluorescence applications.[3][6][13][14] Its high quantum yield is a significant contributor to its bright signal.[3][8][9] Sulfo-Cy3.5, a member of the cyanine dye family, also offers good photostability and a very high extinction coefficient.[2][5] However, its lower quantum yield suggests that Alexa Fluor 594 will be significantly brighter in most applications. The Alexa Fluor family of dyes, in general, is known for its resistance to photobleaching, which is advantageous for imaging experiments that require prolonged exposure to excitation light.[13][14]

Solubility and pH Sensitivity

Both dyes feature sulfonate groups, indicated by "Sulfo-" in Sulfo-Cy3.5 and inherent in the structure of Alexa Fluor dyes, which confer excellent water solubility.[1][2][4][5][7][10] This is a crucial feature for bioconjugation reactions in aqueous buffers, as it minimizes dye aggregation and non-specific binding, leading to lower background fluorescence.[10] Furthermore, both fluorophores exhibit low sensitivity to pH variations within the typical physiological range, ensuring consistent fluorescence intensity across different experimental conditions.[3][4][7][10][11][12][13]

Experimental Workflow: Antibody Labeling with Maleimides

The maleimide functional group is designed to react specifically with free sulfhydryl (thiol) groups on proteins, such as those on cysteine residues.[4][7][16] This makes maleimide-activated dyes ideal for labeling antibodies. The following diagram illustrates a typical workflow for this process.

AntibodyLabeling cluster_prep Preparation cluster_reaction Conjugation cluster_purify Purification & Analysis Ab Antibody Solution (e.g., IgG) TCEP Reducing Agent (e.g., TCEP) ReducedAb Reduced Antibody (Free Thiols Exposed) TCEP->ReducedAb Incubate ~30 min Reaction Labeling Reaction (pH 6.5-7.5, 1-2h, RT) ReducedAb->Reaction Dye Maleimide Dye (Sulfo-Cy3.5 or AF594) DyeSol Dye Stock Solution (in DMSO) Dye->DyeSol Dissolve DyeSol->Reaction Purification Purification (Size Exclusion Chromatography) Reaction->Purification Remove excess dye Analysis Analysis (Determine Degree of Labeling) Purification->Analysis FinalProduct Purified Labeled Antibody Analysis->FinalProduct

Fig 1. Workflow for labeling antibodies with maleimide-activated dyes.

Principle of Fluorescence

The underlying principle for both dyes is fluorescence, a molecular phenomenon where a substance absorbs light at one wavelength and emits it at a longer wavelength. This process is often visualized using a Jablonski diagram.

Jablonski S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0_line S1_line Abs_start Abs_end Abs_start->Abs_end Absorption (Excitation) Em_start Em_end Em_start->Em_end Fluorescence (Emission) VR VR_end VR->VR_end Vibrational Relaxation (non-radiative)

Fig 2. Simplified Jablonski diagram illustrating fluorescence.

Detailed Experimental Protocol: Antibody Labeling

This protocol provides a general guideline for labeling antibodies with either this compound or Alexa Fluor 594 maleimide. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody (1-10 mg/mL in a thiol-free buffer like PBS, pH 7.2-7.4)

  • This compound or Alexa Fluor 594 maleimide

  • Reducing agent (e.g., TCEP)

  • Anhydrous DMSO

  • Purification column (e.g., size exclusion spin column)

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)[4][7]

Procedure:

  • Antibody Preparation (Reduction): a. To expose free thiol groups from disulfide bonds in the antibody's hinge region, a partial reduction is necessary. b. Add a 10-fold molar excess of TCEP to the antibody solution.[6][17] c. Incubate for approximately 30 minutes at room temperature.[17] To prevent re-formation of disulfide bonds, it's advisable to perform this and the subsequent labeling step in an inert gas atmosphere (e.g., nitrogen or argon).[17]

  • Dye Preparation: a. Allow the vial of maleimide dye to warm to room temperature. b. Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[18][19][20] Vortex briefly to ensure it is fully dissolved.[19]

  • Conjugation Reaction: a. Immediately before conjugation, if a reducing agent like DTT was used instead of TCEP, it must be removed (e.g., by dialysis or a desalting column). This is not necessary with TCEP.[6] b. Add a 10- to 20-fold molar excess of the dye stock solution to the reduced antibody solution.[18][20] c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[17][18][19]

  • Purification of the Conjugate: a. Separate the labeled antibody from unreacted dye using a size exclusion spin column or dialysis.[17] b. Follow the manufacturer's instructions for the chosen purification method.

  • Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (see table above). b. Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The optimal DOL for antibodies is typically between 2 and 6.[21]

Storage: Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.[17][21] Adding a stabilizing protein like BSA and a preservative like sodium azide can improve stability.[17][21]

Conclusion: Which Dye to Choose?

Both this compound and Alexa Fluor 594 maleimide are excellent choices for labeling proteins and other molecules for fluorescence-based detection.

  • Choose Alexa Fluor 594 when:

    • Maximum brightness and photostability are paramount.

    • You are performing demanding applications like single-molecule imaging or super-resolution microscopy.

    • Working with a well-established, extensively validated fluorophore is a priority.

  • Choose Sulfo-Cy3.5 when:

    • A highly water-soluble cyanine dye is preferred.

    • Cost is a significant consideration, as cyanine dyes can sometimes be a more economical option.

    • The specific spectral properties of Cy3.5 are a better match for your instrument's excitation sources and filter sets.

Ultimately, the choice will depend on the specific requirements of the experiment, the instrumentation available, and budgetary considerations. For most applications, Alexa Fluor 594's superior brightness and photostability make it a robust and reliable option.

References

A Guide to Thiol Labeling: Exploring Alternatives to Sulfo-Cy3.5 Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate fluorescent label for thiol groups on proteins, peptides, and other biomolecules is a critical decision. Sulfo-Cy3.5 maleimide has long been a staple in this field, valued for its reactivity and spectral properties. However, the landscape of fluorescent probes is ever-evolving, with a plethora of alternatives now available, each offering a unique set of advantages in terms of brightness, photostability, and stability of the resulting conjugate. This guide provides an objective comparison of this compound with other commercially available thiol-reactive dyes and chemistries, supported by quantitative data and detailed experimental protocols to inform your selection process.

Performance Comparison of Thiol-Reactive Fluorescent Dyes

The effectiveness of a fluorescent label is determined by several key photophysical parameters. The molar extinction coefficient (ε) dictates how strongly the dye absorbs light at a specific wavelength, while the fluorescence quantum yield (Φ) represents the efficiency of converting absorbed light into emitted fluorescence. Together, these factors contribute to the overall brightness of the fluorophore. Photostability, or the resistance to photobleaching upon exposure to excitation light, is another crucial factor for imaging applications. The stability of the maleimide-protein conjugate itself, particularly its susceptibility to hydrolysis and thiol-exchange reactions, is also a significant consideration for the longevity and reliability of the labeled biomolecule.

Below is a summary of the key performance indicators for this compound and its alternatives.

Dye ClassSpecific Dye ExampleExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features
Cyanine Dyes This compound581596~150,000N/AGood water solubility.
AF 555 Maleimide555565150,0000.10[1]High photostability, less prone to self-quenching than Cy3.[2][3][4]
AF 647 Maleimide650665270,0000.33[1]Very bright and photostable far-red dye.[5]
sulfo-Cyanine7.5 Maleimide750773250,000N/ANear-infrared (NIR) dye suitable for in vivo imaging.
BODIPY Dyes BODIPY FL Maleimide503512>80,000~1.0[6]High quantum yield, narrow emission spectra, but can be sensitive to the local environment.[6][7]
BODIPY TMR Maleimide544570~60,000N/ABright, but may be less photostable than some alternatives.
Alexa Fluor Dyes Alexa Fluor 488 C5 Maleimide49051571,0000.92[1]Excellent photostability and pH insensitivity.[8]
CF Dyes (Biotium) CF555 Maleimide555565150,000N/ABright and highly photostable.[9]
CF647 Maleimide650665250,000N/ABright and highly photostable far-red dye.
iFluor Dyes (AAT Bioquest) iFluor 555 Maleimide555570150,000N/AClaimed to have superior brightness and photostability.[10]
iFluor 647 Maleimide654670250,0000.25[11]Bright and photostable far-red dye.[11]

Alternative Thiol-Reactive Chemistries

Beyond traditional maleimides, several innovative chemistries have emerged to address some of the limitations of maleimide-based conjugation, particularly the stability of the resulting thioether bond.

Next-Generation Maleimides (NGMs)

Conventional maleimide-cysteine conjugates can be susceptible to retro-Michael addition, leading to deconjugation, especially in the presence of other thiols in biological systems. Next-generation maleimides (NGMs), such as dibromomaleimides, have been developed to form a more stable, hydrolyzed succinamic acid linkage after conjugation.[12] This "self-hydrolyzing" feature significantly enhances the stability of the conjugate, making it ideal for in vivo applications and antibody-drug conjugates (ADCs).[12][13][14]

Julia-Kocienski-like Reagents

Another promising alternative is the use of Julia-Kocienski-like reagents, such as methylsulfonyl phenyloxadiazole compounds. These reagents react specifically with cysteine residues to form a highly stable linkage that is resistant to hydrolysis and thiol exchange in human plasma.[10][15] This "Thiol-Click" chemistry offers a robust method for creating stable bioconjugates.[15]

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. Below are generalized yet comprehensive methodologies for thiol labeling using maleimide dyes and a protocol for the reduction of disulfide bonds to generate free thiols.

General Protocol for Thiol Labeling with Maleimide Dyes

This protocol provides a general workflow for labeling proteins with maleimide-functionalized fluorescent dyes. Optimization of the dye-to-protein molar ratio is recommended for each specific protein and dye combination.

Materials:

  • Protein or other biomolecule with free thiol groups

  • Maleimide-functionalized fluorescent dye

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 10-100 mM phosphate buffer (e.g., PBS), Tris, or HEPES, pH 7.0-7.5

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the buffer contains any thiol-containing compounds, they must be removed by dialysis or buffer exchange prior to labeling.

  • Prepare Dye Stock Solution: Allow the vial of maleimide dye to warm to room temperature. Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Vortex briefly to ensure the dye is fully dissolved.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or by dialysis.

  • Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye. The following formula can be used:

    DOL = (A_max × ε_protein) / ((A_280 - A_max × CF) × ε_dye)

    Where:

    • A_max is the absorbance at the dye's maximum absorption wavelength.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its A_max.

    • CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

Protocol for Reduction of Disulfide Bonds

For proteins where cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free thiols for labeling.

Materials:

  • Protein solution

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer (as above)

  • (Optional) Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer.

  • Add Reducing Agent:

    • Using TCEP: Add a 10- to 20-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide dye.

    • Using DTT: Add a 10- to 100-fold molar excess of DTT to the protein solution. Incubate for 30-60 minutes at room temperature. Excess DTT must be removed by size-exclusion chromatography or dialysis before adding the maleimide dye, as it will compete for reaction with the dye.

  • (Optional) Inert Atmosphere: To prevent re-oxidation of the free thiols, it is recommended to perform the reduction and subsequent labeling reaction under an inert atmosphere (e.g., by flushing the reaction vial with nitrogen or argon gas).

Visualizing the Workflow and Mechanisms

Diagrams created using the DOT language can help to visualize the experimental workflows and chemical reactions involved in thiol labeling.

Thiol_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (1-10 mg/mL) Reduce Disulfide Reduction (optional, with TCEP/DTT) Protein->Reduce If needed Labeling Labeling Reaction (2h RT or O/N 4°C) Protein->Labeling Reduce->Labeling Dye Dye Stock Solution (10 mM in DMSO/DMF) Dye->Labeling 10-20x molar excess Purify Purification (Size-Exclusion or Dialysis) Labeling->Purify Analyze DOL Calculation Purify->Analyze

Caption: A generalized workflow for thiol labeling of proteins.

NGM_Mechanism Reactants Dibromomaleimide (NGM) + Reduced Disulfide (2x -SH) Intermediate Thioether Intermediate Reactants->Intermediate Conjugation Hydrolysis Hydrolysis Intermediate->Hydrolysis Spontaneous Product Stable Hydrolyzed Succinamic Acid Linkage Hydrolysis->Product

Caption: Mechanism of Next-Generation Maleimide (NGM) conjugation.

FRET_Application cluster_protein Protein with Two Labeled Cysteines Donor Donor Dye Acceptor Acceptor Dye Donor->Acceptor FRET (Close Proximity) Emission_Donor Donor Emission Donor->Emission_Donor No FRET (Large Distance) Emission_Acceptor Acceptor Emission (FRET Signal) Acceptor->Emission_Acceptor Excitation Excitation Light (Donor Wavelength) Excitation->Donor

Caption: Application of thiol labeling in Förster Resonance Energy Transfer (FRET).

Conclusion

The choice of a thiol-reactive fluorescent probe extends far beyond spectral compatibility. Factors such as quantum yield, photostability, and the stability of the resulting bioconjugate are paramount for generating reliable and reproducible data. While this compound remains a viable option, newer generations of cyanine dyes, along with other dye families like Alexa Fluor, CF, and iFluor dyes, often provide significant improvements in brightness and photostability. For applications demanding the utmost stability, particularly in vivo studies, next-generation maleimides and Julia-Kocienski-like reagents present compelling alternatives due to their formation of more robust linkages. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal thiol-labeling reagent for their specific experimental needs.

References

A Head-to-Head Comparison of Sulfo-Cy3.5 and Other Leading Fluorophores for Biological Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the optimal fluorescent label for their next breakthrough, this guide provides a comprehensive comparison of Sulfo-Cy3.5 against its leading competitors: Cy3, Alexa Fluor 555, and DyLight 550. We delve into the key performance metrics, supported by experimental data and detailed protocols, to empower you with the information needed to make an informed decision for your specific application.

The brightness and photostability of a fluorophore are critical parameters that directly impact the quality and reliability of fluorescence-based assays. Sulfo-Cy3.5, a sulfonated cyanine dye, is recognized for its high water solubility, quantum yield, and photostability, making it a versatile tool for labeling proteins, nucleic acids, and other biomolecules.[1] This guide will objectively assess its performance characteristics against other popular fluorophores in the same spectral region.

Quantitative Performance: A Spectral Showdown

The intrinsic brightness of a fluorophore is determined by its molar extinction coefficient (a measure of light absorption) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[2] The table below summarizes the key spectral properties of Sulfo-Cy3.5 and its competitors.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
Sulfo-Cy3.5 ~576-581~596-603139,000[3]0.11[3]15,290
Cy3 ~554-555~568-569150,0000.1522,500
Alexa Fluor 555 ~555~565150,000Not specifiedNot specified
DyLight 550 ~562~576150,000Not specifiedNot specified

Note: Spectral properties can be influenced by the local environment, including the solvent and the molecule to which the fluorophore is conjugated.

Based on the available data, Cy3 exhibits a higher relative brightness compared to Sulfo-Cy3.5. While the quantum yield for Alexa Fluor 555 and DyLight 550 is not consistently reported in a standalone value, comparative studies have shown that Alexa Fluor 555 conjugates are significantly brighter and more photostable than Cy3 conjugates.[4][5][6] This enhanced performance of Alexa Fluor dyes is attributed to reduced self-quenching, especially at higher degrees of labeling.[6]

Experimental Protocols: Measuring Fluorophore Performance

To ensure objective and reproducible comparisons of fluorophore performance, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Determining Relative Fluorescence Quantum Yield

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a test sample relative to a well-characterized standard with a known quantum yield.[7][8][9]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Fluorophore of interest (test sample)

  • Standard fluorophore with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectroscopic grade solvent

Procedure:

  • Prepare a series of dilutions for both the test and standard fluorophores in the same solvent. The concentrations should be prepared to have absorbances between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the test sample. Ensure identical instrument settings (e.g., excitation and emission slit widths, detector voltage) are used for all measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the test and standard samples.

  • Calculate the quantum yield of the test sample using the following equation:

    Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)

    Where:

    • Φ is the quantum yield

    • m is the slope from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Assessing Photostability

Photostability, or the resistance to photobleaching, is a crucial characteristic for applications requiring prolonged or intense light exposure, such as super-resolution microscopy.

Materials:

  • Fluorescence microscope equipped with a suitable laser line and a sensitive camera (e.g., CCD or sCMOS)

  • Objective with appropriate magnification and numerical aperture

  • Fluorophore-labeled sample (e.g., conjugated to antibodies on a glass slide)

  • Image analysis software

Procedure:

  • Prepare samples with the fluorophores to be compared, ensuring similar initial fluorescence intensities.

  • Mount the sample on the microscope stage and bring it into focus.

  • Acquire an initial image (t=0) using a low laser power to minimize photobleaching during the initial setup.

  • Continuously illuminate a specific region of interest with a constant, higher laser power.

  • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

  • Quantify the fluorescence intensity of the illuminated region in each image using image analysis software.

  • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

  • Plot the normalized fluorescence intensity as a function of time for each fluorophore. The rate of decay of the fluorescence intensity is an indicator of the photostability, with slower decay rates indicating higher photostability.

Visualizing Experimental Workflows and Principles

To further clarify the experimental processes and underlying principles, the following diagrams are provided.

Experimental_Workflow_Quantum_Yield cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_test Prepare Test Fluorophore Dilutions abs_measure Measure Absorbance (UV-Vis) prep_test->abs_measure prep_std Prepare Standard Fluorophore Dilutions prep_std->abs_measure fluor_measure Record Fluorescence Spectra abs_measure->fluor_measure Same Samples integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

Jablonski_Diagram cluster_excitation Excitation & Relaxation cluster_emission Emission cluster_nonradiative Non-Radiative & Photobleaching S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 hν_ex S1->S0 hν_em S1->S1 T1 First Excited Triplet State (T₁) S1->T1 T1->S0 hν_p Photobleaching Photobleaching (Irreversible) T1->Photobleaching Absorption Absorption IC Internal Conversion (Vibrational Relaxation) Fluorescence Fluorescence ISC Intersystem Crossing Phosphorescence Phosphorescence

Caption: Jablonski diagram illustrating fluorescence principles.

References

A Researcher's Guide to Validating Protein Labeling with Sulfo-Cy3.5 Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from immunoassays to sophisticated imaging techniques. Sulfo-Cy3.5 maleimide is a popular fluorescent dye for this purpose, prized for its brightness and water solubility. This guide provides an objective comparison of this compound with other commercially available fluorescent dyes and offers detailed protocols for validating your protein labeling experiments.

Performance Comparison of Thiol-Reactive Dyes

Choosing the right fluorescent dye is critical for the success of protein labeling. The ideal dye should offer high labeling efficiency, photostability, and a strong quantum yield, resulting in a high signal-to-noise ratio. Below is a comparison of this compound with several common alternatives.

FeatureThis compoundAlexa Fluor™ 555 C2 MaleimideDyLight™ 550 MaleimideCF™555 Maleimide
Excitation Max (nm) ~591[1]555[2][3]562[4]555[5]
Emission Max (nm) ~604[1]565[2][3]576[4]565[5]
Extinction Coefficient (cm⁻¹M⁻¹) Not explicitly found150,000[2]150,000[4]150,000[5]
Quantum Yield High (exact value not specified)[6]Not explicitly foundNot explicitly foundNot explicitly found
Solubility Good water solubility[1]Water solubleWater soluble[7]Highly water-soluble
Key Advantages Good water solubility[1]High photostability and brightness, less self-quenching than Cy3[8][9]High fluorescence intensity and photostability[10]Comparable brightness and photostability to Alexa Fluor 555 and Cy3[5]

Experimental Protocols for Validation

Successful protein labeling requires rigorous validation to ensure that the dye is covalently attached to the target protein at the desired stoichiometry and that the protein's function is not compromised. Here are detailed protocols for key validation experiments.

Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with a thiol-reactive dye like this compound.

Materials:

  • Protein of interest with at least one free cysteine residue

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: Free cysteine or β-mercaptoethanol

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Anhydrous DMSO or DMF to dissolve the dye

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the dissolved dye to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a final concentration of 1-10 mM of free cysteine or β-mercaptoethanol to quench any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted dye and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

Validation by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique to verify that the fluorescent dye is covalently attached to the protein and to assess the purity of the labeled conjugate.[11][12]

Procedure:

  • Sample Preparation: Mix a small aliquot of the labeled protein with 2x Laemmli sample buffer. It is advisable to run both reduced (with β-mercaptoethanol or DTT) and non-reduced samples.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel along with a pre-stained molecular weight marker. Run the gel according to the manufacturer's instructions.

  • Visualization:

    • Fluorescence Imaging: Visualize the gel using a fluorescence scanner with the appropriate excitation and emission filters for Sulfo-Cy3.5 (or the chosen dye). A fluorescent band should appear at the expected molecular weight of the protein.

    • Coomassie Staining: After fluorescence imaging, stain the same gel with Coomassie Brilliant Blue to visualize all proteins. The major band in the Coomassie-stained gel should co-migrate with the fluorescent band. The absence of significant bands at other molecular weights confirms the purity of the labeled protein.

Determination of Dye-to-Protein Ratio (D/P Ratio)

The D/P ratio, also known as the degree of labeling (DOL), is a critical parameter that indicates the average number of dye molecules conjugated to each protein molecule.[13][14]

Procedure:

  • Absorbance Measurement: Using a spectrophotometer, measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max). For Sulfo-Cy3.5, the A_max is approximately 591 nm.

  • Calculation:

    • Protein Concentration (M): Protein Conc. = [A₂₈₀ - (A_max × CF)] / ε_protein where:

      • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M): Dye Conc. = A_max / ε_dye where:

      • ε_dye is the molar extinction coefficient of the dye at its A_max.

    • D/P Ratio: D/P Ratio = Dye Conc. / Protein Conc.

Validation by Fluorescence Spectroscopy

Fluorescence spectroscopy can confirm the successful labeling and provide information about the photophysical properties of the labeled protein.[15]

Procedure:

  • Excitation and Emission Scans: Using a fluorometer, record the excitation and emission spectra of the labeled protein.

  • Spectral Analysis: The emission spectrum should show a peak at the expected wavelength for the conjugated dye (e.g., ~604 nm for Sulfo-Cy3.5) when excited at its maximum excitation wavelength (~591 nm). A comparison with the spectrum of the free dye can reveal any spectral shifts upon conjugation.

Validation by Mass Spectrometry

Mass spectrometry provides the most definitive validation of covalent labeling by precisely measuring the mass of the labeled protein.[16][17]

Procedure:

  • Sample Preparation: Prepare the labeled protein for mass spectrometry analysis. This may involve buffer exchange and digestion into peptides for some mass spectrometry techniques.

  • Mass Analysis:

    • Intact Mass Analysis: For smaller proteins, the mass of the intact labeled protein can be measured. The observed mass should be equal to the mass of the unlabeled protein plus the mass of the dye molecule(s). Multiple additions of the dye mass will indicate the presence of different labeling stoichiometries.

    • Peptide Mapping: For larger proteins, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed. The labeled peptide(s) will show a mass shift corresponding to the mass of the dye, confirming the site of labeling.

Visualizing Workflows and Concepts

To further clarify the experimental processes and underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_validation Validation protein Protein Solution mix Mix Protein and Dye protein->mix dye This compound Solution dye->mix incubate Incubate (1-2h RT or O/N 4°C) mix->incubate quench Quench Reaction incubate->quench sec Size-Exclusion Chromatography quench->sec sds SDS-PAGE sec->sds dp D/P Ratio Calculation sec->dp spec Fluorescence Spectroscopy sec->spec ms Mass Spectrometry sec->ms

Caption: Experimental workflow for protein labeling and validation.

maleimide_reaction cluster_reactants Reactants cluster_product Product protein Protein-SH (Cysteine Residue) product Protein-S-Dye (Stable Thioether Bond) protein->product + dye Sulfo-Cy3.5-Maleimide dye->product

Caption: Reaction of maleimide with a protein thiol group.

validation_logic cluster_questions Key Validation Questions cluster_methods Validation Methods start Labeled Protein q1 Is the dye covalently attached to the protein? start->q1 q2 What is the average number of dyes per protein? start->q2 q3 Is the protein intact and pure? start->q3 q4 Is the labeled protein fluorescent? start->q4 q5 What is the precise mass of the labeled protein? start->q5 m1 SDS-PAGE (Fluorescence Scan) q1->m1 m2 Spectrophotometry (D/P Ratio) q2->m2 m3 SDS-PAGE (Coomassie Stain) q3->m3 m4 Fluorescence Spectroscopy q4->m4 m5 Mass Spectrometry q5->m5

Caption: Decision tree for validating labeled proteins.

References

Sulfo-Cy3.5 Maleimide: A Comparative Guide for FRET Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Sulfo-Cy3.5 maleimide's performance in Förster Resonance Energy Transfer (FRET) applications. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of this compound against other common fluorophores, supported by key performance data and detailed experimental protocols.

Performance Comparison of FRET Donors

This compound is a water-soluble fluorescent dye frequently employed as a donor in FRET-based assays. Its performance is best evaluated by comparing its spectral properties and quantum efficiency against established and alternative fluorophores. The following table summarizes the key characteristics of this compound alongside two common alternatives, Alexa Fluor 594 maleimide and Sulfo-Cy3 maleimide, when paired with a typical FRET acceptor, Sulfo-Cy5.5 maleimide.

FeatureThis compoundAlexa Fluor 594 maleimideSulfo-Cy3 maleimideSulfo-Cy5.5 maleimide (Acceptor)
Excitation Max (nm) ~581 - 591[1][2]590[3][4]548[5][6][7]673[8]
Emission Max (nm) ~596 - 604[1][2]617[3][4]563[5][6][7]691[8]
Extinction Coefficient (cm⁻¹M⁻¹) Not specified; described as having strong fluorescence[2]73,000 - 96,000[3][4]162,000[5][6][7]211,000[8]
Quantum Yield Not specified; described as "high"[2]0.66[3][9]0.1[5][6][7]0.21[8]
Water Solubility Good[1][2]Excellent[10]Good[5][6][7]Good[8]
Reactivity Thiol-reactive (Maleimide)[11]Thiol-reactive (Maleimide)[4][10]Thiol-reactive (Maleimide)[5][6]Thiol-reactive (Maleimide)[8]

Note: The selection of a FRET pair depends on the specific experimental requirements, including the distance between the donor and acceptor, the expression and labeling efficiency of the target biomolecules, and the instrumentation available for detection. The Cy3.5-Cy5.5 pair has been characterized as suitable for single-molecule FRET (smFRET) studies, demonstrating photostability for approximately 5 minutes under continuous illumination.[12]

Experimental Protocol: Labeling of Proteins with this compound for FRET

This protocol outlines a general procedure for labeling a protein containing a cysteine residue with this compound.

Materials:

  • Protein of interest with an accessible cysteine residue

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching reagent (optional): L-cysteine or β-mercaptoethanol

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[13]

    • If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[13][14] Note: It is not necessary to remove excess TCEP before labeling.[11]

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[14][15] For example, for 1 mg of dye, add the appropriate volume of solvent. Vortex briefly to ensure the dye is fully dissolved.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[14] The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[11][14] Gentle mixing during incubation is recommended.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to react with any excess maleimide.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[11][15] The first colored fraction to elute will be the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~581-591 nm for Sulfo-Cy3.5).

  • Storage:

    • Store the labeled protein conjugate at 4°C or -20°C, protected from light.

Visualizing FRET Principles and Workflows

To further illustrate the concepts and processes involved in FRET applications using this compound, the following diagrams have been generated using the DOT language.

FRET_Signaling_Pathway cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore D Sulfo-Cy3.5 (Donor) D_excited Excited Donor D->D_excited A Sulfo-Cy5.5 (Acceptor) D_excited->A FRET (Non-radiative energy transfer) Donor_Emission Donor Emission (~600 nm) D_excited->Donor_Emission Fluorescence A_excited Excited Acceptor A->A_excited Acceptor_Emission FRET Signal (Acceptor Emission) (~690 nm) A_excited->Acceptor_Emission Fluorescence Excitation Excitation Light (e.g., 580 nm) Excitation->D Absorption Experimental_Workflow start Start protein_prep 1. Protein Preparation (Dissolution +/- Reduction) start->protein_prep labeling 3. Labeling Reaction (Incubation) protein_prep->labeling dye_prep 2. This compound Stock Solution Preparation dye_prep->labeling purification 4. Purification (Size-Exclusion Chromatography) labeling->purification analysis 5. FRET Measurement (Spectrofluorometry) purification->analysis end End analysis->end Logical_Relationship cluster_factors Key Factors for Successful FRET spectral_overlap Spectral Overlap (Donor Emission / Acceptor Excitation) fret_efficiency High FRET Efficiency spectral_overlap->fret_efficiency distance Proximity (1-10 nm) of Donor and Acceptor distance->fret_efficiency orientation Dipole Orientation orientation->fret_efficiency

References

A Comparative Guide to the Long-term Stability of Sulfo-Cy3.5 Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, the long-term stability of fluorescently labeled molecules is paramount for reproducible and reliable experimental outcomes. This guide provides an in-depth comparison of the stability of Sulfo-Cy3.5 maleimide conjugates, offering insights into the underlying chemical principles and providing a framework for comparison with alternative fluorophores.

Understanding Maleimide-Thiol Conjugation and Stability

Maleimide-based labeling is a widely adopted method for attaching fluorescent dyes, such as Sulfo-Cy3.5, to proteins and other biomolecules containing free sulfhydryl groups (thiols), typically found in cysteine residues. The reaction, a Michael addition, forms a covalent thioether bond. While this bond is generally stable, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione in a cellular environment.[1]

The key to ensuring the long-term stability of a maleimide conjugate lies in the hydrolysis of the succinimide ring in the linker. This hydrolysis opens the ring to form a stable maleamic acid derivative that is no longer susceptible to the retro-Michael reaction and subsequent thiol exchange.[2][3][4] The rate of this stabilizing hydrolysis is influenced by the chemical structure of the maleimide reagent itself. For instance, maleimides with electron-withdrawing groups or specific neighboring group participation can exhibit accelerated hydrolysis rates, leading to more stable conjugates over a shorter period.[2][3][4]

Comparison with Alternative Fluorophores

Sulfo-Cy3.5 , a member of the cyanine dye family, is known for its good water solubility and high quantum yield.[5] The stability of its maleimide conjugates will be governed by the principles of thiosuccinimide ring hydrolysis as described above.

Alexa Fluor dyes are a popular class of fluorophores known for their high photostability and pH insensitivity. Their maleimide derivatives are also widely used for bioconjugation. The stability of Alexa Fluor maleimide conjugates will similarly depend on the chemistry of the maleimide linker used.

DyLight dyes are another family of high-performance fluorescent dyes that offer a range of excitation and emission spectra. Like the others, the long-term stability of their maleimide conjugates is determined by the stability of the maleimide-thiol linkage.

Ultimately, the long-term stability of any fluorescent maleimide conjugate is less about the specific fluorophore itself and more about the chemistry of the maleimide linker and the conditions of the conjugation reaction and subsequent storage. For critical applications, a head-to-head comparison using a standardized protocol is highly recommended.

Quantitative Data Comparison

To facilitate a direct comparison of the long-term stability of this compound conjugates with other fluorescent dyes, researchers can use the following table to record their experimental data. The percentage of intact conjugate remaining over time is a key indicator of stability.

Time PointStorage ConditionThis compound Conjugate (% Intact)Alternative Dye 1 Maleimide Conjugate (% Intact)Alternative Dye 2 Maleimide Conjugate (% Intact)
04°C100100100
1 week4°C
1 month4°C
3 months4°C
025°C100100100
1 week25°C
1 month25°C
3 months25°C
037°C (in presence of 1 mM GSH)100100100
24 hours37°C (in presence of 1 mM GSH)
48 hours37°C (in presence of 1 mM GSH)
72 hours37°C (in presence of 1 mM GSH)

Experimental Protocols

A detailed protocol for assessing the long-term stability of fluorescently labeled protein conjugates is provided below. This protocol can be adapted for different proteins and fluorescent dyes.

Protocol: Long-Term Stability Assessment of Fluorescently Labeled Protein Conjugates

1. Materials:

  • Protein with a free cysteine residue (e.g., Bovine Serum Albumin with a single free cysteine)

  • This compound

  • Alternative fluorescent maleimide dyes (e.g., Alexa Fluor maleimide, DyLight maleimide)

  • Conjugation Buffer: 0.1 M Phosphate Buffer with 150 mM NaCl, pH 7.2-7.5

  • Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Storage Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Glutathione (GSH) for thiol challenge assay

  • HPLC system with a suitable column (e.g., size-exclusion or reverse-phase) and UV-Vis and fluorescence detectors

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

2. Protein Preparation:

  • Dissolve the protein in Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.

3. Dye Preparation:

  • Prepare a 10 mM stock solution of each maleimide dye in anhydrous DMF or DMSO.

4. Conjugation Reaction:

  • Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the reaction by adding a final concentration of 1-10 mM L-cysteine or β-mercaptoethanol and incubating for 30 minutes.

5. Purification of the Conjugate:

  • Remove unreacted dye and quenching reagent by size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with Storage Buffer.

  • Collect the protein-containing fractions.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of the dye.

6. Long-Term Stability Study:

  • Aliquot the purified conjugate into multiple tubes for each storage condition to be tested (e.g., 4°C, 25°C, and a "thiol challenge" at 37°C).

  • For the thiol challenge, add GSH to the conjugate solution to a final concentration of 1 mM.

  • At specified time points (e.g., 0, 1 week, 1 month, 3 months for 4°C and 25°C; and 0, 24, 48, 72 hours for the 37°C thiol challenge), remove an aliquot from each condition.

  • Analyze the samples by HPLC. Monitor the elution profile using both UV (at 280 nm) and fluorescence detection (at the dye's excitation/emission wavelengths).

  • Quantify the area of the peak corresponding to the intact conjugate. The percentage of intact conjugate at each time point is calculated relative to the peak area at time 0.

Visualizations

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_stability Stability Study Prot_Prep Protein Preparation (1-10 mg/mL in Conjugation Buffer) Conjugation Conjugation (10-20x molar excess of dye) Prot_Prep->Conjugation Dye_Prep Dye Preparation (10 mM stock in DMSO/DMF) Dye_Prep->Conjugation Quench Quench Reaction (L-cysteine or BME) Conjugation->Quench Purify Purification (Size-Exclusion Chromatography) Quench->Purify DOL Determine Degree of Labeling (Spectrophotometry) Purify->DOL Aliquoting Aliquot Conjugate DOL->Aliquoting Storage Incubate at Different Conditions (4°C, 25°C, 37°C + GSH) Aliquoting->Storage Analysis HPLC Analysis at Time Points Storage->Analysis

Caption: Experimental workflow for assessing the long-term stability of fluorescent maleimide conjugates.

cluster_main Maleimide-Thiol Reaction Pathways cluster_stable Stabilization cluster_unstable Degradation Reactants Protein-SH + Dye-Maleimide Thioether Thiosuccinimide Conjugate (Potentially Unstable) Reactants->Thioether Michael Addition Hydrolyzed Hydrolyzed Conjugate (Stable) Thioether->Hydrolyzed Hydrolysis (H2O) Irreversible Deconjugated Deconjugated Protein-SH + Thiol-Adducted Dye Thioether->Deconjugated Retro-Michael Reaction + Thiol Exchange (e.g., GSH) Reversible

Caption: Chemical pathways of maleimide-thiol conjugation leading to a stable or degraded product.

References

A Head-to-Head Comparison of Sulfo-Cy3.5 Maleimide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent labeling, the selection of the optimal dye is paramount for experimental success. This guide provides a comprehensive cost-benefit analysis of Sulfo-Cy3.5 maleimide, a popular orange-red fluorescent dye, and its common alternatives. By objectively comparing performance metrics and providing detailed experimental data, this document aims to empower informed decision-making in your research endeavors.

Executive Summary

This compound is a water-soluble, thiol-reactive fluorescent dye widely used for labeling proteins, peptides, and other biomolecules. Its key advantages include good water solubility, which simplifies conjugation protocols, and a spectral profile in the orange-red region, suitable for multiplexing with other fluorophores. However, a thorough analysis reveals a competitive landscape where alternative dyes may offer superior performance in terms of brightness (quantum yield) and photostability, albeit sometimes at a different price point. This guide will delve into a quantitative comparison of this compound with spectrally similar alternatives such as Sulfo-Cy3 maleimide, Cy3B maleimide, Alexa Fluor 594 maleimide, and DyLight 594 maleimide.

Performance Comparison

The selection of a fluorescent dye is often a trade-off between performance and cost. The following tables summarize the key performance indicators and approximate costs for this compound and its alternatives based on publicly available data. It is important to note that performance can vary depending on the specific experimental conditions and the biomolecule being labeled.

Table 1: Spectroscopic and Physicochemical Properties

FeatureThis compoundSulfo-Cy3 MaleimideCy3B MaleimideAlexa Fluor 594 C5 MaleimideDyLight 594 Maleimide
Excitation Max (nm) ~591[1]~548[2]~559[3]~590[4][5]~593
Emission Max (nm) ~604[1]~563[2]~571[3]~617[4][5]~618
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not specified162,000[2]121,000[3]96,000[4][5]80,000
Quantum Yield Not specified0.1[2]0.68[3]Not specifiedNot specified
Solubility Good water solubility[1]Water soluble[2]Water soluble (sulfonated)[6]Water soluble[4][5]Water soluble
Reactive Group MaleimideMaleimideMaleimideMaleimideMaleimide
Reactivity Thiol-reactiveThiol-reactiveThiol-reactiveThiol-reactiveThiol-reactive

Table 2: Cost-Benefit Analysis

DyeApproximate Price (USD/mg)Key BenefitsKey Considerations
This compound Varies by vendorGood water solubility, spectral position between Cy3 and Cy5.Limited publicly available data on quantum yield and photostability.
Sulfo-Cy3 Maleimide ~$96 - $115[2][7]Cost-effective, water-soluble.Lower quantum yield compared to some alternatives.[2]
Cy3B Maleimide ~$250 - $426[3][6][8]Significantly higher quantum yield and photostability.[3][6]Higher cost.
Alexa Fluor 594 C5 Maleimide ~$222 (equivalent) - Varies by vendor[4][9][10][11]Bright and photostable, well-established dye family.[4][5]Higher cost compared to some cyanine dyes.
DyLight 594 Maleimide ~$333 - $594[12][13][14]High performance, part of a well-known dye series.Can be more expensive than other options.

Experimental Protocols

The following is a general protocol for the labeling of proteins with maleimide-functionalized dyes. This protocol should be optimized for each specific protein and dye combination.

Protein Thiol Labeling with Maleimide Dyes

Materials:

  • Protein to be labeled (in a thiol-free buffer, e.g., PBS, pH 7.2-7.5)

  • Maleimide-functionalized dye (e.g., this compound)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP, DTT) - optional, for reducing disulfide bonds

  • Desalting column or dialysis cassette for purification

Protocol:

  • Protein Preparation:

    • Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide dye.

  • Dye Preparation:

    • Allow the vial of maleimide dye to warm to room temperature.

    • Prepare a stock solution of the dye (typically 1-10 mg/mL) in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved maleimide dye to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

  • Purification:

    • Remove the unreacted dye by passing the labeling reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.

    • Calculate the protein concentration and the dye concentration using their respective molar extinction coefficients. The DOL is the molar ratio of the dye to the protein.

Visualizing the Workflow and Chemistry

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (Thiol-free buffer, pH 7.2-7.5) Mix Mix Protein and Dye (10-20x molar excess of dye) Protein->Mix Dye Maleimide Dye (Dissolved in DMSO/DMF) Dye->Mix Incubate Incubate (2h at RT or overnight at 4°C, dark) Mix->Incubate Purify Remove Unreacted Dye (Desalting column or dialysis) Incubate->Purify DOL Determine Degree of Labeling (DOL) (Spectrophotometry) Purify->DOL

Caption: A streamlined workflow for labeling proteins with maleimide dyes.

Thiol-Maleimide Conjugation Chemistry

G cluster_reactants Reactants cluster_product Product Protein Protein-SH (Thiol group on Cysteine) Conjugate Protein-S-Dye (Stable Thioether Bond) Protein->Conjugate + Maleimide Dye-Maleimide Maleimide->Conjugate

Caption: The chemical reaction between a protein thiol and a maleimide dye.

Conclusion

The choice between this compound and its alternatives is a multifaceted decision that hinges on the specific requirements of the experiment. For applications where cost is a primary concern and moderate brightness is sufficient, Sulfo-Cy3 maleimide presents a viable option. When maximal brightness and photostability are critical for demanding applications such as single-molecule imaging, the higher investment in Cy3B maleimide or premium dyes like Alexa Fluor 594 may be justified. This compound occupies a middle ground, offering good water solubility and a useful spectral position. Researchers are encouraged to consider the data presented in this guide and, where possible, perform their own in-house evaluations to determine the most suitable fluorescent label for their specific research needs.

References

Safety Operating Guide

Navigating the Disposal of Sulfo-Cy3.5 Maleimide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory reagents is a critical component of research integrity and environmental responsibility. This guide provides essential information and procedural steps for the proper disposal of Sulfo-Cy3.5 maleimide, a fluorescent dye commonly used in bioconjugation.

Key Safety and Handling Precautions

Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes:

  • Eye Protection: Tightly fitting safety goggles.

  • Hand Protection: Handle with gloves. Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.

  • Body Protection: Wear appropriate protective clothing.

Provide appropriate exhaust ventilation at the place where the dust is formed.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related compounds.

PropertyValueSource
Molecular FormulaC₃₆H₄₁KN₄O₉S₂BroadPharm
Molecular Weight777 g/mol BroadPharm
Excitation Maximum (λex)591 nmMedchemExpress
Emission Maximum (λem)604 nmMedchemExpress
SolubilityDMSO, DMF, WaterBroadPharm, Lumiprobe
Storage Temperature-20°CBroadPharm

Step-by-Step Disposal Procedure

The following procedure is a general guideline. Always consult and adhere to your institution's specific waste disposal protocols and local regulations.

  • Waste Identification and Segregation:

    • Treat all solid waste contaminated with this compound (e.g., pipette tips, gloves, weigh paper) as chemical waste.

    • Collect aqueous solutions containing this compound in a designated, properly labeled waste container. Do not mix with other waste streams unless permitted by your institution's safety office.

  • Waste Collection:

    • Solid Waste: Place all contaminated solid materials into a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

    • Liquid Waste: Collect all aqueous solutions containing the dye in a compatible, leak-proof container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name.

  • Storage Pending Disposal:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

    • Do not pour this compound solutions down the drain unless explicitly permitted by your local regulations and institutional guidelines for this specific chemical. Some fluorescent dyes can be disposed of via the sanitary sewer, but this is highly dependent on the compound and local wastewater treatment capabilities.[2] Given the lack of specific data for this compound, a cautious approach is necessary.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the available literature, the general principle for handling and disposal of many laboratory chemicals involves the following steps, which should be adapted to your specific laboratory context and in accordance with your institution's standard operating procedures (SOPs):

  • Decontamination of Glassware:

    • Rinse glassware that has come into contact with this compound with an appropriate solvent (e.g., 70% ethanol) to remove residual dye.

    • Collect the rinse solution as hazardous liquid waste.

    • After the initial rinse, wash the glassware with a suitable laboratory detergent and water.

  • Handling Spills:

    • In the event of a spill, wear appropriate PPE.

    • For small powder spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

SulfoCy3_5_Disposal cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_disposal_pathway Disposal Pathway Solid_Waste Solid Waste (Gloves, Tips, etc.) Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Liquid_Waste Liquid Waste (Aqueous Solutions) Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid EHS_Disposal Dispose via Institutional EHS/ Licensed Waste Contractor Collect_Solid->EHS_Disposal Collect_Liquid->EHS_Disposal

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistics for Handling Sulfo-Cy3.5 Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized reagents like Sulfo-Cy3.5 maleimide is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications and Usage
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when a splash hazard is present.Must be ANSI Z87.1 compliant. Goggles provide a complete seal around the eyes. A face shield should be worn in addition to glasses or goggles for maximum protection.[1][2]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.A lab coat should be worn to protect against spills.[1][2] Long pants and closed-toe shoes are minimum requirements in a laboratory setting.[1][2]
Hand Protection Disposable nitrile gloves.Nitrile gloves offer protection against incidental chemical exposure and should be changed immediately after contact.[1] For prolonged or repeated contact, gloves with a higher protection class are recommended.[3] Hands should be washed thoroughly after glove removal.[3]
Respiratory Protection Generally not required with adequate ventilation. Use a respirator if dust generation is unavoidable.Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust particles.[4][5] If a respirator is needed, it must be part of a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements.[4]

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound at -20°C in a dry, dark place.[6][7][8]

  • Avoid prolonged exposure to light.[7][8][9]

Preparation and Use:

  • Allow the vial to warm to room temperature before opening to prevent moisture condensation.

  • Handle the solid compound in a chemical fume hood to avoid generating dust.[4]

  • Use appropriate solvents such as DMSO, DMF, or water for reconstitution.[6][8]

  • Once reconstituted, store the solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

The following diagram outlines the general workflow for handling this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) B Allow this compound to reach room temperature A->B C Reconstitute in appropriate solvent (e.g., DMSO, water) B->C D Perform labeling reaction with thiol-containing molecule C->D E Purify the labeled conjugate D->E F Decontaminate work surfaces and equipment E->F G Dispose of waste in designated chemical waste container F->G H Remove and dispose of PPE correctly G->H

Workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste: Collect unused this compound solid in a designated, labeled hazardous waste container.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.

  • Contaminated Materials: Dispose of contaminated items such as pipette tips, tubes, and gloves in the designated solid hazardous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.